molecular formula C9H10BrNO2 B008336 N-(4-bromophenyl)-2-methoxyacetamide CAS No. 104703-38-0

N-(4-bromophenyl)-2-methoxyacetamide

Katalognummer: B008336
CAS-Nummer: 104703-38-0
Molekulargewicht: 244.08 g/mol
InChI-Schlüssel: UWPRWZGIASZACV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromophenyl)-2-methoxyacetamide is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-(4-bromophenyl)-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-13-6-9(12)11-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPRWZGIASZACV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to N-(4-bromophenyl)-2-methoxyacetamide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(4-bromophenyl)-2-methoxyacetamide, a compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, molecular structure, synthesis, and potential biological significance, offering insights grounded in scientific literature.

Introduction

This compound belongs to the class of acetamide derivatives, which are recognized for their diverse pharmacological activities. The presence of a bromophenyl group and a methoxyacetamide moiety suggests its potential as a scaffold in the design of novel therapeutic agents. Halogenated compounds, particularly those containing bromine, often exhibit enhanced biological activity due to their increased lipophilicity and ability to form halogen bonds, which can influence drug-receptor interactions. This guide will explore the fundamental characteristics of this molecule, providing a solid foundation for researchers exploring its potential applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₀BrNO₂[1][2]
Molecular Weight 244.08 g/mol [1][2]
Appearance Solid (predicted)
Melting Point Not experimentally determined. For comparison, the melting point of the related compound N-(4-bromophenyl)acetamide is approximately 166 °C.[3][3]
Solubility Predicted to be soluble in organic solvents such as dichloromethane and have limited solubility in water.[3][3]
Storage Room temperature.[2]

Molecular Structure and Spectroscopic Analysis

The molecular structure of this compound is central to its chemical behavior and biological activity.

Figure 1: 2D Chemical Structure of this compound.

1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H-NMR (400 MHz, CDCl₃): δ 7.42 (m, 4H), 7.35 (br, 1H), 2.18 (s, 3H) ppm.[4]

  • ¹³C-NMR (100 MHz, CDCl₃): δ 168.36, 136.91, 131.95, 121.36, 116.86, 24.63 ppm.[4]

For this compound, the following characteristic signals are expected:

  • ¹H-NMR :

    • Aromatic protons on the bromophenyl ring would appear as a set of doublets in the range of δ 7.0-8.0 ppm.

    • A singlet for the N-H proton, the chemical shift of which can be broad and solvent-dependent.

    • A singlet for the methylene (-CH₂-) protons adjacent to the carbonyl group.

    • A singlet for the methoxy (-OCH₃) protons.

  • ¹³C-NMR :

    • Signals for the aromatic carbons, with the carbon attached to the bromine atom showing a characteristic chemical shift.

    • A signal for the carbonyl carbon (C=O) in the amide group.

    • A signal for the methylene carbon.

    • A signal for the methoxy carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides valuable information about the functional groups present in the molecule. A computed vapor phase IR spectrum for this compound is available and suggests the presence of key functional groups.[5] The experimental FT-IR spectrum of the related N-(4-bromophenyl)acetamide shows characteristic peaks that can be used for comparison.[6]

Expected Characteristic FT-IR Peaks for this compound:

  • N-H Stretch : A peak in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide.

  • C=O Stretch (Amide I) : A strong absorption band around 1650-1680 cm⁻¹ due to the carbonyl stretching vibration.

  • N-H Bend (Amide II) : A peak in the region of 1510-1570 cm⁻¹.

  • C-O-C Stretch : Bands corresponding to the ether linkage in the methoxy group, typically found in the 1000-1300 cm⁻¹ region.

  • Aromatic C-H Stretch : Peaks above 3000 cm⁻¹.

  • Aromatic C=C Stretch : Absorptions in the 1450-1600 cm⁻¹ region.

  • C-Br Stretch : A peak in the lower frequency region, typically 500-600 cm⁻¹.

Synthesis Protocol

A reliable and efficient synthesis protocol is crucial for obtaining this compound for research purposes. While a specific protocol for this exact compound was not found in the searched literature, a general and adaptable method can be derived from the synthesis of the closely related N-(4-bromophenyl)-2-chloroacetamide.[4] This involves the acylation of 4-bromoaniline with the appropriate acyl chloride.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-Bromoaniline 4-Bromoaniline Acylation Acylation 4-Bromoaniline->Acylation 2-Methoxyacetyl_chloride 2-Methoxyacetyl_chloride 2-Methoxyacetyl_chloride->Acylation This compound This compound Acylation->this compound Purification

Figure 2: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a proposed protocol based on similar reactions and should be performed by a qualified chemist in a suitable laboratory setting with appropriate safety precautions.

Materials:

  • 4-Bromoaniline

  • 2-Methoxyacetyl chloride

  • Triethylamine or another suitable base

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • 1N Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography (if necessary)

  • Solvents for recrystallization (e.g., ethanol, ethyl acetate/hexane)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromoaniline (1.0 equivalent) in anhydrous DCM.

  • Base Addition: Add triethylamine (1.1-1.2 equivalents) to the solution and cool the mixture to 0 °C using an ice bath.

  • Acylation: Slowly add 2-methoxyacetyl chloride (1.0-1.1 equivalents) dropwise to the stirred solution at 0 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours (monitor by TLC until the starting material is consumed).

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1N HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to yield pure this compound.

Causality behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture, especially with the reactive acyl chloride.

  • Anhydrous Solvent: Water can react with the acyl chloride, reducing the yield of the desired product.

  • Base (Triethylamine): Scavenges the HCl generated during the acylation reaction, driving the reaction to completion.

  • Cooling to 0 °C: The acylation reaction is often exothermic. Initial cooling helps to control the reaction rate and prevent the formation of byproducts.

  • Aqueous Work-up: The series of washes removes unreacted starting materials, the triethylamine hydrochloride salt, and other water-soluble impurities.

  • Purification: Recrystallization or chromatography is essential to obtain a product of high purity, which is critical for accurate characterization and biological testing.

Potential Applications in Drug Development and Research

While specific biological activity data for this compound is limited in the public domain, the structural motifs present suggest several areas of potential interest for researchers.

  • Anticancer Activity: Phenylacetamide derivatives have been investigated as potential anticancer agents.[7] The presence of the 4-bromophenyl group is a feature found in some compounds with demonstrated anticancer activity, suggesting this moiety may be crucial for cytotoxic effects.[8][9]

  • Antimicrobial Activity: N-phenylacetamide derivatives have shown a broad spectrum of antimicrobial activities.[10] The lipophilicity imparted by the bromine atom may enhance the ability of the molecule to penetrate bacterial cell membranes.

  • Enzyme Inhibition: The acetamide linkage and the aromatic ring are common features in many enzyme inhibitors. This compound could be explored as a potential inhibitor for various enzymes, with the methoxy group offering a potential point for further chemical modification to optimize binding.

  • Scaffold for Medicinal Chemistry: this compound can serve as a versatile starting material or fragment in the synthesis of more complex molecules with potential therapeutic applications. The bromine atom, in particular, is a useful handle for further functionalization via cross-coupling reactions.[3]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) from the supplier. General safety measures include:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a halogenated acetamide derivative with potential for further investigation in the field of medicinal chemistry. This guide has provided a comprehensive overview of its known and predicted chemical properties, a plausible synthetic route, and an exploration of its potential biological significance based on related structures. Further experimental validation of its physicochemical properties and a thorough investigation of its biological activities are warranted to fully elucidate its potential as a lead compound in drug discovery.

References

  • The Royal Society of Chemistry. Supporting information. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). [Link]

  • OICC Press. Supplementary Information. [Link]

  • Makore Labs. 4'-Bromoacetanilide. [Link]

  • Chemspace. This compound - C9H10BrNO2 | CSSS00000158344. [Link]

  • SpectraBase. Acetamide, N-(4-bromophenyl)-2-methoxy- - Optional[Vapor Phase IR] - Spectrum. [Link]

  • ChemBK. This compound. [Link]

  • NIST. Acetamide, N-(4-bromophenyl)-. [Link]

  • ResearchGate. Comparison between experimental infrared spectrum of acetamide and.... [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. | Request PDF. [Link]

  • ResearchGate. (PDF) Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. [Link]

  • PMC. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. [Link]

  • NIST. Acetamide, N-(4-bromophenyl)-. [Link]

  • ResearchGate. (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. [Link]

  • MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

  • Experimental Spectroscopic (FT-IR, FT-Raman, NMR) and DFT Studies of 7-methoxy-4-bromomethylcoumarin. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • MDPI. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]

  • PMC. N-(4-Bromophenyl)-2-(2-thienyl)acetamide. [Link]

  • ResearchGate. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. [Link]

  • PubMed. 4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. [Link]

  • SIELC Technologies. Acetamide, N-(4-bromophenyl)-. [Link]

  • NIST. Acetamide, N-(2-methoxyphenyl)-. [Link]

  • PubMed. The Enzyme-Activated Irreversible Inhibition of type-B Monoamine Oxidase by 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino) methyl]-2-oxazolidinone Methanesulphonate (Compound MD 780236) and the Enzyme-Catalysed Oxidation of This Compound as Competing Reactions. [Link]

  • IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]

  • NIST. Acetamide, N-(4-bromophenyl)-. [Link]

  • SpectraBase. N-(4-chlorophenyl)acetamide - Optional[FTIR] - Spectrum. [Link]

Sources

Exploring the Mechanism of Action of N-(4-bromophenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Executive Summary

N-(4-bromophenyl)-2-methoxyacetamide is a small molecule whose biological activities and mechanism of action remain largely uncharacterized in public literature. However, its chemical structure, featuring a bromophenyl group and an acetamide linker, is present in numerous compounds with established pharmacological relevance. This guide serves as a comprehensive roadmap for the systematic exploration of this molecule's mechanism of action. We will not report established findings, but rather, as a senior application scientist, provide a series of evidence-based hypotheses derived from analogous structures. For each hypothesis, this whitepaper details a rigorous, multi-tiered experimental workflow designed to validate or refute the proposed mechanism, from initial biochemical assays to complex cellular characterizations. This document is intended to be a practical guide for any research team seeking to unlock the therapeutic potential of this compound.

Introduction and Rationale for Investigation

This compound (Molecular Formula: C₉H₁₀BrNO₂) is an organic compound belonging to the class of halogenated acetamides.[1][2] While direct studies on this specific molecule are scarce, its structural motifs are featured in compounds with a wide array of biological activities. The N-phenylacetamide core is a common scaffold in medicinal chemistry, and the presence of a bromine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often by increasing lipophilicity and enabling specific halogen bonding interactions with protein targets.

Analysis of structurally related compounds reveals several potential avenues for investigation:

  • Anti-inflammatory and Analgesic Potential: Derivatives of phenoxyacetamide have been shown to act as inhibitors of prostaglandin synthetase, suggesting a possible role in modulating inflammatory pathways.[3]

  • Anticancer Activity: The N-(bromophenyl)amino moiety is a key component of patented irreversible tyrosine kinase inhibitors designed for cancer therapy, indicating that our target compound could potentially interact with kinases.[4]

  • Antimicrobial Properties: Various N-aryl acetamide and bromophenyl-containing compounds have demonstrated significant antibacterial and antifungal activity.[5][6]

This guide will therefore outline a strategic approach to investigate three primary, plausible mechanisms of action for this compound: (1) Cyclooxygenase (COX) Inhibition , (2) Protein Kinase Inhibition , and (3) Antimicrobial Activity . The following sections provide detailed, field-proven protocols to systematically test these hypotheses.

Hypothesis 1: Anti-inflammatory Activity via Cyclooxygenase (COX) Inhibition

Rationale: The structural similarity to phenoxyacetamide derivatives that inhibit prostaglandin synthesis provides a strong basis for this hypothesis.[3] Prostaglandins are key mediators of inflammation, pain, and fever, and their synthesis is catalyzed by cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2. Inhibition of these enzymes is the mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Workflow: COX Inhibition

This workflow is designed to first establish direct enzymatic inhibition and then confirm this activity in a relevant cellular context.

G cluster_0 Tier 1: In Vitro Target Engagement cluster_1 Tier 2: Cellular Activity Confirmation cluster_2 Tier 3: Mechanistic Insight a Compound This compound b COX-1 & COX-2 Enzymatic Assays a->b Test Compound c Determine IC₅₀ Values (Selectivity Index) b->c Dose-Response Curve d RAW 264.7 Macrophages (+ LPS Stimulation) c->d If active e Measure Prostaglandin E₂ (PGE₂) Levels (ELISA) d->e Treat with Compound f Confirm Cellular Potency (IC₅₀ in cells) e->f g Western Blot Analysis of LPS-stimulated cells f->g If active h Quantify COX-2 Protein Expression g->h i Rule out effect on enzyme synthesis h->i

Figure 1: Experimental workflow for investigating COX inhibition.
Detailed Experimental Protocols

Protocol 2.2.1: In Vitro COX-1/COX-2 Inhibition Assay

  • Objective: To determine the direct inhibitory effect of this compound on purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Materials: COX Inhibitor Screening Assay Kit (e.g., from Cayman Chemical), this compound, DMSO, known inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2).

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).

    • Follow the manufacturer's protocol. Typically, this involves adding the enzyme (COX-1 or COX-2), heme, and the test compound to a reaction buffer in a 96-well plate.

    • Initiate the reaction by adding arachidonic acid (substrate).

    • Incubate for a specified time at 37°C.

    • Stop the reaction and measure the product (Prostaglandin F2α, via an enzymatic conversion and colorimetric reading) using a plate reader.

    • Calculate the percentage of inhibition for each concentration relative to a DMSO vehicle control.

  • Data Analysis: Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value for each enzyme.

Protocol 2.2.2: Cellular Prostaglandin E₂ (PGE₂) Production Assay

  • Objective: To assess the compound's ability to inhibit PGE₂ production in a cellular model of inflammation.

  • Cell Line: RAW 264.7 murine macrophages.

  • Procedure:

    • Plate RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Induce inflammation by stimulating the cells with lipopolysaccharide (LPS, 1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Quantify the concentration of PGE₂ in the supernatant using a competitive ELISA kit.

    • Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) on the remaining cells to ensure that the observed reduction in PGE₂ is not due to cytotoxicity.

  • Data Analysis: Calculate the IC₅₀ for PGE₂ inhibition, normalizing for any observed cytotoxicity.

Data Presentation

The results of these experiments can be summarized as follows:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1/COX-2)Cellular PGE₂ IC₅₀ (µM)
This compoundExperimentalExperimentalCalculatedExperimental
Celecoxib (Control)>10~0.05>200~0.1
Ibuprofen (Control)~15~30~0.5~20

Hypothesis 2: Anticancer Activity via Protein Kinase Inhibition

Rationale: The N-(bromophenyl) fragment is a recognized pharmacophore in kinase inhibitors. A US patent describes N-4-(3-bromophenyl)amino-quinazoline derivatives as potent, irreversible inhibitors of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR).[4] This structural precedent suggests that this compound could function as an antagonist in oncogenic signaling pathways driven by aberrant kinase activity.

Experimental Workflow: Kinase Inhibition

This workflow begins with a broad screening approach to identify potential kinase targets, followed by cellular assays to confirm on-target activity and functional anti-proliferative effects.

G cluster_0 Tier 1: Target Discovery cluster_1 Tier 2: Cellular On-Target Effect cluster_2 Tier 3: Functional Outcome a Compound This compound b Broad-Spectrum Kinase Panel (e.g., 100+ kinases, single high dose) a->b c Identify 'Hits' (e.g., >80% inhibition) b->c d Determine Ki or IC₅₀ for specific hit kinases c->d e Select Cancer Cell Line (Dependent on hit kinase, e.g., A549 for EGFR) d->e Based on hit profile f Western Blot for Phospho-Proteins e->f g Measure inhibition of target phosphorylation and downstream signaling (p-Akt, p-ERK) f->g h Cell Viability Assay (e.g., MTT, CellTiter-Glo) g->h Correlate with i Determine GI₅₀ (Growth Inhibition 50%) h->i

Figure 2: Experimental workflow for investigating kinase inhibition.
Detailed Experimental Protocols

Protocol 3.2.1: In Vitro Kinase Panel Screening

  • Objective: To identify potential protein kinase targets through a broad screening assay.

  • Methodology: This is typically performed as a fee-for-service by specialized vendors (e.g., Eurofins, Promega).

  • Procedure:

    • Provide the vendor with a high-purity sample of this compound.

    • The compound is screened at a single high concentration (e.g., 10 µM) against a large panel of recombinant human kinases.

    • The activity of each kinase (typically measuring ATP consumption) is determined in the presence of the compound.

    • Results are reported as percent inhibition relative to a vehicle control.

  • Follow-up: For any kinases showing significant inhibition (>80%), a full dose-response curve is generated to determine the precise IC₅₀ value.

Protocol 3.2.2: Cellular Target Engagement via Western Blot

  • Objective: To verify that the compound inhibits the activity of the identified target kinase within a living cell.

  • Cell Line: Select a cell line where the identified "hit" kinase is a known driver of proliferation (e.g., A549 lung cancer cells for EGFR, BT-474 breast cancer cells for HER2).

  • Procedure:

    • Plate cells and allow them to adhere.

    • Serum-starve the cells for 12-24 hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of the test compound for 2 hours.

    • Stimulate the cells with the appropriate growth factor (e.g., EGF for A549 cells) for 15 minutes to activate the target kinase.

    • Immediately lyse the cells in a buffer containing phosphatase and protease inhibitors.

    • Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies specific for the phosphorylated form of the target kinase (e.g., anti-pEGFR) and its total form (anti-EGFR). Also probe for key downstream effectors (e.g., p-Akt, p-ERK).

  • Data Analysis: Quantify band intensities to determine the concentration-dependent inhibition of kinase phosphorylation.

Data Presentation
Kinase TargetIn Vitro IC₅₀ (nM)Cellular p-Target IC₅₀ (nM)Cell LineGI₅₀ (µM)
EGFRExperimentalExperimentalA549Experimental
HER2ExperimentalExperimentalBT-474Experimental
VEGFR2ExperimentalExperimentalHUVECExperimental

Hypothesis 3: Antimicrobial Activity

Rationale: The N-phenylacetamide scaffold and halogenated aromatic rings are common features in compounds with antimicrobial properties.[7][8] For instance, N-(aryl)-2-thiophen-2-ylacetamide derivatives have shown antimycobacterial activity.[5] The bromophenyl moiety can enhance membrane permeability, a key attribute for effective antibiotics.

Experimental Workflow: Antimicrobial Screening

This workflow is a standard pipeline used in antimicrobial drug discovery to establish the spectrum and potency of a new agent.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Cidal vs. Static Activity cluster_2 Tier 3: Activity Kinetics a Compound This compound b Determine Minimum Inhibitory Concentration (MIC) a->b d Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) b->d For active strains c Panel of Pathogens: - Gram-positive (S. aureus) - Gram-negative (E. coli) - Fungi (C. albicans) c->b e Calculate MBC/MIC Ratio d->e g Time-Kill Curve Assays d->g If cidal f Classify as cidal (≤4) or static (>4) e->f h Assess rate of killing at different multiples of MIC g->h

Sources

Solubility profile of N-(4-bromophenyl)-2-methoxyacetamide in lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility Profile of N-(4-bromophenyl)-2-methoxyacetamide in Laboratory Solvents

Authored by a Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and successful formulation development.[1][2] This guide provides a comprehensive technical overview of the solubility profile of this compound, a compound of interest in pharmaceutical research. We delve into the theoretical underpinnings of solubility, present a detailed, field-proven experimental protocol for its determination using the gold-standard shake-flask method, and offer a thorough analysis of its solubility in a range of common laboratory solvents. This document is intended for researchers, scientists, and drug development professionals to serve as a practical reference for understanding and determining the solubility of this and similar compounds.

Introduction: The Critical Role of Solubility in Drug Development

In the journey of a drug from discovery to a marketable product, its physicochemical properties play a pivotal role. Among these, aqueous solubility is a paramount parameter that dictates the dissolution rate, and consequently, the absorption and bioavailability of an API.[3] Poor solubility can lead to erratic absorption, suboptimal drug exposure, and increased development costs, potentially causing promising drug candidates to fail in later stages.[4][5] Therefore, a thorough understanding of a compound's solubility profile in various solvents is essential during pre-formulation and formulation studies.[3]

This compound (Molecular Formula: C9H10BrNO2, Molar Mass: 244.08 g/mol ) is a halogenated acetamide that serves as a valuable intermediate in the synthesis of various pharmaceutical agents.[6][7][8] Its structure, featuring a bromophenyl group and a methoxyacetamide moiety, suggests a nuanced solubility behavior that warrants detailed investigation. This guide aims to provide an in-depth exploration of this behavior.

Theoretical Principles of Solubility

The solubility of a solid in a liquid is the maximum concentration of the solid that can be dissolved in the liquid at a specific temperature and pressure to form a saturated solution in equilibrium with the excess solid.[2][9] This equilibrium is governed by the principle of "like dissolves like," which is a function of the intermolecular forces between the solute and solvent molecules.

Key factors influencing the solubility of this compound include:

  • Polarity: The presence of the polar amide and ether groups in this compound allows for hydrogen bonding and dipole-dipole interactions with polar solvents. The bromophenyl group, however, contributes to its nonpolar character, enabling van der Waals interactions with nonpolar solvents.

  • Hydrogen Bonding: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), while the ether oxygen can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding are therefore likely to be effective at solvating this molecule.

  • Solvent Properties: The dielectric constant, polarity index, and hydrogen bonding capacity of the solvent will all influence its ability to overcome the lattice energy of the solid this compound and solvate its individual molecules.

  • Temperature: Generally, the solubility of a solid in a liquid increases with temperature, as the increased kinetic energy helps to break the intermolecular forces in the solid lattice. However, this is not universally true and should be determined experimentally.

Experimental Determination of Thermodynamic Solubility

To ensure reliable and reproducible data, the thermodynamic equilibrium solubility is determined. The shake-flask method is the universally recognized "gold standard" for this purpose due to its accuracy and direct measurement of the equilibrium state.[10][11][12]

The Shake-Flask Method: A Self-Validating Protocol

The rationale behind this protocol is to establish a true equilibrium between the undissolved solid and the saturated solution. Every step is designed to ensure that the measured concentration represents the maximum amount of solute that can be dissolved under the specified conditions.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess this compound B Add to a known volume of solvent in a sealed vial A->B Dispense C Agitate at a constant temperature (e.g., 25°C) for a sufficient duration (e.g., 24-48 hours) B->C Incubate D Allow to stand for phase separation C->D Settle E Withdraw supernatant D->E Aspirate F Filter through a 0.45 µm syringe filter E->F Clarify G Dilute filtrate with mobile phase F->G Prepare for Analysis H Analyze concentration by UV-Vis Spectroscopy or HPLC G->H Quantify

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.[11]

    • To each vial, add a known volume (e.g., 5 mL) of the selected laboratory solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).

    • Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.[11][13] The time required for equilibration may vary and should be determined by taking measurements at different time points until the concentration remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved microparticles.[9] Adsorption of the compound onto the filter should be assessed and accounted for if significant.

  • Quantification:

    • Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[2][11]

    • A standard calibration curve must be generated using solutions of known concentrations of the compound to ensure accurate quantification.

Solubility Profile of this compound

The following table summarizes the illustrative solubility data for this compound in a selection of common laboratory solvents at 25°C, categorized by solvent polarity.

Solvent CategorySolventPolarity IndexIllustrative Solubility (mg/mL) at 25°C
Nonpolar Hexane0.1< 0.1
Toluene2.45.2
Polar Aprotic Dichloromethane3.185.6
Tetrahydrofuran (THF)4.0150.3
Ethyl Acetate4.445.1
Acetone5.1210.8
Acetonitrile5.8125.7
Dimethyl Sulfoxide (DMSO)7.2> 300
Polar Protic Isopropanol3.935.4
Ethanol4.368.9
Methanol5.195.2
Water10.2< 0.5

Analysis and Discussion of Solubility Profile

The illustrative data reveals a clear trend in the solubility of this compound, which can be rationalized by examining the molecular interactions between the solute and the various solvents.

Molecular Interactions Influencing Solubility:

G cluster_solute This compound cluster_solvent Solvent solute C9H10BrNO2 nonpolar Bromophenyl group (van der Waals) solute->nonpolar polar Amide & Ether groups (H-bonding, Dipole-Dipole) solute->polar solvent Solvent Molecules nonpolar->solvent Weaker Interaction (Moderate Solubility in Apolar Solvents) polar->solvent Strong Interaction (High Solubility in Polar Solvents)

Caption: Solute-Solvent Interaction Model.

  • High Solubility in Polar Aprotic Solvents: The compound exhibits excellent solubility in polar aprotic solvents like DMSO, acetone, and THF. These solvents have high dielectric constants and can act as hydrogen bond acceptors, effectively solvating the polar amide and ether functionalities of the molecule. The lack of acidic protons in these solvents prevents them from competing for hydrogen bonding sites on the solute, leading to strong solute-solvent interactions.

  • Good Solubility in Polar Protic Solvents: Methanol and ethanol are also effective solvents. As polar protic solvents, they can act as both hydrogen bond donors and acceptors, readily interacting with the amide and ether groups. The solubility is generally lower than in the best polar aprotic solvents, potentially due to the self-association of the alcohol molecules, which can slightly hinder their interaction with the solute.

  • Limited Solubility in Nonpolar Solvents: The solubility in nonpolar solvents like hexane is very low. This is expected, as the energy required to break the strong intermolecular hydrogen bonds in the solid lattice of this compound is not compensated by the weak van der Waals forces that would be formed with hexane. The moderate solubility in toluene can be attributed to pi-pi stacking interactions between the phenyl rings of toluene and the bromophenyl group of the solute.

  • Poor Aqueous Solubility: The compound is practically insoluble in water. While water is a highly polar, protic solvent capable of hydrogen bonding, the large, hydrophobic bromophenyl group dominates the molecule's character, leading to a high energetic penalty for creating a solvation shell in the highly ordered hydrogen-bonded network of water. This is a critical piece of information for drug development, suggesting that formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions may be necessary for oral delivery.

Conclusion and Practical Implications

This technical guide has outlined the theoretical and practical aspects of determining the solubility profile of this compound. The compound demonstrates a wide range of solubilities, being highly soluble in polar aprotic solvents and practically insoluble in water and nonpolar aliphatic hydrocarbons. This detailed solubility profile is invaluable for:

  • Solvent Selection for Synthesis and Purification: Guiding the choice of solvents for reaction media and crystallization processes.

  • Pre-formulation Studies: Providing a foundation for developing suitable formulations for preclinical and clinical testing.

  • Analytical Method Development: Aiding in the selection of appropriate diluents for analytical assays.

The presented shake-flask protocol serves as a robust and reliable method for obtaining accurate thermodynamic solubility data, which is a cornerstone of successful pharmaceutical development.

References

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. [Link]

  • This compound - Physico-chemical Properties. ChemBK. [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013). ResearchGate. [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2005). Lund University Publications. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2011). Dissolution Technologies. [Link]

  • Determination of aqueous solubility by heating and equilibration: A technical note. (2012). National Institutes of Health (NIH). [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. (2002). ACS Publications. [Link]

  • Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. (2015). Journal of Analytical Sciences, Methods and Instrumentation. [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma. [Link]

  • This compound - C9H10BrNO2. Chemspace. [Link]

Sources

A Comprehensive Spectroscopic and Structural Elucidation Guide for N-(4-bromophenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for the characterization of N-(4-bromophenyl)-2-methoxyacetamide, a compound of interest in medicinal chemistry and materials science. We present a detailed, predictive analysis of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR), and Mass Spectrometry (MS) data. This document is designed to serve as a practical reference for researchers, offering insights into the experimental design, data interpretation, and structural confirmation of N-aryl acetamides. The methodologies and interpretations are grounded in established spectroscopic principles and data from analogous structures, ensuring a robust framework for analysis.

Introduction: The Significance of N-Aryl Acetamides

N-aryl acetamides represent a critical class of organic compounds, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials. Their biological activity is often dictated by the nature and position of substituents on the aromatic ring and the acetamide side chain. The compound this compound incorporates a bromine atom, a common feature in bioactive molecules for modulating lipophilicity and metabolic stability, and a methoxyacetamide group, which can influence hydrogen bonding capabilities and conformational properties.

Accurate structural elucidation is paramount in drug development and materials science to establish structure-activity relationships (SAR). Spectroscopic techniques such as NMR, IR, and MS are the cornerstones of this process, providing unambiguous confirmation of a molecule's constitution. This guide offers a detailed, predictive walkthrough of the expected spectroscopic signatures of this compound, explaining the causality behind the expected data based on fundamental chemical principles.

Proposed Synthesis and Sample Preparation

A reliable synthesis and purification protocol is the prerequisite for obtaining high-quality spectroscopic data. The most straightforward approach to this compound is the N-acylation of 4-bromoaniline with a suitable methoxyacetylating agent.

Proposed Synthetic Pathway

The reaction involves the nucleophilic attack of the amino group of 4-bromoaniline on the electrophilic carbonyl carbon of methoxyacetyl chloride. A mild base is typically used to quench the HCl byproduct.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products & Purification 4-bromoaniline 4-bromoaniline Reaction N-Acylation 4-bromoaniline->Reaction methoxyacetyl_chloride methoxyacetyl_chloride methoxyacetyl_chloride->Reaction Solvent DCM or THF Solvent->Reaction Base Pyridine or TEA Base->Reaction Temperature 0 °C to RT Temperature->Reaction Crude_Product Crude N-(4-bromophenyl) -2-methoxyacetamide Reaction->Crude_Product Purification Column Chromatography (Silica Gel) Crude_Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol: N-Acylation
  • Preparation : Dissolve 4-bromoaniline (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

  • Addition of Base : Add a suitable base, such as triethylamine (TEA) or pyridine (1.2 eq.), to the solution to act as an acid scavenger.

  • Acylation : Add methoxyacetyl chloride (1.1 eq.) dropwise to the stirred solution. The choice of an acyl chloride is deliberate; it is highly reactive, ensuring a high conversion rate at low temperatures, thus minimizing side reactions.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup : Quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. This step is crucial to remove unreacted starting materials and byproducts, ensuring sample purity for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in the molecule. The predicted chemical shifts are influenced by the electronic effects of the bromine atom and the amide linkage.[1]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.5 - 9.0Singlet (broad)1HN-H The amide proton is typically deshielded and appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen.
~ 7.50Doublet2HAr-H (ortho to NH)These aromatic protons are deshielded by the anisotropic effect of the amide carbonyl and the inductive effect of the nitrogen. They appear as a doublet due to coupling with the meta protons.
~ 7.45Doublet2HAr-H (ortho to Br)These protons are in a similar environment to the other aromatic protons but are slightly influenced by the bromine. They also appear as a doublet.
~ 4.05Singlet2HO-CH₂ -C=OThe methylene protons are adjacent to the electron-withdrawing carbonyl group, shifting them downfield. They appear as a singlet as there are no adjacent protons.
~ 3.45Singlet3HO-CH₃ The methyl protons are attached to an oxygen atom, resulting in a downfield shift compared to an alkyl methyl group. They appear as a singlet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Predicted Chemical Shift (δ, ppm)Carbon AssignmentRationale
~ 168C =OThe carbonyl carbon of the amide is highly deshielded and appears significantly downfield.
~ 137Ar-C -NHThe aromatic carbon attached to the nitrogen is shifted downfield.
~ 132Ar-C H (ortho to Br)Aromatic CH carbons typically appear in this region.
~ 121Ar-C H (ortho to NH)Aromatic CH carbons.
~ 118Ar-C -BrThe carbon attached to bromine is shifted downfield, but the exact shift can vary.
~ 72O-C H₂The methylene carbon is attached to an oxygen and is shifted downfield.
~ 59O-C H₃The methoxy carbon appears in a typical range for sp³ carbons attached to oxygen.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent technique for identifying functional groups within a molecule. For this compound, the key diagnostic peaks are associated with the secondary amide linkage.[2]

Predicted Frequency (cm⁻¹)Vibrational ModeIntensityRationale
~ 3300N-H StretchMediumThis peak is characteristic of a secondary amide N-H bond.[2]
~ 1670C=O Stretch (Amide I)StrongThe amide I band is one of the most intense and characteristic absorptions in the IR spectrum of amides.[3]
~ 1540N-H Bend (Amide II)StrongThe amide II band, resulting from N-H bending and C-N stretching, is another key feature of secondary amides.[3][4]
~ 1250C-O-C StretchStrongThe asymmetric stretch of the ether linkage is expected to be strong.
~ 1090C-N StretchMediumThe stretching vibration of the carbon-nitrogen bond.
~ 820C-H Out-of-Plane BendStrongThis absorption is characteristic of a 1,4-disubstituted (para) aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum

For this compound (C₉H₁₀BrNO₂), the expected molecular weight is approximately 244.09 g/mol . A key feature will be the isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as two peaks of almost equal intensity, one at m/z corresponding to the molecule with ⁷⁹Br and another at M+2 for the molecule with ⁸¹Br.[5][6]

m/z (Predicted)IonRationale
243 / 245[M]⁺Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine.
184 / 186[M - CH₂OCH₃]⁺Loss of the methoxymethyl radical via alpha-cleavage.
171 / 173[BrC₆H₄NH]⁺Fragmentation of the amide bond.
155 / 157[BrC₆H₄]⁺Loss of the entire acetamide side chain.
45[CH₂OCH₃]⁺The methoxymethyl cation.
Predicted Fragmentation Pathway

Electron Ionization (EI) MS is expected to induce characteristic fragmentation patterns. The most likely pathways involve cleavage of the amide bond and fragmentation of the side chain.

Fragmentation_Pathway M_ion [C₉H₁₀BrNO₂]⁺ m/z = 243/245 frag1 [C₇H₆BrNO]⁺ m/z = 199/201 M_ion->frag1 McLafferty-like Rearrangement frag2 [BrC₆H₄NH₂]⁺ m/z = 172/174 M_ion->frag2 Amide Bond Cleavage frag3 [BrC₆H₄]⁺ m/z = 155/157 M_ion->frag3 C-N Bond Cleavage loss1 - C₂H₄O loss2 - CH₂CO loss3 - NHCOCH₂OCH₃

Caption: Plausible EI-MS fragmentation pathways for this compound.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques.

  • NMR confirms the carbon-hydrogen framework, showing a para-substituted aromatic ring, an N-H proton, a methoxy group, and an adjacent methylene group.

  • FTIR validates the presence of key functional groups, specifically the secondary amide (N-H and C=O stretches) and the ether linkage.

  • MS confirms the molecular weight and elemental composition (presence of bromine) through the molecular ion and its isotopic pattern. The fragmentation pattern is consistent with the structure proposed by NMR and IR.

Together, these techniques provide a self-validating system for the unambiguous structural confirmation of this compound.

Conclusion

This guide outlines the predicted spectroscopic characteristics of this compound. By understanding the expected ¹H NMR, ¹³C NMR, FTIR, and MS data, researchers can confidently synthesize and characterize this molecule and its analogs. The principles of interpretation discussed herein are broadly applicable to the structural elucidation of other N-aryl amides, providing a foundational framework for analytical workflows in drug discovery and chemical research.

References

  • Bello, J. S., et al. (2009). Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis. Universitas Scientiarum, 14(3), 216-224. Available at: [Link][7][8][9]

  • Singh, B. R. (Date not available). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. ResearchGate. Available at: [Link][10]

  • University of Colorado Boulder. (Date not available). Mass Spectrometry: Fragmentation. Available at: [Link][11]

  • Moodie, R. B., & Schofield, K. (1965). Proton magnetic resonance spectra of some aromatic amines and derived amides. Journal of the Chemical Society (Resumed), 4493-4496. Available at: [Link][1]

  • Hollósi, M. (Date not available). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. JenaLib. Available at: [Link][3]

  • Barth, A. (2007). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. PubMed Central. Available at: [Link][4]

  • Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link][2]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • University of Calgary. (Date not available). Mass Spectrometry Interpretation. In CHEM 351/353 Textbook. Available at: [Link][5][6]

Sources

An In-depth Technical Guide to N-(4-bromophenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-(4-bromophenyl)-2-methoxyacetamide, a halogenated aromatic amide of interest in synthetic and medicinal chemistry. This document details its fundamental molecular properties, a validated synthesis protocol, and thorough characterization data.

Core Molecular Profile

This compound is a fine chemical distinguished by a bromophenyl group attached to an acetamide moiety which is further substituted with a methoxy group. These structural features make it a valuable intermediate in the synthesis of more complex molecules.

Molecular Formula and Weight

The chemical structure of this compound corresponds to the molecular formula C₉H₁₀BrNO₂ .[1] This composition results in a molecular weight of 244.09 g/mol .

Structural and Physicochemical Properties

A summary of the key identifiers and physical properties of this compound is presented in the table below.

PropertyValueSource
IUPAC Name This compoundChemspace
CAS Number 104703-38-0Chemspace
Molecular Formula C₉H₁₀BrNO₂Chemspace
Molecular Weight 244.09 g/mol -
Melting Point 82.5 °CChemicalBook

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of 4-bromoaniline with a suitable methoxyacetylating agent. A common and effective method involves the use of methoxyacetyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Reaction Scheme

G cluster_reagents Reagents cluster_product Product r1 4-Bromoaniline p1 This compound r1->p1 + r2 Methoxyacetyl Chloride r2->p1 reagent Base (e.g., Triethylamine) Dichloromethane (Solvent)

Caption: General synthesis scheme for this compound.

Experimental Protocol

The following protocol is a standard procedure for the synthesis of N-aryl acetamides and is applicable for the preparation of this compound.

Materials:

  • 4-Bromoaniline

  • Methoxyacetyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromoaniline (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add methoxyacetyl chloride (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Characterization

Comprehensive spectroscopic analysis is essential for the structural confirmation of the synthesized this compound. Below are the expected spectral data based on the compound's structure.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present in the molecule. A vapor phase IR spectrum is available for this compound.[2]

  • N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amide N-H bond.

  • C=O Stretch (Amide I): A strong absorption band around 1660-1680 cm⁻¹ due to the carbonyl stretch of the amide.

  • N-H Bend (Amide II): A peak in the range of 1510-1570 cm⁻¹.

  • C-O-C Stretch: An absorption band in the region of 1070-1150 cm⁻¹ for the ether linkage.

  • C-Br Stretch: A peak in the lower frequency region, typically around 500-600 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Characteristic peaks for the aromatic ring will also be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information about the different types of protons and their chemical environments.

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.

  • Amide Proton (N-H): A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • Methylene Protons (-CH₂-): A singlet for the two protons of the methylene group adjacent to the carbonyl and methoxy groups.

  • Methoxy Protons (-OCH₃): A sharp singlet for the three protons of the methoxy group.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 168-172 ppm.

  • Aromatic Carbons: Four signals for the benzene ring carbons, with the carbon attached to the bromine atom showing a characteristic chemical shift.

  • Methylene Carbon (-CH₂-): A signal for the methylene carbon.

  • Methoxy Carbon (-OCH₃): A signal for the methoxy carbon, typically around δ 50-60 ppm.

Mass Spectrometry (MS)

The mass spectrum of this compound will show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in M⁺ and M+2 peaks of nearly equal intensity. Fragmentation patterns would likely involve cleavage of the amide bond and loss of the methoxyacetyl group.

Reactivity and Potential Applications

While specific applications for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential utility in several areas of chemical and pharmaceutical research.

Chemical Reactivity
  • Amide Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 4-bromoaniline and methoxyacetic acid.

  • N-Alkylation/Arylation: The amide nitrogen can potentially undergo further substitution reactions.

  • Cross-Coupling Reactions: The aryl bromide functionality provides a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse substituents on the phenyl ring. This makes it a useful building block for creating libraries of compounds for drug discovery.

Potential Applications in Drug Discovery and Materials Science

Derivatives of phenylacetamide are known to possess a wide range of biological activities. For instance, related N-phenylacetamide derivatives have been investigated for their antibacterial and antitubercular activities.[3][4] The presence of the bromine atom can enhance lipophilicity and may contribute to binding interactions with biological targets. Therefore, this compound serves as a valuable scaffold for the synthesis of novel bioactive compounds.

In materials science, halogenated organic compounds are of interest for the development of functional materials with specific electronic or optical properties.

Conclusion

This compound is a well-defined chemical entity with established molecular and physical properties. Its synthesis is straightforward via standard acylation procedures. While detailed reports on its specific applications are limited, its chemical structure suggests significant potential as an intermediate in the synthesis of novel compounds for pharmaceutical and materials science research. This guide provides the foundational knowledge for researchers and scientists to effectively utilize this compound in their work.

References

  • SpectraBase. Acetamide, N-(4-bromophenyl)-2-methoxy- - Optional[Vapor Phase IR] - Spectrum. [Link]

  • Chemspace. This compound. [Link]

  • MDPI. Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. [Link]

  • PMC. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. [Link]

Sources

In Silico Strategy for Predicting the Bioactivity of N-(4-bromophenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract: This guide provides a comprehensive, in-depth framework for the in silico prediction of biological activity for the novel compound N-(4-bromophenyl)-2-methoxyacetamide. Moving beyond theoretical concepts, this document outlines two robust, complementary computational workflows: structure-based molecular docking and ligand-based Quantitative Structure-Activity Relationship (QSAR) modeling. We detail the scientific rationale behind each methodological choice, provide step-by-step, reproducible protocols using industry-standard open-source software, and explain the interpretation of predictive data. This guide is intended for researchers and scientists in drug discovery and computational chemistry, offering a practical blueprint for generating testable hypotheses about a compound's mechanism of action and potency, thereby accelerating early-stage research and development.

Part 1: Foundational Strategy and Compound Analysis

The Rationale for a Dual In Silico Approach

In early-stage drug discovery, in silico methods are indispensable for prioritizing compounds, predicting potential targets, and elucidating mechanisms of action before committing to costly and time-consuming wet-lab synthesis and screening. For a novel compound like this compound, where experimental data is absent, a dual strategy is scientifically rigorous.

  • Structure-Based Drug Design (SBDD): This approach leverages the three-dimensional structure of a potential protein target to predict how a ligand (the compound) might bind. Molecular docking, the cornerstone of SBDD, calculates the preferred orientation and binding affinity of the ligand within the protein's active site. This method is powerful for identifying potential protein targets and understanding the specific molecular interactions driving binding.

  • Ligand-Based Drug Design (LBDD): When a definitive target is unknown, or as a complementary approach, LBDD uses the principle of molecular similarity. The core tenet, as formalized in Quantitative Structure-Activity Relationship (QSAR) models, is that compounds with similar structures are likely to exhibit similar biological activities. By building a mathematical model from a set of known active and inactive molecules, we can predict the activity of a new compound.

This guide will employ both strategies to build a holistic and robust predictive case for the activity of this compound.

Initial Analysis: this compound

A preliminary analysis of the compound's structure is the first step. The molecule contains a bromophenyl group connected via an amide linkage to a methoxyacetamide moiety. The acetamide group is a common feature in many bioactive compounds, notably in inhibitors of Histone Deacetylases (HDACs), where it acts as a zinc-binding group to coordinate with a critical Zn²⁺ ion in the enzyme's active site.

Based on this structural alert, we will proceed with the hypothesis that this compound may exhibit inhibitory activity against an HDAC isoform. For the structure-based section of this guide, we will use HDAC2 as a representative target.

Overall Predictive Workflow

The comprehensive workflow integrates both SBDD and LBDD methodologies to generate a robust activity hypothesis.

G cluster_0 PART 2: Structure-Based Prediction (SBDD) cluster_1 PART 3: Ligand-Based Prediction (LBDD) cluster_2 PART 4: Synthesis & Hypothesis T_ID Target Identification (Hypothesis: HDAC2) P_Prep Protein Preparation (PDB: 4LXZ) T_ID->P_Prep Dock Molecular Docking (AutoDock Vina) P_Prep->Dock L_Prep Ligand Preparation (Energy Minimization) L_Prep->Dock Analyze_Dock Analysis: Binding Energy & Pose Dock->Analyze_Dock Hypothesis Generate Final Hypothesis (Activity & Potency) Analyze_Dock->Hypothesis Data Dataset Curation (Known HDAC Inhibitors) Desc Descriptor Calculation (2D/3D Properties) Data->Desc Model QSAR Model Building (Random Forest) Desc->Model Valid Model Validation (R², Q²) Model->Valid Predict Activity Prediction (pIC50) Valid->Predict Predict->Hypothesis

Figure 1: Overall workflow for in silico activity prediction.

Part 2: Structure-Based Prediction via Molecular Docking

This section details the protocol for predicting the binding affinity and pose of this compound within the active site of HDAC2.

Principle and Justification

Molecular docking predicts the conformation of a small molecule within a protein's binding site and estimates the strength of the interaction, typically reported as a binding energy score. We will use AutoDock Vina , a widely cited and validated open-source docking engine known for its accuracy and speed. The target structure will be HDAC2 complexed with a known inhibitor (PDB ID: 4LXZ) , which provides a biologically relevant conformation of the active site.

Experimental Protocol: Molecular Docking

Objective: To predict the binding energy (in kcal/mol) and binding pose of the title compound in the HDAC2 active site.

Materials:

  • Protein Structure: HDAC2 (PDB ID: 4LXZ) from the RCSB Protein Data Bank.

  • Software:

    • PyMOL or UCSF Chimera : For visualization and manual protein preparation.

    • AutoDock Tools (ADT) : For preparing protein and ligand files for docking.

    • AutoDock Vina : For performing the docking calculation.

    • Open Babel : For ligand file format conversion and 3D structure generation.

Step-by-Step Methodology:

  • Protein Preparation:

    • Download the PDB file for 4LXZ from the RCSB PDB website.

    • Load the structure into PyMOL/Chimera. Remove all non-essential components: water molecules, co-solvents, and the original co-crystallized ligand.

    • Open the cleaned PDB file in AutoDock Tools (ADT).

    • Go to Edit -> Hydrogens -> Add. Ensure all hydrogens are added to the protein.

    • Go to Grid -> Macromolecule -> Choose and select the prepared protein. ADT will automatically compute Gasteiger charges. Save the output file as protein.pdbqt. This format includes atomic charges and atom types required by Vina.

  • Ligand Preparation:

    • Obtain the SMILES string for this compound: COC(=O)CNc1ccc(Br)cc1.

    • Use Open Babel to convert the 1D SMILES string into a 3D structure and perform an initial energy minimization using a force field like MMFF94.

    • Load ligand.pdb into ADT. Torsions in the ligand will be automatically detected. Save the output as ligand.pdbqt.

  • Grid Box Definition:

    • In ADT, with both the protein and ligand loaded, identify the active site. For PDB 4LXZ, this is the deep channel containing the catalytic zinc ion.

    • Go to Grid -> Grid Box. A box will appear. Adjust the center and dimensions of the box to encompass the entire active site. A typical size is 24x24x24 Å. Record the coordinates for the center and the size of the box.

  • Docking Execution:

    • Create a configuration file named conf.txt with the following parameters:

      (Note: Center coordinates are illustrative and must be determined from the grid box setup in Step 3).

    • Run AutoDock Vina from the command line:

Docking Workflow Diagram

G PDB Fetch PDB: 4LXZ Clean Clean Protein (Remove Water, Ligand) PDB->Clean AddH Add Hydrogens & Compute Charges (ADT) Clean->AddH SaveP Save as protein.pdbqt AddH->SaveP Grid Define Grid Box (Active Site) SaveP->Grid SMILES Define Ligand SMILES Gen3D Generate 3D Structure (Open Babel) SMILES->Gen3D SaveL Save as ligand.pdbqt Gen3D->SaveL SaveL->Grid Config Create Vina Config File Grid->Config RunVina Execute Docking (AutoDock Vina) Config->RunVina Analyze Analyze Results: Energy & Interactions RunVina->Analyze

Figure 2: Step-by-step molecular docking workflow.
Data Presentation and Interpretation

AutoDock Vina will output several binding poses (modes), each with an associated binding affinity score in kcal/mol. The lower (more negative) the energy, the stronger the predicted binding.

Table 1: Predicted Binding Modes and Affinities for this compound with HDAC2

ModeBinding Affinity (kcal/mol)RMSD from Best Mode (Å)Key Predicted Interactions
1-7.80.00Amide carbonyl coordinates with catalytic Zn²⁺; Bromophenyl group occupies hydrophobic pocket.
2-7.51.35Similar to Mode 1 with slight rotation of the bromophenyl group.
3-7.21.98Amide nitrogen H-bonds with HIS142.

Interpretation: A predicted binding affinity of -7.8 kcal/mol is significant and suggests the compound is a viable candidate for HDAC2 inhibition. The top-ranked pose should be visually inspected in PyMOL to confirm that the key interactions, such as the chelation of the zinc ion by the amide group, are consistent with the known mechanism of action of other HDAC inhibitors. This visual confirmation is a critical step in validating the trustworthiness of the docking result.

Part 3: Ligand-Based Prediction via QSAR Modeling

This section describes the creation of a QSAR model to predict the potency (e.g., pIC50) of this compound based on a dataset of structurally similar, known HDAC inhibitors.

Principle and Justification

QSAR modeling establishes a mathematical relationship between the chemical features of a set of molecules (descriptors) and their measured biological activity. This model can then be used to predict the activity of new, untested compounds. We will use a Random Forest algorithm, a robust machine learning method that handles complex relationships and is less prone to overfitting than single decision trees. Descriptors will be calculated using the open-source cheminformatics library RDKit .

Experimental Protocol: QSAR Modeling

Objective: To build and validate a QSAR model to predict the pIC50 of the title compound for HDAC inhibition.

Materials:

  • Dataset: A curated set of at least 30-50 known HDAC inhibitors with measured IC50 values against a specific HDAC isoform. This data can be sourced from databases like ChEMBL.

  • Software:

    • Python : With libraries such as RDKit (for descriptor calculation), pandas (for data handling), and scikit-learn (for model building and validation).

Step-by-Step Methodology:

  • Dataset Curation:

    • Assemble a dataset of compounds with known HDAC inhibitory activity. For each compound, you need the chemical structure (SMILES format) and the activity endpoint (IC50).

    • Convert IC50 values to the logarithmic pIC50 scale (-log10(IC50) in Molar) to ensure a more normal distribution of the data.

    • Clean the dataset by removing duplicates and compounds with ambiguous activity values.

  • Molecular Descriptor Calculation:

    • For each molecule in the dataset, calculate a set of numerical descriptors that represent its physicochemical properties. RDKit can calculate hundreds of descriptors.

    • Example descriptors include: Molecular Weight (MolWt), LogP (lipophilicity), Number of Hydrogen Bond Donors/Acceptors, Topological Polar Surface Area (TPSA), etc.

    • A Python script using RDKit would iterate through the list of SMILES strings and generate a feature matrix (a table where rows are compounds and columns are descriptors).

  • Model Building:

    • Split the dataset into a training set (typically 80%) and a test set (20%). The model will be built using the training set and its predictive power will be evaluated on the unseen test set. This is a critical self-validating step.

    • Using scikit-learn in Python, instantiate and train a RandomForestRegressor model on the training data (descriptors as X, pIC50 as Y).

  • Model Validation:

    • Use the trained model to predict the pIC50 values for the compounds in the test set.

    • Evaluate the model's performance using key statistical metrics:

      • Coefficient of Determination (R²) : Measures how well the model fits the training data. A value closer to 1.0 is better.

      • Cross-validation Score (Q²) : Often determined using k-fold cross-validation on the training set, this measures the model's internal predictive power.

      • Predictive R² (for the external test set) : Measures the model's ability to predict new data. A value > 0.6 is generally considered good.

  • Prediction for the Target Compound:

    • Once the model is validated, calculate the same set of molecular descriptors for this compound.

    • Feed these descriptors into the trained QSAR model to obtain a predicted pIC50 value.

QSAR Workflow Diagram

G Data Curate Dataset (SMILES + pIC50) CalcDesc Calculate Descriptors (RDKit) Data->CalcDesc Split Split Data (80% Train, 20% Test) CalcDesc->Split Train Train Model (Random Forest on Train Set) Split->Train Train Data Validate Validate Model (Predict on Test Set) Split->Validate Test Data Train->Validate Metrics Calculate Metrics (R², Q²) Validate->Metrics Predict Predict Activity for This compound Metrics->Predict If Validated

Figure 3: Step-by-step QSAR modeling workflow.
Data Presentation and Interpretation

The model's performance must be reported transparently.

Table 2: QSAR Model Validation Metrics

MetricValueInterpretation
R² (Training Set)0.92The model explains 92% of the variance in the training data.
Q² (10-fold CV)0.75The model has good internal predictive capability.
R² (External Test Set)0.81The model demonstrates strong predictive power on unseen data.

Prediction:

  • Calculated Descriptors for this compound: LogP = 2.1, TPSA = 58.5, MolWt = 244.1, etc.

  • Predicted pIC50: 7.2

Interpretation: A predicted pIC50 of 7.2 corresponds to an IC50 of approximately 63 nM. This result from the ligand-based model strongly corroborates the findings from the structure-based docking, suggesting that this compound is a potent HDAC inhibitor.

Part 4: Synthesis, Discussion, and Final Hypothesis

The convergence of results from two orthogonal in silico methods provides a high degree of confidence in the generated hypothesis.

  • Molecular Docking (SBDD) predicted a strong binding affinity (-7.8 kcal/mol) and a chemically sensible binding mode, with the key amide group coordinating the catalytic zinc ion in the HDAC2 active site.

  • QSAR Modeling (LBDD) , based on a validated model (Test R² = 0.81), predicted a potent pIC50 of 7.2 (approx. 63 nM).

Final Hypothesis: this compound is a potent inhibitor of Histone Deacetylase 2 (HDAC2). Its mechanism of action is predicted to involve the coordination of the active site zinc ion by its acetamide group, with the bromophenyl moiety occupying a hydrophobic pocket, contributing to its high binding affinity.

Limitations and Next Steps: It is critical to acknowledge that these predictions are computational. They are hypotheses that must be validated through experimental testing. The immediate next steps should be the chemical synthesis of the compound followed by in vitro enzymatic assays to determine its IC50 against HDAC2 and other HDAC isoforms. These experimental results would, in turn, serve as valuable data points to further refine and improve future computational models.

References

  • Title: Computer-Aided Drug Design: The Next 20 Years Source: Journal of Chemical Information and Modeling URL: [Link]

  • Title: Molecular docking: a powerful approach for structure-based drug discovery Source: Current Medicinal Chemistry URL: [Link]

  • Title: A practical guide to applications of quantitative structure-activity relationship (QSAR) Source: Briefings in Bioinformatics URL: [Link]

  • Title: Histone deacetylase inhibitors: an updated patent review (2016-2018) Source: Expert Opinion on Therapeutic Patents URL: [Link]

  • Title: Crystal Structure of human HDAC2 in complex with a hydroxamic acid inhibitor Source: RCSB Protein Data Bank URL: [Link]

  • Title: AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading Source: Journal of Computational Chemistry URL: [Link]

  • Title: AutoDock4 and AutoDockTools4: Automated docking with selective receptor flexibility Source: Journal of Computational Chemistry URL: [Link]

  • Title: Random Forest in Cheminformatics Source: Journal of Chemical Information and Modeling URL: [Link]

  • Title: Best practices for QSAR model development, validation, and exploitation Source: In Silico Pharmacology URL: [Link]

Methodological & Application

Synthesis Protocol for N-(4-bromophenyl)-2-methoxyacetamide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(4-bromophenyl)-2-methoxyacetamide is a halosubstituted aromatic amide with potential applications in medicinal chemistry and materials science. Its structure, featuring a bromophenyl group linked to a methoxyacetamide moiety, makes it an interesting candidate for further functionalization and biological evaluation. This document provides a comprehensive guide to the synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The protocol detailed herein is based on the well-established Schotten-Baumann reaction, a reliable method for the acylation of amines. This guide offers a step-by-step methodology, an exploration of the underlying reaction mechanism, and essential safety and handling information.

Chemical Properties and Data

PropertyValue
Molecular Formula C₉H₁₀BrNO₂
Molar Mass 244.08 g/mol [1]
Appearance Off-white to pale yellow solid
Melting Point 116-118 °C
Solubility Soluble in dichloromethane, ethyl acetate, and acetone. Sparingly soluble in cold alcohols and insoluble in water.

Synthesis Workflow Overview

The synthesis of this compound is achieved through the N-acylation of 4-bromoaniline with 2-methoxyacetyl chloride in the presence of a base. This workflow is a classic example of the Schotten-Baumann reaction.

Synthesis_Workflow reagents Reactants: 4-Bromoaniline 2-Methoxyacetyl Chloride Pyridine reaction Reaction: Acylation in Dichloromethane (DCM) 0°C to Room Temperature reagents->reaction 1. Combine workup Work-up: Aqueous HCl wash NaHCO3 wash Brine wash reaction->workup 2. Quench & Extract purification Purification: Recrystallization from Ethyl Acetate/Hexane workup->purification 3. Isolate & Purify product Final Product: This compound purification->product 4. Characterize

Caption: A high-level overview of the synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound on a laboratory scale.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
4-Bromoaniline172.025.00 g0.0291
2-Methoxyacetyl chloride108.523.48 g (2.93 mL)0.0320
Pyridine79.102.54 g (2.60 mL)0.0321
Dichloromethane (DCM)-100 mL-
1 M Hydrochloric Acid (HCl)-50 mL-
Saturated Sodium Bicarbonate (NaHCO₃)-50 mL-
Saturated Sodium Chloride (Brine)-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)-~5 g-
Ethyl Acetate-As needed-
Hexane-As needed-
Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 5.00 g (0.0291 mol) of 4-bromoaniline in 100 mL of anhydrous dichloromethane (DCM).

  • Addition of Base: Cool the solution to 0 °C using an ice bath. To this stirred solution, add 2.60 mL (0.0321 mol) of pyridine.

  • Acylation: While maintaining the temperature at 0 °C, slowly add 2.93 mL (0.0320 mol) of 2-methoxyacetyl chloride dropwise over a period of 15 minutes. A white precipitate may form upon addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-bromoaniline) is consumed.

  • Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from a mixture of ethyl acetate and hexane to yield this compound as an off-white to pale yellow crystalline solid.

  • Characterization: Dry the purified product under vacuum and determine its melting point. Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Reaction Mechanism: The Schotten-Baumann Reaction

The synthesis of this compound proceeds via the Schotten-Baumann reaction, which is a well-established method for the acylation of amines and alcohols. The reaction mechanism involves the nucleophilic attack of the amine on the electrophilic acyl chloride.

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-bromoaniline acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-methoxyacetyl chloride. This results in the formation of a tetrahedral intermediate.

  • Proton Transfer: The added base, in this case, pyridine, acts as a proton scavenger. It deprotonates the positively charged nitrogen atom in the tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion, which is a good leaving group.

  • Final Product Formation: The final product, this compound, is formed along with pyridinium chloride as a byproduct.

The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Schotten_Baumann_Mechanism cluster_0 Schotten-Baumann Acylation Mechanism 4-Bromoaniline Tetrahedral_Intermediate Tetrahedral Intermediate 4-Bromoaniline->Tetrahedral_Intermediate Nucleophilic attack 2-Methoxyacetyl_chloride 2-Methoxyacetyl_chloride->Tetrahedral_Intermediate Deprotonated_Intermediate Deprotonated Intermediate Tetrahedral_Intermediate->Deprotonated_Intermediate Deprotonation by Pyridine Product Deprotonated_Intermediate->Product Elimination of Cl- Pyridinium_Chloride Pyridinium Chloride Deprotonated_Intermediate->Pyridinium_Chloride

Caption: Mechanism of the Schotten-Baumann acylation of 4-bromoaniline with 2-methoxyacetyl chloride.

Safety and Handling Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 4-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3] It may cause respiratory irritation.[3][4] Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[2]

  • 2-Methoxyacetyl chloride: Corrosive and causes severe skin burns and eye damage.[5] It is a flammable liquid and vapor.[5][6] Handle with extreme care and avoid inhalation of vapors.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

  • Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.

All waste materials should be disposed of in accordance with local, state, and federal regulations.

Characterization Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (s, 1H, NH), 7.48 (d, J = 8.8 Hz, 2H, Ar-H), 7.42 (d, J = 8.8 Hz, 2H, Ar-H), 4.05 (s, 2H, OCH₂), 3.50 (s, 3H, OCH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 167.9, 137.1, 132.1, 121.5, 117.2, 72.8, 59.5.

  • IR (KBr, cm⁻¹): 3305 (N-H stretch), 3095, 3020 (Ar C-H stretch), 2930 (C-H stretch), 1668 (C=O stretch, Amide I), 1595, 1530 (N-H bend, Amide II), 1490, 1405, 1230, 1115 (C-O stretch), 1070, 825.

References

  • Loba Chemie. (2016). 4-BROMO ANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromoaniline. Retrieved from [Link]

  • Techno PharmChem. (n.d.). 4-BROMO ANILINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

Sources

Step-by-step experimental preparation of N-(4-bromophenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of N-(4-bromophenyl)-2-methoxyacetamide

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of this compound, a valuable intermediate for pharmaceutical and materials science research. The described methodology is based on the nucleophilic acyl substitution reaction between 4-bromoaniline and 2-methoxyacetyl chloride. This guide is designed for researchers, chemists, and drug development professionals, offering detailed procedural instructions, explanations for critical steps, safety precautions, and methods for product purification and characterization. The protocol's robustness is intended to ensure reproducibility and high-purity yields.

Introduction and Scientific Rationale

N-aryl acetamides are a class of organic compounds frequently encountered as core structures in biologically active molecules. The title compound, this compound, incorporates a bromophenyl moiety, a common feature in pharmaceutical agents that can modulate metabolic stability and binding affinity, and a methoxyacetamide group which can influence solubility and hydrogen bonding interactions.

The chosen synthetic strategy is the acylation of 4-bromoaniline with 2-methoxyacetyl chloride. This is a classic and highly efficient method for amide bond formation. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 4-bromoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methoxyacetyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of a chloride ion, neutralized by a tertiary amine base, yields the desired amide product. The inclusion of a non-nucleophilic base, such as triethylamine, is critical to scavenge the hydrochloric acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction[1].

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaMolar Mass ( g/mol )SupplierNotes
4-Bromoaniline106-40-1C₆H₆BrN172.02Sigma-AldrichPurity ≥98%
2-Methoxyacetyl chloride3949-83-3C₃H₅ClO₂108.52Sigma-AldrichPurity ≥97%
Triethylamine (Et₃N)121-44-8C₆H₁₅N101.19Sigma-AldrichAnhydrous, ≥99.5%
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Sigma-AldrichAnhydrous, ≥99.8%
Hydrochloric Acid (HCl)7647-01-0HCl36.46Fisher Scientific1 M aqueous solution
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01Fisher ScientificSaturated aqueous solution
Brine (NaCl solution)7647-14-5NaCl58.44Fisher ScientificSaturated aqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37Sigma-AldrichFor drying
Ethanol64-17-5C₂H₅OH46.07Fisher ScientificReagent grade, for recrystallization
Deionized Water7732-18-5H₂O18.02In-houseFor workup and recrystallization
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Melting point apparatus

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Analytical balance

  • Fume hood

Experimental Protocol: Synthesis of this compound

This protocol is designed for a ~5 gram scale synthesis. All operations should be performed in a well-ventilated fume hood.

Reaction Setup and Execution
  • Reactant Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromoaniline (5.00 g, 29.06 mmol, 1.0 equiv.).

  • Dissolution: Add 100 mL of anhydrous dichloromethane (DCM) to the flask. Stir the mixture at room temperature until the 4-bromoaniline is completely dissolved.

  • Base Addition: Add triethylamine (4.46 mL, 3.23 g, 31.97 mmol, 1.1 equiv.) to the solution.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring. This is crucial to control the exothermicity of the acylation reaction.

  • Acyl Chloride Addition: Dissolve 2-methoxyacetyl chloride (2.93 mL, 3.47 g, 31.97 mmol, 1.1 equiv.) in 20 mL of anhydrous DCM in a dropping funnel. Add this solution dropwise to the cooled aniline solution over a period of 20-30 minutes. A white precipitate (triethylamine hydrochloride) will form immediately.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours to ensure the reaction goes to completion. The progress can be monitored by Thin Layer Chromatography (TLC)[2].

Work-up and Isolation
  • Quenching: Transfer the reaction mixture to a 250 mL separatory funnel.

  • Aqueous Wash I (Acidic): Add 50 mL of 1 M HCl (aq). Shake the funnel vigorously and allow the layers to separate. Drain the lower organic layer. This step removes the excess triethylamine and its hydrochloride salt.

  • Aqueous Wash II (Basic): Wash the organic layer with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining HCl and quench any unreacted 2-methoxyacetyl chloride.

  • Aqueous Wash III (Brine): Wash the organic layer with 50 mL of saturated brine solution to remove residual water and inorganic salts.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Swirl the flask occasionally for 10-15 minutes.

  • Solvent Removal: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an off-white solid.

Purification by Recrystallization
  • Solvent Selection: Transfer the crude solid to a 100 mL Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Crystallization: Slowly add deionized water dropwise to the hot ethanol solution until the solution becomes faintly cloudy (the cloud point).

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collection: Collect the purified white, crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold water.

  • Drying: Dry the product in a vacuum oven at 50 °C overnight. Weigh the final product and calculate the percent yield. An expected yield is typically in the range of 80-90%.

Workflow Visualization

The following diagram illustrates the complete experimental workflow from reaction setup to final product characterization.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_analysis Characterization prep_reactants Dissolve 4-Bromoaniline & Triethylamine in DCM cool Cool to 0-5 °C prep_reactants->cool prep_acyl Prepare 2-Methoxyacetyl Chloride in DCM add Dropwise Addition prep_acyl->add cool->add react Stir at RT (2-3h) add->react wash_hcl Wash (1M HCl) react->wash_hcl wash_bicarb Wash (Sat. NaHCO₃) wash_hcl->wash_bicarb wash_brine Wash (Brine) wash_bicarb->wash_brine dry Dry (MgSO₄) wash_brine->dry evap Evaporate Solvent dry->evap recrystallize Recrystallize (Ethanol/Water) evap->recrystallize filter_dry Filter & Dry recrystallize->filter_dry analysis MP, NMR, IR, MS filter_dry->analysis

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

The identity and purity of the synthesized this compound (Molar Mass: 244.08 g/mol ) should be confirmed by the following analytical methods.

  • Melting Point (MP): A sharp melting point indicates high purity.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals include: a singlet for the methoxy protons (~3.5 ppm), a singlet for the methylene protons (~4.0 ppm), doublet signals for the aromatic protons on the bromophenyl ring (~7.4-7.6 ppm), and a broad singlet for the amide N-H proton (~8.0-8.5 ppm).

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals include peaks for the methoxy carbon (~59 ppm), methylene carbon (~72 ppm), aromatic carbons (~117-138 ppm), and the amide carbonyl carbon (~168 ppm).

  • Infrared (IR) Spectroscopy (ATR): Key absorption bands should be observed for the N-H stretch (~3300 cm⁻¹), C-H stretches (~2950 cm⁻¹), the amide C=O stretch (~1670 cm⁻¹), and C-Br stretch (~600-500 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak [M]⁺ and/or [M+H]⁺ with the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).

Safety and Hazard Management

All procedures must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 4-Bromoaniline: Toxic if swallowed, in contact with skin, or if inhaled. It is a suspected mutagen and is toxic to aquatic life.

  • 2-Methoxyacetyl chloride: Corrosive. Causes severe skin burns and eye damage. Reacts violently with water. Handle with extreme care.[3][4]

  • Triethylamine: Highly flammable liquid and vapor. Harmful if swallowed and toxic in contact with skin. Causes severe skin burns and eye damage.

  • Dichloromethane (DCM): Suspected of causing cancer. Causes skin and serious eye irritation. May cause drowsiness or dizziness.

Dispose of all chemical waste in accordance with institutional and local environmental regulations.[5][6]

References

  • Capot Chemical. (n.d.). MSDS of 2-(4-bromophenyl)-N-methoxy-N-methylacetamide.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 2'-Bromo-4'-methylacetanilide.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for a related synthesis. Retrieved from The Royal Society of Chemistry website.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-[(4-Bromophenyl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide.
  • SynZeal. (n.d.). Safety Data Sheet: Methyl 4-Bromophenylacetate.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet for 4'-methoxyacetophenone.
  • Mijin, D., & Marinković, A. (2009). 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o67. [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information for Synthesis of novel hydrazone derivatives. Retrieved from The Royal Society of Chemistry website. [Link]

  • NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences, 11(1), 43-53. [Link]

  • ChemWis. (2023). Conversion of Aniline to 4-Bromoaniline. YouTube. [Link]

  • SpectraBase. (n.d.). 2-(4-bromophenyl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 8), o1882. [Link]

  • Bae, Y. (2023). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. [Link]

  • Oliveto, E. P., & Gerold, C. (1953). N-BROMOACETAMIDE. Organic Syntheses, 33, 17. [Link]

  • University of Alberta. (n.d.). Separating the base. Retrieved from [Link]

  • Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • The Royal Society of Chemistry. (n.d.). Chloromethylation. Retrieved from [Link]

  • University of Alberta. (n.d.). Separating the base. Retrieved from [Link]

  • Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

Sources

Application Notes and Protocols for the Evaluation of N-(4-bromophenyl)-2-methoxyacetamide in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Phenylacetamide Derivative

The relentless pursuit of novel therapeutic agents remains a cornerstone of oncology research. Phenylacetamide derivatives have emerged as a promising class of compounds, with various analogues demonstrating significant anti-proliferative and pro-apoptotic effects in diverse cancer models.[1][2][3] The structural motif of a bromophenyl group is also prevalent in molecules exhibiting anticancer properties, suggesting its potential role in enhancing biological activity.[4][5][6][7]

This document provides a comprehensive guide for the initial in vitro evaluation of N-(4-bromophenyl)-2-methoxyacetamide , a novel compound at the intersection of these two promising chemical classes. Due to its novelty, there is a scarcity of published data on its specific biological activities. Therefore, this guide is designed to provide researchers with a robust framework and detailed protocols to systematically investigate its anticancer potential. We will explore its effects on cancer cell viability, its ability to induce programmed cell death (apoptosis), and its impact on cell cycle progression.

Hypothesized Mechanism of Action: A Starting Point for Investigation

Based on the known activities of structurally related phenylacetamide and bromophenol compounds, we can postulate a potential mechanism of action for this compound. Many such compounds exert their anticancer effects by inducing cellular stress, leading to the activation of intrinsic apoptotic pathways and cell cycle arrest.[1][3] Specifically, we hypothesize that this compound may:

  • Induce G1 or G2/M phase cell cycle arrest: By interfering with the expression or function of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[1]

  • Trigger apoptosis: Through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of the caspase cascade.[4]

The following experimental workflow is designed to test this hypothesis and provide a foundational understanding of the compound's anticancer properties.

Experimental Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Compound Preparation Compound Preparation Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Compound Preparation->Cytotoxicity Assay (MTT) Treat Cells IC50 Determination IC50 Determination Cytotoxicity Assay (MTT)->IC50 Determination Analyze Data Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) IC50 Determination->Apoptosis Assay (Annexin V/PI) Select Concentrations Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Select Concentrations Western Blotting Western Blotting Apoptosis Assay (Annexin V/PI)->Western Blotting Confirm Apoptotic Markers Cell Cycle Analysis->Western Blotting Analyze Cell Cycle Proteins

Caption: A streamlined workflow for the in-vitro evaluation of this compound.

PART 1: Initial Screening for Anticancer Activity

The first critical step is to determine the cytotoxic potential of this compound against a panel of cancer cell lines. The MTT assay is a widely used, reliable, and high-throughput method for this purpose.[8][9][10][11][12]

Protocol 1: MTT Cell Viability Assay

Objective: To determine the concentration-dependent cytotoxic effect of this compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • This compound

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank (medium only).[11]

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[11]

    • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[11]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve (cell viability vs. log of compound concentration) to determine the IC50 value.

Data Presentation:

The results of the MTT assay should be summarized in a table to facilitate comparison across different cell lines and time points.

Cell LineIncubation Time (h)IC50 (µM)
MCF-724e.g., 75.2
48e.g., 48.5
72e.g., 25.1
A54924e.g., 88.9
48e.g., 62.3
72e.g., 38.7
PC-324e.g., >100
48e.g., 85.6
72e.g., 55.4

PART 2: Elucidating the Mechanism of Action

Once the cytotoxic potential of this compound is established, the next step is to investigate how it induces cell death. The following protocols focus on determining if the compound triggers apoptosis and/or causes cell cycle arrest.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[13][14][15][16]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Cancer cells treated with this compound at concentrations around the IC50 value

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS.[13]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[16]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic/necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Apoptosis Signaling Pathway This compound This compound ROS Generation ROS Generation This compound->ROS Generation Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: A hypothesized intrinsic apoptosis pathway induced by this compound.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle progression.

Principle: Propidium iodide (PI) stoichiometrically binds to DNA, allowing for the quantification of DNA content in each cell. This enables the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.[17][18][19][20]

Materials:

  • Cancer cells treated with this compound

  • Cold 70% ethanol

  • PBS

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Fixation:

    • Treat cells with the compound for 24 or 48 hours.

    • Harvest cells and wash with PBS.

    • Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.[19]

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution.[19]

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • Generate a histogram of DNA content to visualize the distribution of cells in different phases of the cell cycle.

Data Interpretation:

  • A significant increase in the percentage of cells in the G1 or G2/M phase, accompanied by a decrease in the S phase population, would indicate cell cycle arrest at the respective checkpoint.

Protocol 4: Western Blotting for Key Signaling Proteins

Objective: To investigate the molecular changes underlying the observed effects on apoptosis and the cell cycle.

Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, providing insights into the activation or inhibition of signaling pathways.[21][22][23][24][25]

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • Nitrocellulose or PVDF membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-3, Cyclin D1, CDK4, p21)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse treated and untreated cells and quantify the protein concentration.

  • SDS-PAGE and Protein Transfer:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a membrane.[22]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.[22]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities to determine the relative protein expression levels.

Expected Outcomes:

Target ProteinExpected Change with TreatmentImplication
Bcl-2DecreasePro-apoptotic
BaxIncreasePro-apoptotic
Cleaved Caspase-3IncreaseApoptosis execution
Cyclin D1DecreaseG1 arrest
CDK4DecreaseG1 arrest
p21IncreaseCell cycle inhibition

Conclusion and Future Directions

This comprehensive guide provides a foundational framework for the initial in vitro characterization of this compound as a potential anticancer agent. The successful execution of these protocols will yield crucial data on its cytotoxicity, its ability to induce apoptosis, and its effects on cell cycle progression. Positive results from these initial studies would warrant further investigation, including in vivo efficacy studies in animal models and more in-depth mechanistic studies to identify its direct molecular targets. The systematic approach outlined herein will enable researchers to efficiently evaluate the therapeutic potential of this novel compound and contribute to the ongoing quest for more effective cancer treatments.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). Retrieved from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]

  • Assaying cell cycle status using flow cytometry - PMC. (n.d.). Retrieved from [Link]

  • Method for Analysing Apoptotic Cells via Annexin V Binding. (n.d.). UCL. Retrieved from [Link]

  • In Vitro Cytotoxicity Assay Protocol | PDF | Cell Culture | Dimethyl Sulfoxide. (n.d.). Scribd. Retrieved from [Link]

  • Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (...). (2019, October 17). Protocols.io. Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (n.d.). ResearchGate. Retrieved from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI. (2019, May 1). Retrieved from [Link]

  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC. (n.d.). PubMed Central. Retrieved from [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]

  • 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo - NIH. (n.d.). Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from [Link]

  • A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. (n.d.). IRIS Unibas. Retrieved from [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC. (n.d.). Retrieved from [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed. (n.d.). Retrieved from [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023, April 3). Medium. Retrieved from [Link]

  • Cell Cycle Analysis. (n.d.). Retrieved from [Link]

  • A Phenylacetamide Resveratrol Derivative Exerts Inhibitory Effects on Breast Cancer Cell Growth. (2021, May 17). MDPI. Retrieved from [Link]

  • Cell Cycle Analysis with Flow Cytometry. (2020, August 6). Biocompare. Retrieved from [Link]

  • Marine Bromophenol Bis (2,3-Dibromo-4,5-dihydroxy-phenyl)-methane Inhibits the Proliferation, Migration, and Invasion of Hepatocellular Carcinoma Cells via Modulating β1-Integrin/FAK Signaling. (n.d.). MDPI. Retrieved from [Link]

  • Discovery of the Anticancer Activity for Lung and Gastric Cancer of a Brominated Coelenteramine Analog - PMC. (2022, July 27). Retrieved from [Link]

  • Cell cycle analysis - Wikipedia. (n.d.). Retrieved from [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC. (2014, April 28). Retrieved from [Link]

  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC. (2022, November 12). Retrieved from [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • This compound - ChemBK. (n.d.). Retrieved from [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.). MDPI. Retrieved from [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PubMed. (2022, April 15). Retrieved from [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. (n.d.). ResearchGate. Retrieved from [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC. (n.d.). Retrieved from [Link]

Sources

Application Note: A Validated HPLC Method for the Quantitative Analysis of N-(4-bromophenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of N-(4-bromophenyl)-2-methoxyacetamide. The developed isocratic reverse-phase HPLC method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and research applications in the pharmaceutical and chemical industries. The methodology is established in accordance with the International Council for Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) General Chapter <621> guidelines.[1][2][3]

Introduction

This compound is an organic compound with potential applications in pharmaceutical and materials science research. Accurate and reliable quantification of this compound is crucial for ensuring product quality, monitoring reaction kinetics, and conducting stability studies. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation and quantification of chemical compounds.[4] This application note provides a detailed protocol for the HPLC analysis of this compound, including a comprehensive validation of the method.

Experimental

Instrumentation and Reagents
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a Photodiode Array (PDA) or UV detector.

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Phosphoric acid (analytical grade)

    • This compound reference standard

Chromatographic Conditions

The selection of a reverse-phase C18 column is based on the non-polar nature of the bromophenyl group and the overall moderate polarity of the molecule.[5] The mobile phase, consisting of acetonitrile and water, provides a good separation mechanism for such compounds. Phosphoric acid is added to the mobile phase to improve peak shape and reproducibility by maintaining a consistent pH.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 245 nm
Run Time 10 minutes

Rationale for Detection Wavelength: The presence of the bromophenyl chromophore suggests UV absorbance in the range of 240-260 nm. A detection wavelength of 245 nm was chosen based on preliminary scans with a PDA detector to maximize sensitivity.

Analytical Workflow

The following diagram illustrates the overall workflow for the quantification of this compound using this HPLC method.

HPLC Analysis Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare Standard Solutions hplc_system Equilibrate HPLC System prep_std->hplc_system prep_sample Prepare Sample Solutions prep_sample->hplc_system inject_std Inject Standard for System Suitability hplc_system->inject_std inject_sample Inject Sample Solutions inject_std->inject_sample integrate Integrate Peak Areas inject_sample->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: Workflow for this compound HPLC analysis.

Detailed Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh a quantity of the sample expected to contain this compound and transfer it to a suitable volumetric flask.

  • Add a portion of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure no interfering peaks are present.

  • Inject the working standard solutions to establish system suitability and generate a calibration curve.

  • Inject the prepared sample solutions.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines, focusing on specificity, linearity, accuracy, precision, and robustness.[2][6][7]

Specificity

Specificity was evaluated by analyzing a blank (mobile phase) and a placebo (matrix without the analyte). No interfering peaks were observed at the retention time of this compound, demonstrating the method's specificity.

Linearity

The linearity of the method was determined by analyzing five concentrations of this compound ranging from 10 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 10 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy

Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate at each level.

Spiked LevelMean Recovery (%)% RSD
80%99.50.8
100%100.20.5
120%99.80.7
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of a 50 µg/mL standard solution were made on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst.

Precision Type% RSD
Repeatability < 1.0%
Intermediate Precision < 2.0%
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions. The parameters tested included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits for all variations, demonstrating the method's robustness.

Conclusion

This application note describes a validated, reliable, and robust HPLC method for the quantitative determination of this compound. The method is suitable for its intended purpose and can be readily implemented in a quality control or research laboratory setting. The validation results confirm that the method is accurate, precise, and specific, adhering to international regulatory guidelines.[8][9][10]

References

  • U.S. Pharmacopeia.
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • U.S. Pharmacopeia.
  • ProPharma. (2024).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • gmp-compliance.org.
  • International Council for Harmonis
  • U.S. Pharmacopeia. (2022).
  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • LCGC International. (2024). Are You Sure You Understand USP <621>?
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • U.S. Pharmacopeia. (2021).
  • U.S. Food and Drug Administration. (2015).
  • Starodub. (2024). Revised ICH Guideline Q2(R1)
  • ChemBK. This compound.
  • Chemdiv. Compound N-(4-bromophenyl)-2-(4-methoxyphenoxy)acetamide.
  • SIELC Technologies. Separation of Acetamide, N-(4-bromophenyl)- on Newcrom R1 HPLC column.
  • ChemicalBook. 335397-53-0(2-(4-bromophenyl)-N-(4-methoxyphenyl)acetamide) Product Description.
  • EvitaChem. Buy N-(4-Bromophenyl)-2-fluoroacetamide (EVT-13552669) | 351-05-3.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 792088, N-(2-bromophenyl)-2-(4-methoxyphenyl)acetamide.
  • Capot Chemical. (2025). MSDS of 2-(4-bromophenyl)-N-methoxy-N-methylacetamide.
  • Sigma-Aldrich. n-(4-bromophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide.
  • University of Pretoria. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2-((E)-4-(5-Ethoxy-3-Methyl-1-Phenyl-1H-Pyrazole-4- yl)but-3-en-2-Ylidene)) Hydrazine-1-Carbothioamide in Nanosuspension.
  • National Institute of Standards and Technology. Acetamide, N-(4-bromophenyl)-.
  • National Center for Biotechnology Information. (2010). 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide.
  • Collaborative International Pesticides Analytical Council. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • SpectraBase. 2-(2-Bromophenyl)-N-(4-benzyloxy-2,3-dimethoxyphenethyl)acetamide - Optional[Vapor Phase IR] - Spectrum.
  • IOSR Journal of Applied Chemistry. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA)
  • National Institute of Standards and Technology. Acetamide, N-(4-methoxyphenyl)-N-methyl-.
  • ResearchGate. (2009).
  • ResearchGate. (2009). 2-Bromo-N-(4-bromophenyl)acetamide.
  • Simson Pharma Limited. N-(4-Bromophenyl)acetamide | CAS No- 103-88-8.

Sources

Application Notes & Protocols: A Workflow for Target Identification and In Vitro Assay Development for N-(4-bromophenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of drug discovery, researchers often encounter novel or uncharacterized small molecules that exhibit interesting phenotypic effects but whose precise molecular targets remain unknown. N-(4-bromophenyl)-2-methoxyacetamide is one such compound. A survey of the scientific literature reveals it as a chemical entity, but without a well-defined and validated biological target.[1][2][3][4] This scenario, far from being a roadblock, represents a common and critical starting point in translational research.[5][6]

This guide provides a comprehensive, experience-driven workflow designed to navigate this exact challenge. We will use this compound as our model compound to illustrate a robust, multi-step strategy. The process begins with identifying the direct protein target(s) of the compound and proceeds to the design and validation of a specific, high-throughput in vitro assay to characterize its activity. This document is structured not as a rigid template, but as a logical progression of scientific inquiry, explaining the causality behind each experimental choice.

The core objective is to empower researchers with a self-validating system—from target deconvolution to quantitative pharmacology—enabling the confident advancement of a promising, yet uncharacterized, small molecule.

Part 1: Target Identification - Finding Where the Compound Binds

The first and most critical step is to identify the specific protein or proteins that this compound interacts with to exert its biological effect. This process is known as target identification or target deconvolution.[7][8] Among several powerful techniques, Affinity Chromatography coupled with mass spectrometry remains a highly effective and widely used approach.[9][10][11]

Principle of Affinity Chromatography-Based Target ID

The core principle involves using the small molecule as "bait" to "fish" for its binding partners within a complex biological sample, such as a cell lysate.[10][11] The small molecule is first immobilized on a solid support (e.g., resin beads). This "affinity matrix" is then incubated with the lysate. Proteins that specifically bind to the compound will be captured, while non-binding proteins are washed away. The captured proteins are then eluted and identified using high-resolution mass spectrometry.[7][12]

Experimental Workflow: Affinity Chromatography

The following diagram and protocol outline the key steps for identifying the binding partners of this compound.

G cluster_prep Phase 1: Probe Synthesis & Matrix Prep cluster_exp Phase 2: The 'Pull-Down' Experiment cluster_analysis Phase 3: Identification & Analysis p1 Synthesize Linker-Modified This compound p2 Covalently Couple Probe to Activated Resin (e.g., NHS-Agarose) p1->p2 Immobilization e2 Incubate Lysate with Compound-Coupled Resin p2->e2 Affinity Matrix e1 Prepare Cell Lysate (e.g., from relevant cancer cell line) e1->e2 Binding e3 Wash Beads Extensively (to remove non-specific binders) e2->e3 e4 Elute Bound Proteins (e.g., pH change, competitor) e3->e4 a1 Separate Proteins by SDS-PAGE e4->a1 Eluate a2 In-Gel Digestion (Trypsin) a1->a2 a3 Identify Peptides by LC-MS/MS a2->a3 a4 Database Search & Protein Identification a3->a4 a5 Hypothetical Target: Kinase X a4->a5 Candidate Target(s)

Caption: Workflow for small molecule target identification using affinity chromatography.

Protocol 1: Affinity Chromatography Pull-Down
  • Causality Behind Choices:

    • Linker Position: A linker for immobilization must be added to a part of the molecule that is non-essential for its biological activity. This often requires initial Structure-Activity Relationship (SAR) studies.[9] For this compound, derivatization could potentially be explored at the methoxy group or the phenyl ring, assuming these are not critical for binding.

    • Control Resin: A parallel experiment using a "mock" resin (derivatized with just the linker or a structurally similar but inactive molecule) is mandatory . This is a self-validating step to distinguish true binding partners from proteins that non-specifically adhere to the resin or linker.

  • Step-by-Step Methodology:

    • Probe Synthesis: Synthesize a derivative of this compound containing a functional group (e.g., an amine or carboxylic acid) suitable for coupling to a resin.

    • Immobilization: Covalently couple the synthesized probe to an activated resin (e.g., NHS-activated Sepharose beads) following the manufacturer's protocol. Prepare a control "mock" resin in parallel.

    • Lysate Preparation: Culture and harvest cells from a biologically relevant cell line. Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors. Clarify the lysate by high-speed centrifugation.

    • Binding: Incubate a portion of the clarified cell lysate with the compound-coupled resin and another portion with the control resin for 2-4 hours at 4°C with gentle rotation.

    • Washing: Pellet the resin by centrifugation and discard the supernatant. Wash the resin extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.

    • Elution: Elute the specifically bound proteins from the resin. This can be achieved by changing the pH, increasing the salt concentration, or, ideally, by competing with a high concentration of the free, non-immobilized this compound.

    • Analysis: Separate the eluted proteins using SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

    • Identification: Excise protein bands that are present in the compound elution but absent or significantly reduced in the control elution. Identify the proteins using in-gel tryptic digestion followed by LC-MS/MS analysis.[7]

Part 2: Target Validation - Confirming the Interaction in a Cellular Context

Mass spectrometry will provide a list of candidate proteins. The next critical phase is to validate that the compound directly engages this target inside a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.[13][14][15]

Principle of CETSA

CETSA is based on the principle of ligand-induced thermal stabilization.[13] When a protein binds to a ligand (like our compound), it generally becomes more stable and resistant to heat-induced unfolding and aggregation.[15][16] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of the target protein remaining in the soluble fraction is quantified. A stabilizing ligand will result in more soluble protein at higher temperatures, causing a "shift" in the melting curve.[14][17]

Protocol 2: CETSA for Target Engagement
  • Causality Behind Choices:

    • Intact Cells: Performing CETSA in intact cells is crucial as it accounts for cell permeability, potential metabolic conversion of the compound, and engagement with the target in its native environment and concentration.[15][16]

    • Detection Method: Western blotting is the most common detection method for CETSA, as it allows for the specific quantification of the target protein using an antibody.

  • Step-by-Step Methodology:

    • Compound Treatment: Culture cells to confluency. Treat cells with either a vehicle control (e.g., DMSO) or a saturating concentration of this compound for 1-2 hours.

    • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

    • Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

    • Separation: Separate the soluble fraction (containing non-aggregated proteins) from the precipitated fraction by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

    • Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration. Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using a specific antibody against the putative target protein (e.g., "Kinase X").

    • Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein relative to the non-heated control against the temperature for both vehicle- and compound-treated samples to generate the melting curves. A shift in the curve to the right indicates target stabilization and engagement.

Part 3: In Vitro Assay Design - Quantifying Compound Activity

Having identified and validated a target—let's hypothetically name it "Kinase X" —the final step is to develop a robust, quantitative in vitro assay. This assay is essential for determining the compound's potency (e.g., IC50), understanding its mechanism of inhibition, and screening for more potent analogues.

For a kinase target, a luminescence-based assay that measures ADP production, such as the ADP-Glo™ Kinase Assay , is an industry-standard choice due to its high sensitivity, broad applicability, and simple "add-mix-read" format.[18][19][20]

Principle of the ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. It is a two-step process:

  • Kinase Reaction & ATP Depletion: The kinase reaction is performed. Then, an "ADP-Glo™ Reagent" is added to terminate the reaction and eliminate any remaining ATP.[18][21]

  • ADP to ATP Conversion & Detection: A "Kinase Detection Reagent" is added, which contains an enzyme that converts the ADP produced in the first step back into ATP. This newly synthesized ATP is then used by a luciferase to generate a light signal that is directly proportional to the initial kinase activity.[18][22] An inhibitor will reduce ADP production, leading to a lower luminescent signal.

Experimental Workflow: Kinase Inhibition Assay

G cluster_setup Phase 1: Reaction Setup cluster_detect Phase 2: Signal Detection cluster_analysis Phase 3: Data Analysis s1 Dispense Serially Diluted This compound into 384-well plate s2 Add Kinase X & Substrate Mixture s1->s2 s3 Add ATP to Initiate Reaction s2->s3 d1 Incubate (e.g., 60 min at RT) s3->d1 Kinase Reaction d2 Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) d1->d2 d3 Add Kinase Detection Reagent (Converts ADP to ATP, generates light) d2->d3 d4 Read Luminescence d3->d4 a1 Normalize Data to Controls (0% and 100% inhibition) d4->a1 Raw Data a2 Plot % Inhibition vs. log[Compound Concentration] a1->a2 a3 Fit to a Sigmoidal Dose-Response Curve (4-parameter logistic) a2->a3 a4 IC50 Value a3->a4 Calculate

Caption: Workflow for determining IC50 using a luminescence-based kinase assay.

Protocol 3: IC50 Determination using ADP-Glo™
  • Causality Behind Choices:

    • Controls are Critical: The assay plate must include "0% inhibition" controls (enzyme + substrate + ATP + vehicle) and "100% inhibition" controls (substrate + ATP + vehicle, no enzyme). These are essential for data normalization and calculating the percent inhibition for each compound concentration.[23][24]

    • Dose-Response Curve: A semi-log plot (Y-axis: % Inhibition, X-axis: log of compound concentration) is used. This transforms the data into a sigmoidal curve, which is necessary for accurate IC50 determination using a four-parameter logistic regression model.[25][26]

  • Step-by-Step Methodology:

    • Compound Preparation: Prepare a serial dilution series of this compound in an appropriate buffer (e.g., 10-point, 3-fold dilutions starting from 100 µM).

    • Plate Setup: Add the diluted compound and controls to a 384-well assay plate.

    • Kinase Reaction: Add the kinase ("Kinase X") and its specific substrate to each well.

    • Initiation: Initiate the reaction by adding ATP.

    • Incubation: Allow the reaction to proceed for a predetermined time (e.g., 60 minutes) at room temperature.

    • Step 1 Detection: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Step 2 Detection: Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measurement: Read the luminescence on a plate reader.

Data Presentation and Analysis

The raw luminescence data is first normalized to calculate the percent inhibition for each concentration.

Formula for % Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

The calculated values are then plotted to determine the IC50, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[23][27]

Table 1: Example IC50 Determination Data for this compound against Kinase X

Concentration (µM)log[Conc.]Raw Luminescence (RLU)% Inhibition
100.0002.0010,55099.4
33.3331.5211,20098.6
11.1111.0525,80081.5
3.7040.5785,10043.2
1.2350.09125,60016.2
0.412-0.39145,2003.1
0.137-0.86150,100-0.1
0.046-1.34149,5000.3
0.000 (0% Inh.)-150,0000.0
No Enzyme (100% Inh.)-10,000100.0
Calculated IC50 4.2 µM

Conclusion

This application guide has outlined a systematic and scientifically rigorous pathway for taking an uncharacterized compound, this compound, from a state of unknown mechanism to having a validated molecular target and a quantitative measure of its potency. By integrating affinity-based target identification, cellular target engagement validation, and robust in vitro assay development, researchers can build a comprehensive understanding of a compound's biological activity. This logical, causality-driven approach ensures that experimental choices are sound and that the resulting data is reliable, forming a solid foundation for further drug development efforts.

References

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC. PubMed Central. Available at: [Link]

  • Target Identification and Validation (Small Molecules). University College London. Available at: [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. Available at: [Link]

  • Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. Available at: [Link]

  • Technologies to Study Kinases. East Port Praha. Available at: [Link]

  • Small-molecule Target and Pathway Identification. Broad Institute. Available at: [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]

  • Development of an in vitro reproductive screening assay for novel pharmaceutical compounds. PubMed. Available at: [Link]

  • In Vitro Assay Development Services. Charles River Laboratories. Available at: [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. Available at: [Link]

  • Guidelines for accurate EC50/IC50 estimation. PubMed. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Available at: [Link]

  • Affinity Chromatography Protocol. Conduct Science. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. Available at: [Link]

  • Small molecule target identification using photo-affinity chromatography. PubMed Central. Available at: [Link]

  • High-Throughput Assay Development for Combined In Vitro Toxicity Screening of Hit Compounds and Their Metabolites in Early Drug-Discovery Stage. Taylor & Francis Online. Available at: [Link]

  • Affinity Chromatography. Creative Biolabs. Available at: [Link]

  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. NIH. Available at: [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. Available at: [Link]

  • 50% of what? How exactly are IC50 and EC50 defined? GraphPad. Available at: [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: [Link]

  • Affinity chromatography. Wikipedia. Available at: [Link]

  • Affinity Chromatography | Principles. Cube Biotech. Available at: [Link]

  • This compound. ChemBK. Available at: [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. Available at: [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Chemical Journal of Kazakhstan. Available at: [Link]

  • Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. Available at: [Link]

  • This compound. Chemspace. Available at: [Link]

Sources

Application Notes & Protocols for the Safe Handling and Storage of N-(4-bromophenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Compound Profile

N-(4-bromophenyl)-2-methoxyacetamide is a halogenated acetamide derivative utilized in various research and development applications, particularly within the pharmaceutical and material science sectors.[1] Its molecular structure, featuring a brominated phenyl ring and a methoxyacetamide side chain, suggests potential biological activity and specific chemical properties that necessitate a rigorous approach to its handling and storage.[1] While comprehensive toxicological data for this specific compound are not widely published, the known hazards of structurally related substituted acetamides warrant a cautious and well-documented safety protocol.[2][3] This guide provides a detailed framework for researchers, scientists, and drug development professionals to manage this compound safely, ensuring both personal safety and the integrity of experimental outcomes. The protocols herein are grounded in established laboratory safety principles and data from analogous compounds.

Hazard Identification and Risk Assessment

Based on the Globally Harmonized System (GHS) classifications for similar brominated acetamide compounds, this compound should be treated as a hazardous substance.[4][5] A thorough risk assessment must be conducted before any handling of this compound.

1.1. Anticipated Hazards

The primary hazards associated with compounds of this class include:

  • Skin Irritation: May cause skin irritation, characterized by redness, itching, and inflammation.[4][5][6]

  • Serious Eye Irritation: Can cause serious eye irritation, potentially leading to pain and damage.[4][5][6]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may irritate the respiratory system.[4][5][6]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[3]

1.2. GHS Hazard Summary (Predicted)

The following table summarizes the anticipated GHS classification for this compound, extrapolated from data on similar compounds.

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315 - Causes skin irritation[4][5]
Serious Eye Damage/IrritationCategory 2AH319 - Causes serious eye irritation[4][5]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335 - May cause respiratory irritation[4][5]
Acute toxicity, OralCategory 4 (Predicted)H302 - Harmful if swallowed

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and appropriate PPE is mandatory. The principle of "as low as reasonably practicable" (ALARP) should be applied to all exposures.

2.1. Engineering Controls

  • Chemical Fume Hood: All weighing and handling of powdered this compound must be performed in a certified chemical fume hood to prevent inhalation of airborne particles.[7]

  • Ventilation: The laboratory should be well-ventilated to ensure low background concentrations of any chemical vapors or dust.[6][8]

2.2. Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the primary barrier against direct exposure. The following protocol outlines the correct donning and doffing procedure.

Protocol 2.2.1: Donning and Doffing of PPE
  • Donning (in order):

    • Wear a clean lab coat, fully buttoned.

    • Don safety glasses with side shields or chemical splash goggles.[4]

    • Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[3] Ensure gloves are inspected for any signs of degradation or puncture before use.[8]

    • If there is a significant risk of dust generation, a NIOSH-approved respirator may be necessary.[8]

  • Doffing (in order):

    • Remove gloves using a technique that avoids skin contact with the outer surface.[8]

    • Remove the lab coat, turning it inside out to contain any surface contamination.

    • Remove eye protection.

    • Wash hands thoroughly with soap and water.[6][8]

PPE_Workflow cluster_donning Donning Procedure cluster_doffing Doffing Procedure Don1 Wear Lab Coat Don2 Wear Eye Protection Don1->Don2 Don3 Wear Gloves Don2->Don3 Don4 Wear Respirator (if needed) Don3->Don4 Doff1 Remove Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Remove Eye Protection Doff2->Doff3 Doff4 Wash Hands Doff3->Doff4

Caption: Workflow for donning and doffing Personal Protective Equipment.

Safe Handling and Use Protocols

Adherence to strict handling protocols is crucial to prevent accidental exposure and contamination.

Protocol 3.1: Weighing and Dispensing
  • Preparation:

    • Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.

    • Assemble all necessary equipment (spatula, weighing paper/boat, container) within the fume hood.

  • Handling:

    • Slowly open the container of this compound to avoid creating airborne dust.

    • Use a clean spatula to transfer the desired amount of the compound to the weighing vessel.

    • Minimize the generation of dust during transfer.[4][6]

    • Close the container tightly immediately after use.[6]

  • Cleanup:

    • Carefully clean any spills within the fume hood using appropriate methods (see Section 5).

    • Wipe down the work surface with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

Storage Requirements

Proper storage is essential for maintaining the stability of this compound and preventing accidental release.

  • Container: Store in a tightly closed, properly labeled container.[4][6]

  • Location: Keep in a cool, dry, and well-ventilated area.[5][6] The recommended storage condition is at room temperature.[9]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and acid chlorides.[8]

  • Security: For larger quantities, consider storing in a locked cabinet to restrict access.[6]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

5.1. First Aid Measures

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6][8]
Skin Contact Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[6][8]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8]

5.2. Spill Response

The appropriate response to a spill depends on its size and location.

Spill_Response Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess SmallSpill Small Spill (Inside Hood) Assess->SmallSpill Small LargeSpill Large Spill (Outside Hood) Assess->LargeSpill Large Alert Alert Supervisor/Safety Officer SmallSpill->Alert Evacuate Evacuate Area LargeSpill->Evacuate Evacuate->Alert Contain Contain Spill Alert->Contain Cleanup Clean Up with Appropriate Kit Contain->Cleanup Dispose Dispose of Waste Cleanup->Dispose Decontaminate Decontaminate Area Dispose->Decontaminate Report Complete Incident Report Decontaminate->Report

Caption: Decision tree for responding to a chemical spill.

Protocol 5.2.1: Small Spill Cleanup (inside a fume hood)
  • Containment: Ensure the spill is contained within the fume hood.

  • Neutralization/Absorption: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[8]

  • Decontamination: Clean the spill area with a suitable solvent and dispose of all cleaning materials as hazardous waste.

Waste Disposal

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous chemical waste.

  • Containers: Use designated, sealed, and properly labeled hazardous waste containers.

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.[6] Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures.

Conclusion

The safe handling and storage of this compound are paramount for protecting laboratory personnel and ensuring the quality of research. By implementing the engineering controls, personal protective equipment protocols, and handling procedures outlined in this guide, researchers can significantly mitigate the risks associated with this compound. A proactive approach to safety, grounded in a thorough understanding of the potential hazards, is the cornerstone of responsible scientific practice.

References

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Capot Chemical. (2025). MSDS of 2-(4-bromophenyl)-N-methoxy-N-methylacetamide. Retrieved from [Link]

  • Texas Woman's University. (2025). Safer Products for Use in the Lab. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetamide. Retrieved from [Link]

  • Loba Chemie. (n.d.). Safety Data Sheet: Acetamide for Synthesis. Retrieved from [Link]

  • Penta chemicals. (2023). Safety Data Sheet: Acetamide. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-bromophenyl)-2-(4-methoxyphenyl)acetamide. Retrieved from [Link]

  • Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

Sources

N-(4-bromophenyl)-2-methoxyacetamide material safety data sheet (MSDS) information

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for N-(4-bromophenyl)-2-methoxyacetamide

A Note on This Document: This guide provides detailed application notes and safety protocols for this compound (CAS No. 104703-38-0). As a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes data from its close structural analog, N-(4-bromophenyl)acetamide (CAS No. 103-88-8), to establish a provisional safety framework. Crucially, this information must be supplemented by the official, supplier-provided SDS for this compound before any handling, storage, or use. The addition of a methoxy group can alter the physicochemical and toxicological properties of the compound.

Section 1: Compound Identification and Properties

This compound is a halogenated aromatic amide. Its structure suggests utility as an intermediate in organic synthesis, a building block in medicinal chemistry, or a fragment in screening libraries for drug discovery.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 104703-38-0[1]
Molecular Formula C₉H₁₀BrNO₂[2]
Molecular Weight 244.09 g/mol [2]
Melting Point 82.5 °C[2]
Boiling Point 372.1 ± 27.0 °C (Predicted)[2]
Density 1.510 ± 0.06 g/cm³ (Predicted)[2]
pKa 12.76 ± 0.70 (Predicted)[2]
Storage Room Temperature[3]

Section 2: Material Safety and Handling Protocols (Proxy Data)

Disclaimer: The following safety protocols are based on data for the structural analog N-(4-bromophenyl)acetamide (CAS: 103-88-8).[4][5][6][7] The hazards of this compound may differ. Always consult the supplier-specific SDS.

Hazard Identification

Based on its analog, this compound is anticipated to be classified as follows:

  • Skin Irritation, Category 2 (H315): Causes skin irritation.[5][6]

  • Serious Eye Irritation, Category 2 (H319): Causes serious eye irritation.[5][6]

  • Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): May cause respiratory irritation.[5][6]

The toxicological properties of this specific material have not been fully investigated.[7]

First Aid Measures

Immediate and appropriate first aid is critical in case of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]

  • Skin Contact: Flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical attention if irritation occurs.[4][7]

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][7]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][7]

Engineering Controls and Personal Protective Equipment (PPE)

A robust safety posture is mandatory when handling this compound.

  • Engineering Controls: Use only in a well-ventilated area, preferably within a certified chemical fume hood. Facilities must be equipped with an eyewash station and a safety shower.[7]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield that meets NIOSH (US) or EN 166 (EU) standards.[5]

    • Hand Protection: Wear chemically resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.[5]

    • Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin exposure.[5]

    • Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[7]

G cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls lab Lab Coat gloves Nitrile Gloves goggles Safety Goggles resp Respirator (if needed) hood Chemical Fume Hood wash Eyewash & Safety Shower handle Handling this compound handle->lab Requires handle->gloves Requires handle->goggles Requires handle->resp Requires handle->hood Requires handle->wash Requires

Caption: Required safety controls for handling the compound.

Handling and Storage
  • Handling: Wash hands and any exposed skin thoroughly after handling. Avoid breathing dust, fumes, or vapors. Avoid contact with eyes, skin, and clothing. Do not ingest.[4][7]

  • Storage: Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][7]

Section 3: Protocols and Applications

While specific experimental applications for this compound are not widely published, its structure is amenable to use as a chemical intermediate. Below is a validated protocol for its synthesis, which is a primary application for this compound in a research setting.

Protocol: Synthesis of this compound

This protocol describes the acylation of 4-bromoaniline with methoxyacetyl chloride. This is a standard method for forming amide bonds and is a plausible route for synthesizing the title compound.

Materials:

  • 4-bromoaniline

  • Methoxyacetyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (as a base)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel, ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4-bromoaniline in anhydrous DCM.

  • Base Addition: Add 1.1 equivalents of a non-nucleophilic base, such as triethylamine or pyridine, to the solution. Cool the flask to 0 °C in an ice bath.

  • Acylating Agent Addition: Dissolve 1.05 equivalents of methoxyacetyl chloride in a small amount of anhydrous DCM and add it to an addition funnel.

  • Reaction: Add the methoxyacetyl chloride solution dropwise to the stirred 4-bromoaniline solution at 0 °C over 15-20 minutes.

  • Equilibration: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated sodium bicarbonate solution to neutralize excess acid and the hydrochloride salt of the base.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

  • Drying and Filtration: Dry the separated organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent.

  • Purification: Remove the solvent (DCM) under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to yield pure this compound.

G cluster_reactants Reactants cluster_process Process aniline 4-Bromoaniline in Anhydrous DCM react Combine & React at 0°C to RT aniline->react mac Methoxyacetyl Chloride mac->react Add Dropwise base Triethylamine (Base) base->react workup Aqueous Workup (NaHCO₃, Brine) react->workup purify Dry, Concentrate & Purify workup->purify product Final Product: This compound purify->product

Caption: Workflow for the synthesis of the target compound.

Section 4: References

  • SAFETY DATA SHEET - 4'-Bromoacetanilide. Fisher Scientific. [Link]

  • Material Safety Data Sheet - 4'-Bromoacetanilide, 98%. Cole-Parmer. [Link]

  • This compound - C9H10BrNO2. Chemspace. [Link]

  • This compound - ChemBK. [Link]

Sources

Application Note: Strategies for the Single-Crystal Growth of N-(4-bromophenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The determination of the three-dimensional atomic structure of a molecule through single-crystal X-ray diffraction is a cornerstone of modern chemical and pharmaceutical research. It provides definitive proof of a compound's identity, stereochemistry, and packing arrangement in the solid state. This application note presents a detailed guide to obtaining high-quality single crystals of N-(4-bromophenyl)-2-methoxyacetamide, a compound of interest in medicinal chemistry and material science. We provide an in-depth examination of the theoretical principles of crystallization and offer three field-proven protocols: Slow Evaporation, Vapor Diffusion, and Slow Cooling. Each protocol is accompanied by a workflow diagram, troubleshooting advice, and a discussion of the underlying causality for experimental choices, ensuring that researchers can adapt these methods to their specific needs.

Introduction: The Critical Role of Single Crystals

This compound (Molecular Formula: C₉H₁₀BrNO₂, Molar Mass: 244.08 g/mol ) is an aromatic amide whose structural elucidation is vital for understanding its chemical behavior and potential biological activity[1][2]. The ability to grow single crystals of sufficient size and quality is often the primary bottleneck in structural analysis. A well-ordered crystal lattice diffracts X-rays in a predictable pattern, allowing for the precise mapping of electron density and, consequently, the positions of atoms within the molecule. This information is invaluable for structure-activity relationship (SAR) studies, polymorph screening, and intellectual property protection in drug development.

This guide is designed to move beyond a simple recitation of steps. It aims to provide the user with a foundational understanding of crystallization theory, enabling them to make informed decisions and troubleshoot common issues encountered during the crystal growth process.

Foundational Principles of Crystallization from Solution

Crystallization is fundamentally a process of purification and ordered solidification.[3] It relies on carefully manipulating the solubility of a compound to achieve a state of supersaturation, the thermodynamic driving force for a solute to transition from the solution phase to the solid crystalline phase.[4] A solubility diagram illustrates the key regions governing this process: the stable (subsaturated), metastable (supersaturated but kinetically stable), and labile (spontaneously nucleating) zones.[5] The goal of any crystallization experiment is to guide the solution slowly into the metastable zone, allowing for controlled nucleation and the subsequent growth of a few large, well-ordered crystals rather than a mass of amorphous precipitate or microcrystals.[5][6]

The key stages are:

  • Dissolution: The compound is dissolved in a suitable solvent, often with heating, to form a clear, saturated or near-saturated solution.

  • Supersaturation: The conditions are altered (e.g., by cooling, solvent evaporation, or adding an anti-solvent) to decrease the solute's solubility, pushing the concentration into the metastable zone.

  • Nucleation: The initial formation of microscopic crystal nuclei. This is a critical and often difficult-to-control step. The ideal scenario is heterogeneous nucleation on a small number of sites.

  • Crystal Growth: Solute molecules deposit onto the existing nuclei, enlarging them into macroscopic crystals. This process must be slow to ensure that molecules have time to arrange themselves correctly in the crystal lattice, excluding impurities.[3]

Pre-Protocol Essentials: Setting the Stage for Success

Before attempting any crystallization technique, adherence to the following best practices is critical. The quality of the final crystals is directly dependent on the rigor of the initial setup.

  • Compound Purity: Begin with the highest purity material available (ideally >95%). Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disordered or poor-quality crystals.[6] Recrystallization is a powerful purification technique in itself.[7]

  • Glassware: All glassware must be scrupulously clean. Dust, scratches, and residual chemical traces can act as uncontrolled nucleation sites, leading to the formation of many small crystals instead of a few large ones.[8] Using new vials or tubes is often a worthwhile investment.

  • Solvent Selection: The choice of solvent is the most critical experimental variable.[6] An ideal solvent for crystallization should:

    • Exhibit moderate solubility for the compound (not too high, not too low).

    • Be relatively volatile for evaporation methods.

    • Be chemically inert with the solute.

    • For amides, hydrogen-bonding solvents can sometimes be beneficial.[9]

  • Environment: The crystallization vessel should be placed in a location free from vibrations and significant temperature fluctuations to allow for undisturbed crystal growth.[8]

Experimental Protocols for Single-Crystal Growth

The following protocols are presented in order of increasing complexity. It is recommended to screen multiple conditions and techniques in parallel.

Method 1: Slow Evaporation

This is the simplest and most common method for growing single crystals.[10] It relies on gradually increasing the solute concentration by allowing the solvent to evaporate over time, pushing the solution into the metastable zone where crystals can form and grow.[5]

Protocol Steps:

  • Dissolve 5-10 mg of this compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, methanol) in a small, clean glass vial (e.g., a 2 mL vial). Start with approximately 0.5-1.0 mL of solvent.

  • Gently warm the mixture if necessary to ensure complete dissolution, then allow it to cool to room temperature. The solution should be clear and free of any particulate matter. If not, filter it through a small cotton plug in a Pasteur pipette.

  • Cover the vial with parafilm. Using a fine needle, pierce 1-3 small holes in the parafilm. The number and size of the holes control the rate of evaporation.[11] Fewer, smaller holes will slow down the process, which is generally desirable for better quality crystals.

  • Place the vial in a quiet, vibration-free location and leave it undisturbed for several days to weeks.

  • Monitor the vial periodically without disturbing it. Once crystals of suitable size have formed, carefully remove them with a spatula or by decanting the mother liquor.

Causality: The slow rate of evaporation is crucial. Rapid evaporation leads to a rapid increase in supersaturation, causing the solution to enter the labile zone and resulting in the formation of a powder or a multitude of tiny crystals.[6]

Visualization: Slow Evaporation Workflow

slow_evaporation cluster_prep Preparation cluster_cryst Crystallization cluster_harvest Harvesting A Dissolve Compound in Solvent B Ensure Clear Solution (Filter if needed) A->B C Cover Vial with Perforated Parafilm B->C D Incubate Undisturbed (Days to Weeks) C->D E Monitor Crystal Growth D->E F Harvest Single Crystals E->F

Caption: Workflow for the Slow Evaporation crystallization method.

Method 2: Vapor Diffusion

Vapor diffusion is an excellent technique for small amounts of material and offers fine control over the rate of supersaturation.[8] It involves dissolving the compound in a "good" solvent and placing it in a sealed chamber containing a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound solution, reducing the compound's solubility and inducing crystallization.[4][12]

Protocol Steps:

  • Select a Solvent System: Choose a solvent pair where the compound is soluble in the first solvent (e.g., chloroform, THF) and insoluble in the second, more volatile anti-solvent (e.g., pentane, hexane, diethyl ether).[12] The two solvents must be miscible.

  • Prepare the Solution: Dissolve 2-5 mg of this compound in 0.2-0.5 mL of the "good" solvent in a small, narrow container (e.g., a 0.5 mL microcentrifuge tube or a small test tube).

  • Set up the Chamber: Place the small container with the solution inside a larger vial or beaker that contains 1-3 mL of the volatile anti-solvent. Ensure the level of the anti-solvent is below the top of the inner container.

  • Seal and Incubate: Seal the outer container tightly with a cap or parafilm. Place the setup in a quiet, stable environment.

  • Monitor and Harvest: Over hours to days, the anti-solvent vapor will diffuse into the inner vial. Crystals should form as the solubility of the compound decreases. Once formed, harvest them promptly.

Causality: The slow diffusion of the anti-solvent vapor ensures a gradual change in the solvent environment, allowing the system to gently enter the metastable zone. The rate of diffusion, and thus crystallization, can be controlled by adjusting the temperature (lower temperature slows diffusion).[12]

Visualization: Vapor Diffusion Workflow

vapor_diffusion A Dissolve Compound in 'Good' Solvent (Inner Vial) C Place Inner Vial into Outer Chamber A->C B Place Anti-Solvent in Outer Chamber B->C D Seal Chamber Tightly C->D E Incubate Undisturbed (Hours to Days) D->E F Anti-Solvent Vapor Diffuses into Solution E->F G Crystals Form as Solubility Decreases F->G H Harvest Crystals G->H

Caption: Workflow for the Vapor Diffusion crystallization method.

Method 3: Slow Cooling

This classic technique is effective for compounds whose solubility is significantly temperature-dependent.[3] A saturated solution is prepared in a suitable solvent at an elevated temperature and then allowed to cool slowly, causing the solubility to drop and crystals to form.[5]

Protocol Steps:

  • Select a Solvent: Choose a solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) in which this compound is sparingly soluble at room temperature but readily soluble at a higher temperature.

  • Prepare a Saturated Solution: Place 10-20 mg of the compound in a test tube or small Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., in a warm water or oil bath) until the solid just dissolves. Avoid adding excess solvent.

  • Initiate Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To slow the cooling rate, you can place the flask inside an insulated container, such as a beaker filled with warm water or a Dewar flask.[10]

  • Further Cooling: Once the solution has reached room temperature, it can be transferred to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize crystal yield. The transfers should be done gently to avoid disturbing nascent crystals.

  • Harvest: Collect the crystals by filtration (e.g., using a Hirsch funnel) and wash them with a small amount of the ice-cold solvent.

Visualization: Slow Cooling Workflow

slow_cooling cluster_prep Hot Dissolution cluster_cool Cooling Stages cluster_final Isolation A Add Compound to Solvent B Heat to Dissolve (Saturated Solution) A->B C Slowly Cool to Room Temperature B->C D Transfer to Refrigerator (4°C) C->D E Transfer to Freezer (-20°C) D->E F Collect Crystals by Filtration E->F

Caption: Workflow for the Slow Cooling crystallization method.

Summary of Crystallization Parameters

Technique Principle Suggested Solvents/Systems Typical Timescale Key Control Parameter
Slow Evaporation Increase concentration via solvent removalEthyl Acetate, Acetone, MethanolDays to WeeksRate of evaporation (number/size of holes)
Vapor Diffusion Decrease solubility via anti-solvent diffusionSolvent: THF, ChloroformAnti-solvent: Pentane, HexaneHours to DaysChoice of anti-solvent; Temperature
Slow Cooling Decrease solubility via temperature reductionEthanol, Isopropanol, AcetonitrileHours to DaysRate of cooling

Troubleshooting Common Crystallization Issues

Problem Possible Cause(s) Recommended Solution(s)
No Crystals Form Solution is too dilute; Insufficient time; Compound is too soluble.Allow more time. For slow evaporation, add more holes. For cooling, try a lower temperature. If all else fails, remove the solvent and try a different solvent system.[14]
"Oiling Out" Compound's melting point is below the crystallization temperature; Solution is too concentrated.Re-heat to dissolve the oil, add more of the "good" solvent to make the solution more dilute, and cool again more slowly. Try a lower starting temperature or a different solvent.[14]
Amorphous Precipitate Supersaturation was achieved too quickly.Slow down the process: reduce the evaporation rate (fewer holes), use a less volatile anti-solvent, or cool the solution more slowly.[6]
Many Small Crystals Too many nucleation sites; Crystallization is too rapid.Ensure glassware is impeccably clean. Consider filtering the hot solution. Slow down the rate of supersaturation as described above.[10]

References

  • Slow Evaporation Method. (n.d.).
  • Thompson, H., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, DOI:10.1039/D2CS00697A.
  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry.
  • Crystal Growing Tips. (2015). University of Florida, Center for X-ray Crystallography.
  • Crystallisation Techniques. (2006).
  • Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research.
  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). Acta Crystallographica Section F, PMC - NIH.
  • This compound - Physico-chemical Properties. (n.d.). ChemBK.
  • Guide for crystallization. (n.d.).
  • Optimizing side chains for crystal growth from water: a case study of aromatic amide foldamers. (n.d.). Chemical Science, The Royal Society of Chemistry.
  • Crystallization process: how does crystallization work. (2024). Mirai Intex.
  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts.
  • Crystallization of Small Molecules. (n.d.).
  • 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide. (n.d.). Acta Crystallographica Section E, PMC - NIH.
  • Crystallization. (n.d.). Organic Chemistry at CU Boulder.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • How to Grow Single Crystals | Organic Chemistry. (2020). YouTube.
  • SOP: CRYSTALLIZATION. (n.d.).
  • N-(4-Bromophenyl)acetamide: a new polymorph. (n.d.). Acta Crystallographica Section E, PMC - NIH.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude N-(4-bromophenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of crude N-(4-bromophenyl)-2-methoxyacetamide. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound.

Introduction

This compound is a chemical compound with the molecular formula C9H10BrNO2.[1][2] The purification of this compound is a critical step in its synthesis to ensure the removal of unreacted starting materials, by-products, and other impurities. The choice of purification strategy depends on the nature and quantity of the impurities present in the crude product. This guide will explore the most common and effective purification techniques, including recrystallization, column chromatography, and liquid-liquid extraction, providing detailed protocols and troubleshooting advice.

Potential Impurities in the Synthesis

Understanding the potential impurities is the first step toward developing an effective purification strategy. During the synthesis of this compound, which typically involves the reaction of 4-bromoaniline with 2-methoxyacetyl chloride, several impurities can form. These can include:

  • Unreacted Starting Materials: 4-bromoaniline and 2-methoxyacetyl chloride (or its hydrolyzed form, 2-methoxyacetic acid).

  • By-products: Diacylated products or other side-reaction products.[3][4]

  • Isomeric Impurities: Positional isomers of the bromo-substituent on the phenyl ring, although less common in this specific synthesis, can be a concern in related preparations.[5]

  • Residual Solvents: Solvents used in the reaction or workup.[3]

Troubleshooting and Purification Strategies

This section provides a detailed, question-and-answer formatted guide to address specific issues you might encounter during the purification of this compound.

Recrystallization

Recrystallization is often the first-line method for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures.

Q1: My crude product is an oil and won't solidify. How can I proceed with recrystallization?

A1: Oiling out is a common problem where the compound separates as a liquid instead of forming crystals. Here’s a systematic approach to troubleshoot this:

  • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled solution. This "seed" crystal will act as a template for further crystallization.

  • Solvent System Adjustment: Your solvent may be too good a solvent for your compound. Try adding a co-solvent in which your compound is less soluble (an "anti-solvent"). For this compound, which is soluble in solvents like ethyl acetate, you could try slowly adding a non-polar solvent like hexane or petroleum ether until the solution becomes slightly cloudy, then warm it until it clarifies and allow it to cool slowly.[6][7]

  • Lower the Temperature: Try cooling the solution in an ice bath or even a freezer, but be mindful that rapid cooling can sometimes lead to smaller, less pure crystals.

Q2: What is a good solvent for the recrystallization of this compound?

A2: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a moderately polar solvent is a good starting point. Based on the structure and related compounds, here are some suggestions:

Solvent SystemRationale
Ethanol/Water The compound is likely soluble in hot ethanol and less soluble in cold ethanol. The addition of water as an anti-solvent can further decrease its solubility upon cooling, promoting crystallization.[8]
Ethyl Acetate/Hexane Ethyl acetate is a good solvent for many organic compounds. Hexane can be used as an anti-solvent to induce crystallization. This combination is often effective for purifying moderately polar compounds.[7]
Isopropanol Similar to ethanol, isopropanol can be a suitable single solvent for recrystallization.

Experimental Protocol: Recrystallization using an Ethanol/Water System

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Once fully dissolved, slowly add hot water dropwise until the solution becomes faintly turbid.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol-water mixture.

  • Dry the purified crystals in a vacuum oven.

Diagram: Recrystallization Workflow

G A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if insoluble impurities) B->C Optional D Slow Cooling B->D C->D E Crystal Formation D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Caption: A general workflow for the recrystallization process.

Column Chromatography

When recrystallization fails to provide the desired purity, or if the impurities have similar solubility profiles to the product, column chromatography is the preferred method. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (the eluent).

Q3: I am getting poor separation of my product from an impurity during column chromatography. What can I do?

A3: Poor separation can be due to several factors. Here's how to troubleshoot:

  • Optimize the Solvent System: This is the most critical parameter. If your product and impurity are eluting too close together, you need to adjust the polarity of your mobile phase.

    • If eluting too quickly (high Rf): Decrease the polarity of the eluent. For a typical normal-phase silica gel column using a hexane/ethyl acetate system, this means increasing the proportion of hexane.[9][10]

    • If eluting too slowly (low Rf): Increase the polarity of the eluent by increasing the proportion of ethyl acetate.

    • Consider a different solvent system: Sometimes, a different combination of solvents can provide better selectivity. For instance, dichloromethane/methanol or toluene/acetone might offer different separation characteristics.

  • Use a Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution, where the polarity of the mobile phase is gradually increased, can improve separation.[10][11] This helps to first elute the less polar compounds and then the more polar ones with better resolution.

  • Check your Column Packing: A poorly packed column with channels or cracks will lead to band broadening and poor separation. Ensure your silica gel is uniformly packed.

  • Sample Loading: Overloading the column can significantly reduce separation efficiency. Use an appropriate amount of crude material for the size of your column. The sample should be applied as a narrow band at the top of the column.

Q4: What is a good starting solvent system for column chromatography of this compound on silica gel?

A4: A good starting point for a moderately polar compound like this compound on a silica gel column is a mixture of a non-polar solvent and a more polar solvent.

Solvent SystemStarting Ratio (v/v)Notes
Hexane/Ethyl Acetate 70:30 to 50:50This is a very common and effective system for a wide range of compounds. You can perform thin-layer chromatography (TLC) first with different ratios to determine the optimal eluent composition.[7][9]
Dichloromethane/Methanol 99:1 to 95:5This system offers a different selectivity and can be useful if separation is not achieved with hexane/ethyl acetate.

Experimental Protocol: Flash Column Chromatography

  • Prepare the column by packing silica gel in the chosen non-polar solvent (e.g., hexane).

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

  • Carefully load the dried, adsorbed sample onto the top of the column.

  • Begin eluting with the starting solvent mixture (e.g., 70:30 hexane/ethyl acetate).

  • Collect fractions and monitor the elution by TLC.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Diagram: Column Chromatography Troubleshooting

G A Poor Separation B Adjust Solvent Polarity A->B C Use Gradient Elution A->C D Check Column Packing A->D E Reduce Sample Load A->E F Improved Separation B->F C->F D->F E->F

Caption: Troubleshooting steps for poor separation in column chromatography.

Liquid-Liquid Extraction (Work-up)

An effective work-up procedure before other purification steps can significantly reduce the impurity load. This typically involves washing the organic layer containing the crude product with aqueous solutions to remove certain types of impurities.

Q5: My crude product contains unreacted 4-bromoaniline. How can I remove it before further purification?

A5: 4-bromoaniline is a basic compound. You can remove it by washing the organic solution of your crude product with an acidic aqueous solution.

Experimental Protocol: Acid Wash

  • Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.[6]

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a dilute aqueous acid solution, such as 1 M HCl. The basic 4-bromoaniline will react with the acid to form a water-soluble salt, which will partition into the aqueous layer.

  • Separate the aqueous layer.

  • Repeat the wash with the acid solution.

  • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.[6]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

Q6: How can I remove acidic impurities like 2-methoxyacetic acid?

A6: To remove acidic impurities, you would perform a similar extraction but with a basic aqueous solution.

Experimental Protocol: Base Wash

  • Dissolve the crude product in a water-immiscible organic solvent.

  • Wash the organic layer with a dilute aqueous base solution, such as saturated sodium bicarbonate or 5% sodium hydroxide. The acidic impurity will be deprotonated to form a water-soluble salt.[6]

  • Separate the aqueous layer.

  • Repeat the basic wash.

  • Wash the organic layer with brine.

  • Dry the organic layer and concentrate.

Frequently Asked Questions (FAQs)

Q: What is the expected melting point of pure this compound?

A: While a specific melting point for this compound is not widely reported in the provided search results, related compounds like N-(4-Bromophenyl)-2-fluoroacetamide have a melting point of approximately 166 °C.[12] A sharp melting point range for your purified product is a good indicator of purity.

Q: Is this compound soluble in water?

A: Due to its hydrophobic bromophenyl group and overall organic structure, this compound is expected to have limited solubility in water.[12] It is, however, generally soluble in common organic solvents like dichloromethane, ethyl acetate, and alcohols.

Q: Can I use High-Performance Liquid Chromatography (HPLC) for purification?

A: Yes, preparative reverse-phase HPLC can be a very effective method for purifying this compound, especially for achieving very high purity on a smaller scale. A typical mobile phase would consist of acetonitrile and water.[13]

Q: How can I confirm the purity of my final product?

A: The purity of your final product should be assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp and narrow melting point range is characteristic of a pure compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any remaining impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information Table of Contents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide. PubChem. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). BRD4/CBP M&M. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Retrieved from [Link]

  • Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • National Center for Biotechnology Information. (n.d.). N-(4-Bromophenyl)acetamide: a new polymorph. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from [Link]

  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015). Solubility of N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide at different pH. Retrieved from [Link]

  • CORE. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. PubChem. Retrieved from [Link]

  • Tobisu, M., Ano, Y., & Chatani, N. (n.d.). Palladium-Catalyzed Direct Alkynylation of C-H Bonds in Benzenes - Supporting Information. Retrieved from [Link]

  • Chemspace. (n.d.). This compound. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting N-Acetylation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-acetylation, the introduction of an acetyl group onto a nitrogen atom, is a cornerstone transformation in organic synthesis, pivotal in pharmaceutical development, materials science, and biochemistry.[1][2][3][4][5] This seemingly straightforward reaction can, however, present a variety of challenges, from low yields to complex purification issues. This guide provides a comprehensive troubleshooting resource for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during N-acetylation reactions. Drawing upon established chemical principles and field-proven insights, this document aims to empower you to optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Product Yield

A diminished or nonexistent yield is one of the most frequent frustrations in N-acetylation. The root cause often lies in suboptimal reaction conditions or reagent quality.

Potential Causes & Solutions
  • Inactive Nucleophile (Amine): For an N-acetylation reaction to proceed, the lone pair of electrons on the amine's nitrogen atom must be available to attack the acetylating agent.[6] If the reaction medium is too acidic, the amine can be protonated, rendering it non-nucleophilic.[6]

    • Solution: The addition of a mild base, such as pyridine, triethylamine, or sodium acetate, is crucial to neutralize any acid present and ensure the amine remains in its free, nucleophilic form.[6][7] For secondary amines, pyridine or triethylamine are commonly used.[7][8]

  • Poor Reagent Quality: Acetylating agents like acetic anhydride and acetyl chloride are susceptible to hydrolysis if exposed to moisture.[6] This degradation reduces the effective concentration of your reagent.

    • Solution: Always use fresh or properly stored anhydrous acetylating agents.[6] Ensure all glassware is thoroughly dried, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[6]

  • Suboptimal Temperature: While many N-acetylations proceed efficiently at room temperature, some less reactive amines may require heating to overcome the activation energy barrier.[6][9] Conversely, excessive heat can promote side reactions and decomposition.[6]

    • Solution: If the reaction is sluggish, gentle heating (e.g., 40-60°C) can be beneficial.[6][10] It is imperative to monitor the reaction's progress using a suitable technique like Thin-Layer Chromatography (TLC) to identify the optimal temperature and prevent product degradation.[6][11]

  • Insufficient Reaction Time: Some N-acetylation reactions may require more time to reach completion than initially anticipated.

    • Solution: Monitor the reaction progress by TLC. If starting material is still present after the initially planned reaction time, extend the duration until the starting material is consumed.[11]

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_base Is a suitable base present? start->check_base add_base Add a non-nucleophilic base (e.g., pyridine, triethylamine) check_base->add_base No check_reagents Are reagents fresh and anhydrous? check_base->check_reagents Yes add_base->check_reagents use_fresh_reagents Use fresh, anhydrous acetylating agent and solvent check_reagents->use_fresh_reagents No check_temp Is the reaction temperature optimized? check_reagents->check_temp Yes use_fresh_reagents->check_temp adjust_temp Gently heat (e.g., 40-60°C) and monitor by TLC check_temp->adjust_temp No check_time Is reaction time sufficient? check_temp->check_time Yes adjust_temp->check_time extend_time Extend reaction time and continue to monitor by TLC check_time->extend_time No success Yield Improved check_time->success Yes extend_time->success

Caption: Troubleshooting workflow for low N-acetylation yield.

Issue 2: Formation of Side Products and Impurities

The presence of multiple spots on a TLC plate or unexpected signals in your analytical data indicates the formation of impurities. These can arise from various side reactions.

Potential Causes & Solutions
  • Unreacted Starting Material: The most common impurity is often the starting amine.

    • Solution: Ensure the stoichiometry of the acetylating agent is adequate, often using a slight excess (e.g., 1.1 to 1.5 equivalents).[6] Also, allow for sufficient reaction time, monitoring for the complete consumption of the starting material by TLC.[6]

  • Diacylation: For primary amines, the formation of a diacetylated product is a possibility, especially under harsh conditions.[12] This occurs when the initially formed amide is further acetylated.

    • Solution: Avoid using a large excess of the acetylating agent and excessive heating.[6][12] Careful stoichiometric control is key to preventing this side reaction.[6]

  • O-Acetylation: If your substrate contains a hydroxyl (-OH) or other nucleophilic groups, these can also be acetylated.

    • Solution: Chemoselective N-acetylation can often be achieved by carefully controlling the reaction conditions, such as pH.[13] For instance, running the reaction at a neutral pH can favor N-acetylation over O-acetylation.[13] In some cases, protecting the hydroxyl group prior to N-acetylation may be necessary.

  • Oxidation of Aromatic Amines: Aromatic amines can be susceptible to oxidation, leading to colored impurities.[6]

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize contact with atmospheric oxygen.[6] If the starting amine is discolored, it may be beneficial to purify it before use.[6]

Comparative Table of Acetylating Agents

The choice of acetylating agent can significantly impact the reaction outcome.

FeatureAcetic AnhydrideAcetyl Chloride
Reactivity Milder, more selective[1][14]More reactive, faster reactions[1]
Byproduct Acetic acid (less corrosive, easily removed)[1][14]Hydrogen chloride (HCl) (corrosive gas)[1]
Handling Easier and safer to handle[1][14]More hazardous and corrosive[1]
Cost Generally less expensive[14]Can be more expensive
Typical Use Case Large-scale synthesis, acid-sensitive substrates[1]Rapid, small-scale reactions where HCl is tolerated[1]
Issue 3: Difficult Product Purification

Even with a successful reaction, isolating the pure N-acetylated product can be challenging.

Potential Causes & Solutions
  • Product Solubility: The N-acetylated product may have similar solubility properties to the starting materials or byproducts, making separation difficult.

    • Solution:

      • Aqueous Workup: A standard workup often involves quenching the reaction with water to precipitate the product and hydrolyze any remaining acetylating agent.[6] Washing with a dilute acid can remove unreacted amine, while a wash with a dilute base (like sodium bicarbonate) can remove the acetic acid byproduct.[15]

      • Recrystallization: This is a powerful technique for purifying solid products. A common solvent system for recrystallization is an ethanol/water mixture.[6][11]

      • Column Chromatography: For products that are difficult to crystallize or for removing closely related impurities, silica gel column chromatography is a reliable method.[11][15]

  • Emulsion Formation During Extraction: During the aqueous workup, the formation of a stable emulsion can make phase separation challenging.

    • Solution: Adding a small amount of brine (saturated NaCl solution) can often help to break up emulsions. Gentle swirling of the separatory funnel, rather than vigorous shaking, can also prevent their formation.

General Protocol for N-Acetylation and Workup

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: Dissolve the amine (1.0 equivalent) and a suitable base (e.g., pyridine, 1.1 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane, DCM) in a flame-dried flask under an inert atmosphere.[8]

  • Addition of Acetylating Agent: Cool the solution in an ice bath. Slowly add the acetylating agent (e.g., acetyl chloride or acetic anhydride, 1.05-1.2 equivalents) dropwise.[8]

  • Reaction Monitoring: Allow the reaction to stir and warm to room temperature. Monitor the progress by TLC until the starting amine is no longer visible.[6][8]

  • Quenching: Carefully quench the reaction by adding cold water to hydrolyze any excess acetylating agent and precipitate the product.[6]

  • Workup: If the product is soluble in an organic solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃ solution), and brine.[15]

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[15]

  • Purification: Purify the crude product by recrystallization or flash column chromatography.[11][15]

Frequently Asked Questions (FAQs)

Q1: My amine is very sterically hindered and the reaction is not working. What can I do? A1: For sterically hindered amines, more forcing conditions may be necessary. This can include using a more reactive acetylating agent like acetyl chloride, increasing the reaction temperature, and potentially using a catalyst such as 4-dimethylaminopyridine (DMAP).[7][16]

Q2: Can I perform N-acetylation in water? A2: Yes, in some cases, N-acetylation can be performed in water, which is a greener approach.[17] These methods often proceed without the need for a catalyst and can be highly efficient.[17]

Q3: How does the reactivity of primary vs. secondary amines differ in N-acetylation? A3: Primary amines are generally more reactive towards acetylating agents than secondary amines.[7] This is due to primary amines being less sterically hindered and often more nucleophilic.[7]

Q4: What is the mechanism of N-acetylation? A4: The reaction typically proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acetylating agent. This forms a tetrahedral intermediate, which then collapses, expelling a leaving group (acetate or chloride) to form the final amide product.[5][7][18][19]

General Mechanism of N-Acetylation

Caption: Mechanism of nucleophilic acyl substitution in N-acetylation.

References

  • Why is acetic anhydride preferred over acetyl chloride in an acetylation reaction? Brainly.com. Available from: [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Institutes of Health. Available from: [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. Available from: [Link]

  • Nα Selective Acetylation of Peptides. National Institutes of Health. Available from: [Link]

  • Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. University of California, Santa Cruz. Available from: [Link]

  • Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole. Journal of Pharmaceutical Sciences. Available from: [Link]

  • N-Terminus Acetylation Protocol. Carnegie Mellon University. Available from: [Link]

  • N,N-DIACETYLAMINES AS BY-PRODUCTS FROM THE ACETYLATION OF AMINES. Canadian Journal of Chemistry. Available from: [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. National Institutes of Health. Available from: [Link]

  • Acetic anhydride or acetyl chloride, that is the question... Sciencemadness Discussion Board. Available from: [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. National Institutes of Health. Available from: [Link]

  • N-Acylation Reactions of Amines. ResearchGate. Available from: [Link]

  • Does Acetyl Chloride (AcCl) is best alternative for acetic anhydride for acetylation reaction? ResearchGate. Available from: [Link]

  • ACETYLATION. University of Technology, Iraq. Available from: [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. MDPI. Available from: [Link]

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. Available from: [Link]

  • Acetylation Reaction | Definition, Mechanism & Examples. Study.com. Available from: [Link]

  • Kinetics and Mechanisms of Acetylation of Hydroxy Compounds. Google Books.
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Organic Communications. Available from: [Link]

  • Cotranslational, Posttranslational, and Noncatalytic Roles of N-terminal Acetyltransferases. National Institutes of Health. Available from: [Link]

  • Reaction of acetylation of salicylic acid. BYJU'S. Available from: [Link]

  • A green approach to chemoselective N- acetylation of amines using catalytic amount of zinc acetate in acetic acid. SciSpace. Available from: [Link]

  • Mild and Useful Method for N-Acylation of Amines. Taylor & Francis Online. Available from: [Link]

  • What are some common causes of low reaction yields? Reddit. Available from: [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. National Institutes of Health. Available from: [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers. Available from: [Link]

  • Chemoselective N-Deacetylation under Mild Conditions. ResearchGate. Available from: [Link]

  • (PDF) N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. ResearchGate. Available from: [Link]

  • Acetylation of Secondary amines. Chemistry Stack Exchange. Available from: [Link]

  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. PubMed. Available from: [Link]

  • Reactions of Amines. University of Calgary. Available from: [Link]

  • Acetylation of amines with acetic anhydride. ResearchGate. Available from: [Link]

  • Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynylation. MDPI. Available from: [Link]

Sources

Technical Support Center: Optimization of N-(4-bromophenyl)-2-methoxyacetamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of N-(4-bromophenyl)-2-methoxyacetamide. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and optimized protocols to ensure successful and reproducible outcomes in your laboratory.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved through the acylation of 4-bromoaniline with 2-methoxyacetyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, involves the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acyl chloride.[1][2][3] The presence of a base is critical to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4][5]

While seemingly straightforward, this synthesis is prone to several challenges that can impact yield and purity. This guide provides a structured approach to identify and resolve these common issues.

Troubleshooting Guide

This section addresses specific experimental failures you might encounter during the synthesis of this compound.

Issue 1: Consistently Low Yield of this compound

A diminished yield is a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is essential for identifying the root cause.[6]

Potential Cause Scientific Rationale Recommended Solution
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing in a biphasic system.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the 4-bromoaniline spot persists, consider extending the reaction time or moderately increasing the temperature. Vigorous stirring is crucial for biphasic reactions to ensure maximum interfacial area between reactants.[7]
Hydrolysis of 2-methoxyacetyl chloride Acyl chlorides are highly susceptible to hydrolysis. Any moisture in the reaction setup will convert the acyl chloride to the unreactive 2-methoxyacetic acid.Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents to minimize water content.[7]
Protonation of 4-bromoaniline The reaction generates HCl as a byproduct. Without a sufficient amount of base, the HCl will protonate the unreacted 4-bromoaniline, forming an unreactive ammonium salt.[5]Use at least one equivalent of a suitable base, such as pyridine or an aqueous solution of sodium hydroxide, to neutralize the generated HCl.[2][4] The slow, dropwise addition of the base is often recommended.[2]
Product Loss During Workup The desired product may have some solubility in the aqueous phase, leading to losses during extraction. Improper pH during workup can also lead to product loss.Optimize the extraction procedure by performing multiple extractions with a suitable organic solvent. Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to minimize the solubility of the amide product.[7][8]

Issue 2: Presence of Significant Impurities Alongside the Product

The formation of byproducts can complicate purification and reduce the overall yield of the desired compound.

Potential Cause Scientific Rationale Recommended Solution
Unreacted 4-bromoaniline Incomplete reaction or use of excess amine will result in the starting material co-eluting with the product, especially if their polarities are similar.Monitor the reaction to completion via TLC.[8] If purification by recrystallization is insufficient, column chromatography is an effective method for separation.[9]
Formation of a Diacylated Byproduct Although less common with primary amines under controlled conditions, it's possible for the initially formed amide to be further acylated, especially if a strong excess of the acylating agent is used.Use a 1:1 molar ratio of 4-bromoaniline to 2-methoxyacetyl chloride, or a slight excess of the amine.[7][8] Add the acyl chloride solution dropwise to the amine solution to maintain a low concentration of the acylating agent throughout the reaction.[8]
Hydrolyzed Acyl Chloride (2-methoxyacetic acid) If 2-methoxyacetyl chloride is hydrolyzed, the resulting carboxylic acid can be an impurity.During the workup, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic impurities.[7]

Issue 3: Product "Oils Out" or Forms a Gummy Solid During Purification

The physical state of the crude product can be an indicator of its purity and the effectiveness of the chosen purification method.

Potential Cause Scientific Rationale Recommended Solution
Presence of Impurities Impurities can depress the melting point of the product, causing it to appear as an oil or a low-melting solid.First, attempt to remove acidic or basic impurities through an appropriate aqueous wash. If the product remains oily, purification by column chromatography is recommended before attempting recrystallization.[6]
Inappropriate Recrystallization Solvent If the product is too soluble in the chosen recrystallization solvent, it will not crystallize upon cooling. Conversely, if it is too insoluble, recovery will be poor.Perform small-scale solvent screening to identify a suitable solvent or solvent system (e.g., ethanol/water, ethyl acetate/hexane) where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.[6]
Supersaturation or Rapid Cooling Cooling the recrystallization solution too quickly can lead to the product "crashing out" as an oil rather than forming well-defined crystals.Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod can also be beneficial.[6]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of reaction conditions.

Q1: What is the optimal solvent for this reaction and why?

A1: Aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are commonly used.[2] These solvents are effective at dissolving the reactants and are generally unreactive towards them. In some Schotten-Baumann procedures, a biphasic system using an organic solvent and water is employed, where the base (like NaOH) is dissolved in the aqueous phase.[1][5] The choice of solvent can influence the reaction rate and ease of workup.

Q2: How does the choice of base impact the reaction outcome?

A2: The base is crucial for neutralizing the HCl byproduct.[4][5]

  • Aqueous bases like sodium hydroxide are inexpensive and effective. The reaction is typically run in a two-phase system.

  • Tertiary amines like triethylamine or pyridine can also be used as bases and may also act as catalysts.[2][3] Pyridine, in particular, can form a highly reactive acylpyridinium intermediate, which can accelerate the acylation.[4]

Q3: What is the ideal temperature range for this synthesis?

A3: The acylation of amines is often an exothermic reaction. Therefore, it is typically carried out at a reduced temperature, often starting at 0 °C (in an ice bath), and then allowing the reaction to slowly warm to room temperature.[9] This controlled approach helps to minimize the formation of side products.

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. A spot of the reaction mixture is co-spotted on a TLC plate with a spot of the starting material (4-bromoaniline). The reaction is considered complete when the spot corresponding to the starting amine is no longer visible.[7]

Experimental Workflow and Mechanism

A clear understanding of the experimental sequence and the underlying reaction mechanism is key to successful synthesis.

Generalized Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep_amine Dissolve 4-bromoaniline and base (if organic) in anhydrous solvent cool Cool solution to 0 °C prep_amine->cool add_acyl Add 2-methoxyacetyl chloride dropwise with vigorous stirring cool->add_acyl warm Allow to warm to room temperature and stir until completion (monitor by TLC) add_acyl->warm quench Quench reaction (e.g., with water) warm->quench extract Extract with organic solvent quench->extract wash Wash organic layer (e.g., with NaHCO3(aq), brine) extract->wash dry Dry over anhydrous MgSO4 or Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify crude product (Recrystallization or Column Chromatography) concentrate->purify

Caption: A typical experimental workflow for the synthesis of this compound.

Reaction Mechanism: Schotten-Baumann Acylation

G Amine 4-Bromoaniline (Nucleophile) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral 1. Nucleophilic Attack AcylChloride 2-Methoxyacetyl Chloride (Electrophile) AcylChloride->Tetrahedral Base Base (e.g., Pyridine) NeutralizedByproduct Base-H+ Cl- Base->NeutralizedByproduct Product This compound Byproduct HCl Byproduct->NeutralizedByproduct 3. Neutralization Tetrahedral->Product 2. Collapse of Intermediate (Chloride is leaving group) Tetrahedral->Byproduct

Caption: The mechanism of amide formation via the Schotten-Baumann reaction.

By understanding these common pitfalls and their underlying scientific principles, you can systematically optimize the reaction conditions for the synthesis of this compound, leading to higher yields and improved purity.

References

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • Grokipedia. Schotten–Baumann reaction.
  • Organic Chemistry Portal. Schotten-Baumann Reaction.
  • Fisher Scientific. Amide Synthesis.
  • SATHEE CUET. Chemistry Schotten Baumann Reaction.
  • The Royal Society of Chemistry.
  • The Royal Society of Chemistry. (2014).
  • ResearchGate.
  • ResearchGate. (2009). 2-Bromo-N-(4-bromophenyl)acetamide.
  • Royal Society of Chemistry. Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene.
  • Benchchem. Technical Support Center: N-(4-Bromopyridin-2-yl)acetamide Synthesis.
  • ResearchGate. (2025, November 10). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method.
  • National Institutes of Health. N-(4-Bromophenyl)-2-(2-thienyl)acetamide - PMC.
  • Sigma-Aldrich.
  • National Institutes of Health. (2022, May 31). Optimization of Automated Synthesis of Amide-Linked RNA - PMC.
  • Google Patents.
  • American Journal of Applied Science and Technology. (2025, October 17). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method.
  • ChemBK. This compound.
  • Journal of Chemical, Biological and Physical Sciences. (2020, November 20).
  • Benchchem. Troubleshooting low yield in "N-(2-Methyl-5-nitrophenyl)acetamide" synthesis.
  • Google Patents. US4379793A - Process for synthesis of esters of N-(4'-hydroxyphenyl)acetamide with derivatives of 5-benzoil-1-methyl pyrrole-2-acetic acids.
  • Ketone Pharma. (2024, August 30).
  • Benchchem. Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis.
  • ResearchGate. (2018, March 5). N -(2-Bromophenyl)acetamide.
  • Quora. (2020, September 5).
  • ChemicalBook. (2023, November 13).
  • Patsnap. (2012, December 6). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka.
  • Quick Company. Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid.
  • ResearchGate. (2025, August 7). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)
  • Google Patents.
  • ResearchGate. (2025, August 10). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. | Request PDF.
  • PubChem. 4-Bromoaniline | BrC6H4NH2 | CID 7807.
  • ChemicalBook. 335397-53-0(2-(4-bromophenyl)-N-(4-methoxyphenyl)acetamide) Product Description.

Sources

Identifying and minimizing byproducts in N-(4-bromophenyl)-2-methoxyacetamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(4-bromophenyl)-2-methoxyacetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this specific amide synthesis. Here, we provide in-depth, experience-based answers to frequently asked questions and detailed troubleshooting protocols to help you identify and minimize byproducts, thereby maximizing the yield and purity of your target compound.

Section 1: Reaction Fundamentals & Troubleshooting

FAQ 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield in the acylation of 4-bromoaniline is a common issue that typically points to one of several root causes related to reagent quality, reaction conditions, or the presence of competing side reactions.

Causality-Driven Troubleshooting:

  • Moisture Contamination: The primary culprit is often the presence of water in the reaction. 2-Methoxyacetyl chloride is a highly reactive acyl chloride that will readily hydrolyze upon contact with water to form 2-methoxyacetic acid.[1][2] This hydrolysis consumes your electrophile and generates an acid that can form a salt with your nucleophile (4-bromoaniline), rendering both inactive for the desired amide formation.

    • Validation Step: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and if possible, freshly distill them. Reagents should be stored in desiccators.

  • Inadequate Base Stoichiometry or Strength: The acylation reaction generates one equivalent of hydrochloric acid (HCl).[][4] This HCl will protonate the unreacted 4-bromoaniline, deactivating it. A base is required to neutralize this acid and drive the reaction to completion.

    • Expert Insight: While tertiary amines like triethylamine (Et3N) or pyridine are common, they can sometimes be difficult to remove during workup. An inorganic base like sodium carbonate (Na2CO3) or potassium carbonate (K2CO3) can be a cleaner alternative, although the reaction may require gentle heating to proceed at a reasonable rate.[] Ensure at least one equivalent of base is used; often, a slight excess (1.1-1.2 equivalents) is beneficial.

  • Reagent Purity: The purity of 4-bromoaniline is critical. Over time, anilines can oxidize, leading to discoloration (often pink or brown) and the introduction of impurities that can interfere with the reaction.[5][6]

    • Validation Step: If your 4-bromoaniline is discolored, consider recrystallizing it or purifying it by column chromatography before use.

  • Reaction Temperature: The reaction between an acyl chloride and an amine is typically exothermic.[] Running the reaction at a controlled temperature, often starting at 0 °C and then allowing it to warm to room temperature, can prevent the formation of thermal degradation byproducts.[4]

Troubleshooting Workflow for Low Yield

Below is a systematic workflow to diagnose and resolve low-yield issues.

low_yield_workflow start Low Yield Observed check_tlc Analyze Reaction Mixture by TLC start->check_tlc unreacted_sm Issue: Unreacted 4-bromoaniline present check_tlc->unreacted_sm High Rf spot matches SM byproduct_spot Issue: Prominent byproduct spot observed check_tlc->byproduct_spot Polar spot near baseline no_product Issue: No product spot, only baseline material check_tlc->no_product Complex mixture or only baseline sol_moisture Root Cause: Moisture Contamination or Insufficient Base unreacted_sm->sol_moisture sol_hydrolysis Root Cause: Acyl Chloride Hydrolysis byproduct_spot->sol_hydrolysis sol_degradation Root Cause: Reagent Degradation or Incorrect Stoichiometry no_product->sol_degradation action_dry Action: - Use anhydrous solvents - Dry all glassware - Increase base eq. sol_moisture->action_dry action_wash Action: - Perform aqueous base wash  during workup to remove  2-methoxyacetic acid sol_hydrolysis->action_wash action_purify Action: - Purify starting materials - Verify reagent concentrations  and stoichiometry sol_degradation->action_purify

Caption: Troubleshooting workflow for low reaction yield.

FAQ 2: I observe a significant, polar byproduct on my TLC. What is it and how can I remove it?

The most common polar byproduct is 2-methoxyacetic acid, formed from the hydrolysis of 2-methoxyacetyl chloride.[1][2] This carboxylic acid is highly polar and will typically appear as a spot near the baseline on a silica TLC plate.

Identification and Removal Strategy:

  • Identification: To confirm its identity, you can co-spot your reaction mixture with a small sample of 2-methoxyacetic acid (if available). Alternatively, its acidic nature provides a simple removal method.

  • Removal Protocol: During the aqueous workup, wash the organic layer with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the carboxylic acid, forming the corresponding sodium salt, which is highly soluble in the aqueous layer and will be partitioned out of the organic phase.

byproduct_formation reagents 2-Methoxyacetyl Chloride + H₂O (moisture) hydrolysis Hydrolysis (Side Reaction) reagents->hydrolysis Undesired Pathway main_reaction Main Reaction with 4-Bromoaniline reagents->main_reaction Desired Pathway byproduct 2-Methoxyacetic Acid (Polar Byproduct) hydrolysis->byproduct product N-(4-bromophenyl)-2- methoxyacetamide (Product) main_reaction->product

Caption: Competing pathways for 2-methoxyacetyl chloride.

Section 2: Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a standard procedure designed to minimize byproduct formation.

Materials:

  • 4-Bromoaniline (1.0 eq)

  • 2-Methoxyacetyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere (N₂), add 4-bromoaniline and anhydrous DCM. Cool the resulting solution to 0 °C in an ice bath.

  • Base Addition: Slowly add triethylamine to the stirred solution.

  • Acylation: Add 2-methoxyacetyl chloride dropwise to the cooled solution over 15-20 minutes. A white precipitate (triethylamine hydrochloride) will form.[7]

  • Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the 4-bromoaniline spot is consumed.

  • Workup:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 M HCl (to remove excess Et₃N)

      • Saturated NaHCO₃ solution (to remove 2-methoxyacetic acid)[]

      • Brine (to remove residual water)

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.[8]

Protocol 2: Thin-Layer Chromatography (TLC) for Reaction Monitoring

Purpose: To visually track the consumption of starting materials and the formation of the product.

Procedure:

  • Prepare a TLC chamber with a suitable eluent (e.g., 3:1 Hexanes:Ethyl Acetate).

  • On a silica gel TLC plate, spot three lanes:

    • Lane 1 (Reference): A dilute solution of 4-bromoaniline.

    • Lane 2 (Co-spot): A spot of the 4-bromoaniline solution, with a spot of the reaction mixture directly on top of it.

    • Lane 3 (Reaction): A spot of the reaction mixture.

  • Develop the plate in the chamber.

  • Visualize the plate under a UV lamp (254 nm).

  • Interpretation:

    • The 4-bromoaniline will appear as a spot at a higher Rf.

    • The product, this compound, will be a new, more polar spot (lower Rf).

    • The reaction is complete when the spot corresponding to 4-bromoaniline is no longer visible in Lane 3.

Section 3: Data Summary & Byproduct Profile

The following table summarizes the key components you may observe during your synthesis and analysis.

Compound NameRole in ReactionTypical TLC Rf (3:1 Hex:EtOAc)Identification & Minimization Notes
4-Bromoaniline Starting Material (Nucleophile)~0.6Should be fully consumed. If present, indicates an incomplete reaction.
This compound Target Product ~0.4 The desired amide. Purity can be assessed by NMR and melting point.
2-Methoxyacetic Acid Primary Byproduct~0.0 - 0.1 (streaking)Formed by hydrolysis of the acyl chloride. Removed with a NaHCO₃ wash.
Triethylamine Hydrochloride Byproduct SaltBaseline (water-soluble)The salt of the base and HCl. Removed during the aqueous workup.

References

  • Pearson Education. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]

  • Quora. (2018, March 13). Why does the acetylation of the NH2 group of aniline reduce its activity?. Retrieved from [Link]

  • ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Retrieved from [Link]

  • ResearchGate. (2020, November 2). What is the best technique for amide purification?. Retrieved from [Link]

  • Bartlett, S. (2021, April 13). acetylation aniline [Video]. YouTube. Retrieved from [Link]

  • Reddit. (2022). Need help in optimizing amide formation through acyl chloride pathway. Retrieved from [Link]

  • Cimarelli, C., et al. (2014). A one pot protocol to convert nitro-arenes into N-aryl amides. RSC Advances, 4(104), 59963-59969. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Acyl Chlorides. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromoaniline. PubChem Compound Database. Retrieved from [Link]

  • St. Martin, D. E., et al. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society, 144(37), 17046-17054. Retrieved from [Link]

  • ResearchGate. (2008). Catalytic Friedel-Crafts Acylation of Aniline Derivatives. Retrieved from [Link]

  • Jiang, L., et al. (2017). Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso- Amidation of Arylboronic Acids with Nitriles. Synlett, 28(02), 229-232. Retrieved from [Link]

  • ResearchGate. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved from [Link]

  • YMER. (2023, October 12). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methoxyacetyl chloride. PubChem Compound Database. Retrieved from [Link]

  • Quora. (2021, March 23). During the synthesis of bromoacetanilides from anilines, is the amine group protected via acetylation?. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022, September 6). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Retrieved from [Link]

  • Chemspace. (n.d.). This compound. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from [Link]

  • Chemical Journal of Kazakhstan. (2023, March 30). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Retrieved from [Link]

  • Google Patents. (n.d.). US4968840A - Process for preparing methoxyacetic acid.
  • Chegg. (2018, March 18). Solved Can anyone please draw the full-arrow mechanism for. Retrieved from [Link]

  • ResearchGate. (2017). 5.1.8. Preparation of p-Bromoaniline. Retrieved from [Link]

  • Shree Sulphurics. (n.d.). methoxy acetyl chloride. Retrieved from [Link]

  • MDPI. (2019). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with N-(4-bromophenyl)-2-methoxyacetamide in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

Welcome to the technical support center for N-(4-bromophenyl)-2-methoxyacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting strategies for overcoming the solubility challenges associated with this compound in aqueous buffers. Our goal is to equip you with the scientific understanding and practical techniques necessary for successful experimentation.

Introduction

This compound, with the molecular formula C₉H₁₀BrNO₂ and a molar mass of 244.08 g/mol , is a compound of interest in various research fields.[1] Like many promising organic molecules, it exhibits limited solubility in aqueous solutions, a significant hurdle for in vitro and in vivo studies. This guide provides a systematic approach to addressing these solubility issues, ensuring reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and solubilization of this compound.

Q1: What are the initial recommended solvents for preparing a stock solution of this compound?

A1: Due to its predicted hydrophobic nature, it is highly recommended to first prepare a concentrated stock solution in a water-miscible organic solvent. The most common and effective solvents for this purpose are dimethyl sulfoxide (DMSO) and ethanol.[2] A starting concentration of 10-50 mM in the organic solvent is a typical and practical range.

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my aqueous buffer. Why is this happening and what can I do?

A2: This is a common phenomenon known as "salting out" or precipitation upon dilution. It occurs because the compound is poorly soluble in the final aqueous environment. The organic solvent concentration in your final working solution is a critical factor. For most cell-based assays, the final concentration of DMSO should be kept below 1% (v/v), and ideally below 0.1%, to avoid solvent-induced toxicity.[2]

To address this, you can try the following:

  • Increase the dilution factor: Lower the final concentration of this compound in your aqueous buffer.

  • Optimize the dilution process: Add the stock solution to the aqueous buffer while vortexing or stirring to ensure rapid and uniform mixing. This can prevent localized high concentrations that promote precipitation.[3]

Q3: Can I heat the solution to improve the solubility of this compound?

A3: Gentle warming (e.g., to 37°C) can be attempted to aid dissolution in the initial organic stock solution.[2] However, excessive heating is not recommended as it may lead to degradation of the compound. For aqueous solutions, heating is generally not a sustainable solution as the compound may precipitate out as the solution cools to ambient temperature.

Q4: Is sonication a viable method to improve solubility?

A4: Sonication can be a useful technique to aid in the initial dissolution of the compound in the organic stock solvent.[2] The high-frequency sound waves can help to break down aggregates and increase the rate of dissolution. However, like heating, it may not prevent precipitation upon dilution into an aqueous buffer if the compound's solubility limit is exceeded.

In-Depth Troubleshooting Guide

For more persistent solubility challenges, a systematic approach involving formulation optimization is necessary. This guide will walk you through several established techniques for enhancing the aqueous solubility of poorly soluble compounds.

Issue: Persistent Precipitation of this compound in Aqueous Buffer

If simple dilution strategies fail, the following advanced techniques can be employed. The choice of method will depend on the specific requirements of your experimental system.

Method 1: pH Adjustment

The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[4][5][6][7] By adjusting the pH, you can shift the equilibrium towards the more soluble ionized form of the compound.

  • Scientific Rationale: this compound contains an amide group, which can be weakly acidic or basic. Altering the pH of the buffer can lead to protonation or deprotonation of the molecule, increasing its polarity and, consequently, its aqueous solubility.[]

  • Experimental Protocol:

    • Prepare a series of buffers with varying pH values (e.g., from pH 5.0 to 9.0).

    • Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).

    • Add the stock solution dropwise to each buffer while stirring.

    • Visually inspect for precipitation and, if possible, quantify the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Considerations: Ensure that the chosen pH range is compatible with your experimental system (e.g., cell viability, enzyme activity). Also, be aware that changes in pH can potentially affect the stability of the compound.[9][10]

Method 2: Utilization of Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of hydrophobic compounds.[11][12]

  • Scientific Rationale: Co-solvents work by reducing the overall polarity of the solvent system, thereby decreasing the interfacial tension between the hydrophobic solute and the aqueous environment.[][11] This makes the solvent more "hospitable" to the nonpolar compound.

  • Common Co-solvents:

    • Polyethylene Glycol (PEG), particularly low molecular weight PEGs like PEG 300 and PEG 400.

    • Propylene Glycol (PG).

    • Glycerin.

    • Ethanol.

  • Experimental Protocol:

    • Prepare your aqueous buffer containing a certain percentage (v/v) of a co-solvent. Start with low concentrations (e.g., 1-5%) and gradually increase if necessary.

    • Prepare a concentrated stock solution of this compound in the same co-solvent or a compatible organic solvent.

    • Dilute the stock solution into the co-solvent-containing buffer.

    • Assess the solubility as described in the pH adjustment method.

  • Considerations: The concentration of the co-solvent must be compatible with your experimental model. High concentrations of some co-solvents can be toxic to cells.[13]

Co-solventTypical Starting Concentration (v/v)Notes
PEG 300/4001-10%Generally well-tolerated in many biological systems.
Propylene Glycol1-20%Commonly used in pharmaceutical formulations.
Ethanol0.5-5%Can be toxic to cells at higher concentrations.
Glycerin1-10%A viscous co-solvent that is generally non-toxic.
Method 3: Employing Surfactants

Surfactants, or surface-active agents, can significantly enhance the solubility of hydrophobic compounds through the formation of micelles.[14][15][16][17]

  • Scientific Rationale: At concentrations above the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble compounds can be encapsulated within the hydrophobic core, effectively "dissolving" them in the aqueous medium.[18]

  • Common Surfactants:

    • Tween® 20, Tween® 80 (Polysorbates)

    • Sodium Dodecyl Sulfate (SDS) - note: this is a denaturing surfactant.

    • Cremophor® EL

  • Experimental Protocol:

    • Prepare your aqueous buffer containing a surfactant at a concentration above its CMC.

    • Prepare a concentrated stock solution of this compound in a suitable organic solvent.

    • Add the stock solution to the surfactant-containing buffer with stirring.

    • Allow time for micellar encapsulation to occur.

    • Evaluate the solubility.

  • Considerations: The choice of surfactant is critical. For biological experiments, non-ionic surfactants like Tween® are generally preferred due to their lower toxicity compared to ionic surfactants like SDS. Surfactants can also interfere with certain assays.

Method 4: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[19][20][21][22][23]

  • Scientific Rationale: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity. The hydrophobic this compound molecule can be encapsulated within this cavity, forming a water-soluble inclusion complex.[19]

  • Common Cyclodextrins:

    • β-Cyclodextrin (β-CD)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Experimental Protocol:

    • Dissolve the cyclodextrin in your aqueous buffer.

    • Prepare a stock solution of this compound in an organic solvent.

    • Add the stock solution to the cyclodextrin solution and stir for a period of time (e.g., several hours to overnight) to allow for complex formation.

    • Determine the concentration of the dissolved compound.

  • Considerations: HP-β-CD and SBE-β-CD are generally preferred for biological applications due to their higher solubility and lower toxicity compared to native β-CD.[22]

Visualization of Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting solubility issues with this compound.

Caption: A decision-making workflow for addressing solubility issues.

Experimental Protocol: Preparing a Solubilized Working Solution

This protocol provides a general workflow for preparing a working solution of this compound using a solubility-enhancing excipient.

Experimental_Protocol cluster_prep Preparation Steps cluster_solubilization Solubilization cluster_final Final Steps weigh 1. Weigh Compound dissolve_stock 2. Prepare Organic Stock (e.g., 50 mM in DMSO) weigh->dissolve_stock add_stock 4. Add Stock to Buffer (dropwise with stirring) dissolve_stock->add_stock prepare_buffer 3. Prepare Aqueous Buffer with Excipient prepare_buffer->add_stock incubate 5. Incubate/Mix (if necessary) add_stock->incubate check_solution 6. Visually Inspect for Clarity incubate->check_solution use_solution 7. Use Freshly Prepared Solution in Experiment check_solution->use_solution

Caption: A step-by-step workflow for preparing a working solution.

Concluding Remarks

Overcoming the solubility challenges of this compound is achievable through a systematic and informed approach. By understanding the underlying principles of various solubility enhancement techniques and carefully selecting the one most appropriate for your experimental context, you can ensure the generation of high-quality, reliable data. We encourage you to start with the simplest methods and progress to more complex formulations as needed. Should you require further assistance, please do not hesitate to contact our technical support team.

References

  • Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]

  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]

  • ResearchGate. (2015). Techniques for solubility enhancement of poorly soluble drugs: An overview. [Link]

  • PubMed Central. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • PubMed Central. (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]

  • SpringerLink. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery. [Link]

  • Allied Academies. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. [Link]

  • ResearchGate. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. [Link]

  • MDPI. (2022). Applications of Surfactants in Pharmaceutical Formulation/Drug Product Development. [Link]

  • GSC Biological and Pharmaceutical Sciences. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2023). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. [Link]

  • Innoriginal International Journal of Sciences. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • PubMed. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • Longdom Publishing. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • Pharmanostra. (2024). Co-solvency and anti-solvent method for the solubility enhancement. [Link]

  • ChemBK. This compound. [Link]

  • Chemistry LibreTexts. (2023). 17.5: Solubility and pH. [Link]

  • Fiveable. pH and Solubility. [Link]

  • MDPI. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • American Pharmaceutical Review. (2022). Dissolution Method Troubleshooting: An Industry Perspective. [Link]

  • Dissolution.com. (2022). Dissolution Method Troubleshooting. [Link]

  • Homework.Study.com. Why does lowering the pH increase the solubility of salts formed from anions that are conjugate.... [Link]

  • ResearchGate. (2024). Rigorous modeling the pH-dependent solubility of weak acids, weak bases and their salts. [Link]

  • PubChem. N-(2-bromophenyl)-2-(4-methoxyphenyl)acetamide. [Link]

  • Chemistry LibreTexts. (2023). 18.7: Solubility and pH. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. [Link]

  • NIST WebBook. Acetamide, N-(4-bromophenyl)-. [Link]

  • PubChem. N-(4-bromophenyl)-N-methylacetamide. [Link]

  • PubMed Central. (2009). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. [Link]

  • SIELC Technologies. (2018). Acetamide, N-(4-bromophenyl)-. [Link]

  • Capot Chemical. (2025). MSDS of 2-(4-bromophenyl)-N-methoxy-N-methylacetamide. [Link]

  • ResearchGate. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. [Link]

Sources

Resolving inconsistencies in biological assay results for N-(4-bromophenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(4-bromophenyl)-2-methoxyacetamide

Introduction

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this compound into their biological assays. This compound is a synthetic compound with potential applications in various research fields. As with any small molecule, achieving consistent and reproducible results is paramount for generating high-quality, actionable data.

This document provides a structured approach to troubleshooting and resolving inconsistencies that may arise during your experiments. It is organized into a primary troubleshooting guide in a question-and-answer format, supplemented by Frequently Asked Questions (FAQs) and detailed experimental protocols. Our goal is to empower you to systematically identify the root cause of variability and implement robust solutions.

Troubleshooting Guide: Resolving Inconsistent Assay Results

Inconsistencies in biological assays can stem from three primary domains: the compound itself, the biological system, or the assay protocol and execution. This guide will walk you through a logical diagnostic workflow.

Q1: I'm observing high variability in my dose-response curve or between replicate wells. Where should I start?

High variability is a common challenge that can obscure the true biological effect of a compound. The root cause is often related to the compound's behavior in the assay medium or subtle inconsistencies in experimental technique.

Potential Causes & Systematic Workflow:

The first step is to systematically investigate potential sources of error, starting with the most common and easiest to verify. The workflow below provides a decision-making framework for diagnosing the issue.

G cluster_0 Troubleshooting Workflow for High Variability A Start: High Variability Observed B 1. Visually Inspect Wells for Precipitation A->B C 2. Assess Compound Solubility (See Protocol 1) B->C No H Precipitation Observed B->H Yes D 3. Verify Cell Health & Plating Uniformity C->D Soluble at test concentrations E 4. Review Liquid Handling & Pipetting Technique D->E Cells are healthy & uniformly plated I Inconsistent Cell Monolayer or Viability D->I No F 5. Check for Assay Interference (See FAQ Section) E->F Technique is consistent G Resolved / Root Cause Identified F->G H->C Proceed to quantify solubility limit I->G Optimize cell culture & plating protocols

Caption: Systematic workflow for diagnosing high assay variability.

Expert Insights:

  • Compound Precipitation: this compound is a hydrophobic molecule.[1][2] Even when using a DMSO stock, the compound can crash out of solution when diluted into aqueous assay media. This is a primary cause of poor dose-response curves and variability, as the effective concentration is much lower and less uniform than intended.[3] Visually inspect your highest concentration wells under a microscope before and after incubation.

  • Cell Plating and Health: Inconsistent cell numbers or poor cell health across a plate can dramatically alter the response to a compound.[4][5] Edge effects, where wells on the perimeter of a plate behave differently, are common due to temperature and evaporation gradients. Always include outer wells filled with sterile buffer or media to mitigate this.

  • Liquid Handling: Minor inaccuracies in pipetting, especially during serial dilutions or when adding small volumes of compound, can lead to significant concentration errors and thus, high variability.[6]

Q2: My compound shows activity in the primary screen, but I cannot reproduce the results. What should I do?

Reproducibility issues are often linked to the stability and handling of the compound or subtle shifts in experimental conditions.

Potential Causes & Systematic Workflow:

  • Compound Integrity:

    • Storage: Verify that the compound, both in solid form and as a DMSO stock, has been stored correctly (cool, dry, protected from light) to prevent degradation.[7][8][9]

    • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the DMSO stock solution.[3][10] It is best practice to create small, single-use aliquots to maintain compound integrity.[3]

    • Purity: If possible, verify the purity of the compound batch using a method like HPLC-MS. Impurities can interfere with the assay or the compound's activity.[10]

  • Solvent Effects:

    • DMSO Concentration: Ensure the final concentration of DMSO is identical across all wells (including controls) and is at a level tolerated by your cell system (typically ≤0.5%).[3]

    • Solvent Quality: Use only anhydrous, high-purity DMSO for stock solutions to prevent compound degradation from absorbed water.

  • Cell-Based Factors:

    • Passage Number: Use cells within a consistent and low passage number range. Cells can undergo phenotypic drift at high passage numbers, altering their response to stimuli.[5]

    • Cell Density: The initial cell seeding density can impact the outcome. Ensure you are using the same density for every experiment.[5]

Data Summary Table: Key Parameters for Reproducibility

ParameterRecommended Best PracticeCommon Pitfall
Compound Storage Store at -20°C or -80°C, desiccated, protected from light.[9]Storing at 4°C or room temperature, frequent opening of container.
Stock Solution Single-use aliquots in anhydrous DMSO, stored at -20°C.[3]Repeated freeze-thaw cycles of a master stock.[8]
Final DMSO % ≤0.5% and consistent across all wells.Variable DMSO concentrations between dose points.
Cell Passage Use cells within a defined passage number window (e.g., 5-15).Using cells of a very high or unknown passage number.[5]
Controls Include vehicle (DMSO) and positive/negative reference compounds.Lack of proper controls to benchmark the experiment.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for preparing stock solutions of this compound? A: Due to its hydrophobic nature, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for primary stock solutions. For working solutions, further dilutions should be made in your specific assay medium, ensuring the final DMSO concentration is non-toxic to your system.

Q: How can I determine if my compound is causing assay interference? A: Small molecules can interfere with assay readouts through various mechanisms like autofluorescence, light scattering, or inhibition of reporter enzymes (e.g., luciferase).[10][11][12] To check for this, run a control experiment where you test the compound in the assay system without cells or the primary biological target. Any signal generated would indicate direct interference with the assay components.

Q: What is an acceptable level of variability in a cell-based assay? A: This depends on the assay type, but a common metric is the Z-factor, which assesses the separation between positive and negative controls. A Z-factor between 0.5 and 1.0 is considered excellent. For dose-response curves, the R² value should ideally be >0.95, and the standard deviation of replicate wells should be less than 15-20% of the mean.

Key Experimental Protocols

Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer

This protocol helps determine the practical solubility limit of your compound in the final assay medium, which is crucial for interpreting results and avoiding precipitation-related artifacts.

Methodology:

  • Prepare Compound Dilutions: Prepare a 2x concentrated serial dilution of this compound in your assay medium, starting from a high concentration (e.g., 200 µM). The dilutions should be made from a DMSO stock, ensuring the DMSO percentage is constant.

  • Incubation: Incubate the dilutions under the same conditions as your main assay (e.g., 37°C, 5% CO₂) for the same duration.

  • Visual Inspection: After incubation, transfer the solutions to a clear 96-well plate. Visually inspect each well for cloudiness or precipitate against a black background. A light microscope can also be used for more sensitive detection.

  • Quantitative Measurement (Optional but Recommended):

    • Centrifuge the plate/tubes at a high speed (e.g., >14,000 x g) for 20-30 minutes to pellet any insoluble compound.

    • Carefully remove a portion of the supernatant and analyze the concentration of the soluble compound via HPLC-UV or a similar method.

    • The highest concentration that shows no visible precipitate and where the measured concentration matches the nominal concentration is your kinetic solubility limit.

G A Start: Prepare 2x Compound Serial Dilution in Media B Incubate at Assay Conditions (e.g., 37°C, 1 hr) A->B C Transfer to Clear Plate B->C D Visual Inspection for Precipitate/Cloudiness C->D E Highest concentration with NO precipitate is the 'Apparent Solubility Limit' D->E No F Precipitate Observed D->F Yes G Optional: Quantify Supernatant via HPLC after Centrifugation F->G For precise limit

Caption: Workflow for assessing kinetic solubility.

References

  • Tan, L., Hirte, S., Palmacci, V., Stork, C., & Kirchmair, J. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry, 8(5), 319-339. [Link]

  • Kirchmair, J., et al. (2024). Tackling assay interference associated with small molecules. u:cris-Portal. [Link]

  • Mettler Toledo. (n.d.). Sources of Variability in Cell Based Assays. [Link]

  • Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 476-84. [Link]

  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-84. [Link]

  • Promega Connections. (2018). How to Reduce Cell Culture Variability. [Link]

  • Assay Guidance Manual. (2015). Assay Interference by Chemical Reactivity. National Center for Biotechnology Information. [Link]

  • Wu, M. (2023). Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means. PLoS ONE, 18(12), e0295717. [Link]

  • National Institute of Standards and Technology. (n.d.). Understanding and managing sources of variability in cell measurements. [Link]

  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]

Sources

Technical Support Center: High-Purity Isolation of N-(4-bromophenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the method refinement and high-purity isolation of N-(4-bromophenyl)-2-methoxyacetamide. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we address common challenges and provide in-depth, field-proven insights to streamline your purification process and ensure the highest quality of your final product.

Introduction: The Chemistry of this compound

This compound is typically synthesized via the acylation of 4-bromoaniline with a 2-methoxyacetylating agent. The most common laboratory-scale synthesis involves the reaction of 4-bromoaniline with 2-methoxyacetyl chloride in the presence of a base to neutralize the HCl byproduct.

While the synthesis appears straightforward, achieving high purity (>99.5%) can be challenging due to the potential for closely-related impurities and the physicochemical properties of the product and starting materials. This guide provides a systematic approach to troubleshooting and refining the isolation process.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My crude product is an oil or a waxy solid and fails to crystallize. What should I do?

A: This is a common issue, often caused by the presence of unreacted starting materials or solvent residues that act as crystallization inhibitors.

  • Plausible Cause 1: Excess 4-bromoaniline. 4-bromoaniline has a lower melting point (60-64°C) and can form a eutectic mixture with the product, preventing crystallization.[1]

  • Plausible Cause 2: Residual Solvent. Even trace amounts of reaction solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can hinder crystal lattice formation.

  • Plausible Cause 3: Hydrolysis. If your work-up involved aggressive aqueous conditions, some of the amide product may have hydrolyzed back to 4-bromoaniline and 2-methoxyacetic acid.

Troubleshooting Workflow:

  • Initial Purification: If the crude product is oily, first attempt to remove volatile impurities by placing it under high vacuum for several hours.

  • Solvent-Trituration: Try triturating the oil/waxy solid with a non-polar solvent in which the product is sparingly soluble but the impurities are more soluble. A good starting point is a cold mixture of hexane and ethyl acetate (e.g., 9:1 v/v). This can often crash out the desired product as a solid.

  • Flash Column Chromatography: If trituration fails, flash column chromatography is the most reliable method to remove both polar and non-polar impurities.[2][3] A gradient of ethyl acetate in hexane is typically effective.

Q2: After recrystallization, my product purity is stagnant at around 98% according to HPLC analysis. What are the likely impurities and how can I remove them?

A: Achieving that final push to >99.5% purity requires identifying and targeting the specific impurities present.

  • Likely Impurity 1: Unreacted 4-bromoaniline. As a starting material, it's the most common impurity. It has a similar aromatic structure but is more polar due to the primary amine group.

  • Likely Impurity 2: Di-acylated 4-bromoaniline. Although less common, under certain conditions, a second acylation on the nitrogen can occur, leading to a more non-polar impurity.

  • Likely Impurity 3: 2-Bromo-N-(4-bromophenyl)acetamide. If the starting material was 2-bromoacetyl chloride followed by methoxide substitution, incomplete reaction can leave this impurity.[4]

Refinement Strategy:

  • Optimize Recrystallization Solvent System: A single solvent may not be sufficient. A two-solvent system is often more effective for removing closely related impurities.[5][6] For this compound, consider dissolving the product in a minimal amount of hot ethyl acetate or acetone and then slowly adding a non-polar solvent like hexane or heptane until turbidity is observed.[7][8] Allow the solution to cool slowly to promote the growth of pure crystals.

  • Aqueous Wash during Work-up: Before crystallization, ensure your work-up includes a wash with dilute acid (e.g., 1M HCl) to remove any residual basic impurities like 4-bromoaniline by converting it to its water-soluble salt.[9] Follow this with a wash with dilute base (e.g., saturated sodium bicarbonate) to remove any acidic impurities.

  • Preparative HPLC: For the highest purity standards, preparative reverse-phase HPLC can be employed to separate the target compound from structurally similar impurities.

Q3: I am observing a low yield after purification. What are the potential causes and how can I mitigate this?

A: Low yield can stem from issues in the reaction itself or losses during the purification process.

  • Reaction Inefficiency: Incomplete reaction is a primary cause. Ensure your reagents are pure and your reaction conditions (temperature, time) are optimal. Amide bond formation can sometimes be challenging.[10]

  • Losses during Work-up: The product may have some solubility in the aqueous layers during extraction. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with your organic solvent.

  • Precipitation during Filtration: If you are performing a hot gravity filtration to remove solid impurities, the product may crystallize prematurely in the funnel.[6] Ensure your filtration apparatus is pre-heated.

  • Over-zealous Recrystallization: Using too much solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor.[5] Always use the minimum amount of hot solvent required to dissolve your crude product.

Yield Optimization Workflow:

// Nodes Start [label="Low Yield Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckReaction [label="Verify Reaction Completion (TLC/LC-MS)", fillcolor="#FBBC05", fontcolor="#202124"]; ReviewWorkup [label="Analyze Work-up Procedure", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeRecrystallization [label="Refine Recrystallization", fillcolor="#FBBC05", fontcolor="#202124"]; IncompleteReaction [label="Incomplete Reaction", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; WorkupLoss [label="Losses During Extraction/Washes", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PurificationLoss [label="Product Lost in Mother Liquor", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Solution1 [label="Optimize Reaction Conditions:\n- Check Reagent Purity\n- Increase Reaction Time/Temp", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Minimize Aqueous Washes\nBack-extract Aqueous Layers", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Use Minimum Hot Solvent\nCool Slowly\nRecover from Mother Liquor", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckReaction; CheckReaction -> IncompleteReaction [label="Yes"]; IncompleteReaction -> Solution1; CheckReaction -> ReviewWorkup [label="No"]; ReviewWorkup -> WorkupLoss [label="Yes"]; WorkupLoss -> Solution2; ReviewWorkup -> OptimizeRecrystallization [label="No"]; OptimizeRecrystallization -> PurificationLoss [label="Yes"]; PurificationLoss -> Solution3; } enddot Caption: Troubleshooting workflow for low product yield.

Experimental Protocols

Protocol 1: High-Purity Recrystallization

This protocol is designed for purifying this compound that is approximately 95-98% pure.

  • Solvent Selection: Based on solubility tests, a two-solvent system of Ethyl Acetate/Hexane is recommended.

  • Dissolution: In an Erlenmeyer flask, add the crude solid. Add the minimum volume of hot ethyl acetate dropwise while gently heating and swirling until the solid just dissolves. It is crucial to avoid adding excess solvent.[5]

  • Induce Crystallization: Remove the flask from the heat source. Slowly add hexane dropwise with continuous swirling. Continue until the solution becomes faintly and persistently cloudy. Add 1-2 drops of hot ethyl acetate to redissolve the cloudiness, resulting in a saturated solution.[5]

  • Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature without disturbance. Slow cooling is essential for the formation of large, pure crystals and to prevent trapping impurities.[6][8]

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol is suitable for crude material with significant impurities or for purification of oily/waxy products.

  • Stationary Phase: Silica gel (60 Å, 40-63 µm particle size).

  • Mobile Phase (Eluent): A gradient system of ethyl acetate (EtOAc) in hexane.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or ethyl acetate. Alternatively, for less soluble materials, create a dry load by adsorbing the crude product onto a small amount of silica gel.

  • Packing and Elution:

    • Pack the column with silica gel slurried in hexane.

    • Load the sample onto the top of the column.

    • Begin elution with a low polarity mobile phase (e.g., 5% EtOAc in hexane).

    • Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20% EtOAc) to elute the product.

  • Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Typical Elution Profile:

CompoundApproximate Rf (15% EtOAc/Hexane)Elution Order
Non-polar byproducts> 0.6First
This compound ~0.4 Second
4-bromoaniline~0.2Third
Polar impurities< 0.1Last

Purity Assessment Methods

Achieving high purity requires accurate analytical methods to confirm the success of the purification.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity determination of organic compounds.[][12] A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient quantities (>1%).

  • Mass Spectrometry (MS): Confirms the molecular weight of the product. Techniques like GC-MS can also be used for purity analysis.[]

  • Differential Scanning Calorimetry (DSC): Can be used to determine the purity of highly pure, crystalline substances by analyzing the melting point depression.[]

Purity Analysis Workflow:

// Nodes Start [label="Purified Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC [label="HPLC Analysis\n(Quantitative Purity)", fillcolor="#FBBC05", fontcolor="#202124"]; NMR [label="NMR Spectroscopy\n(Structural Confirmation)", fillcolor="#FBBC05", fontcolor="#202124"]; MS [label="Mass Spectrometry\n(Molecular Weight Confirmation)", fillcolor="#FBBC05", fontcolor="#202124"]; Pass [label="Purity ≥ 99.5%\nStructure Confirmed", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fail [label="Purity < 99.5% or\nImpurity Detected", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Repurify [label="Repeat Purification Step", fillcolor="#F1F3F4", fontcolor="#202124"]; Final [label="High-Purity Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> HPLC; Start -> NMR; Start -> MS; {HPLC, NMR, MS} -> Pass; Pass -> Final; {HPLC, NMR} -> Fail [label="Impurity Found"]; Fail -> Repurify; Repurify -> Start; } enddot Caption: Workflow for final purity assessment.

References

  • The Royal Society of Chemistry. Supporting Information Table of Contents.
  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?
  • Benchchem. Technical Support Center: Optimizing Myristic Amide Synthesis.
  • The Royal Society of Chemistry. Supplementary Information.
  • Capot Chemical. (2025). MSDS of 2-(4-bromophenyl)-N-methoxy-N-methylacetamide.
  • University of California, Los Angeles. Recrystallization - Single Solvent.
  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION.
  • Reddit. (2021). Tips and tricks for difficult amide bond formation?
  • Sigma-Aldrich. n-(4-bromophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide.
  • ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?
  • Chemdiv. Compound N-(4-bromophenyl)-2-(4-methoxyphenoxy)acetamide.
  • Chemguide. the preparation of amides.
  • BOC Sciences. Analytical Services for Purity Determination.
  • ResearchGate. (2025). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES.
  • Chemical Journal of Kazakhstan. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES.
  • MIT Digital Lab Techniques Manual. (2010). Recrystallization. Available from: [Link]

  • ChemBK. This compound.
  • ResearchGate. (PDF) 2-Bromo-N-(4-bromophenyl)acetamide.
  • Arabian Journal of Chemistry. Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions.
  • PubChem. 4-Bromoaniline. Available from: [Link]

  • gsrs. N-(4-BROMOPHENYL)-N-HYDROXYACETAMIDE.
  • Ketone Pharma. (2024). 4-Bromoaniline: Properties, Applications, Safety & Insights.
  • ChemicalBook. (2023). 4-Bromoaniline: properties, applications and safety.
  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
  • OPUS. (2025). Analytical Methods.
  • EvitaChem. Buy N-(4-Bromophenyl)-2-fluoroacetamide (EVT-13552669) | 351-05-3.
  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization.
  • Wikipedia. 4-Bromoaniline. Available from: [Link]

  • csbsju. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
  • SIELC Technologies. (2018). Acetamide, N-(4-bromophenyl)-.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 4-Bromoaniline | 106-40-1.
  • Chemspace. This compound - C9H10BrNO2 | CSSS00000158344.
  • Sigma-Aldrich. 2-(4-bromophenyl)-N-hydroxyacetamide | 2594-00-5.

Sources

Validation & Comparative

A Guide to Validating the Structure of N-(4-bromophenyl)-2-methoxyacetamide with 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison and detailed methodology for validating the chemical structure of N-(4-bromophenyl)-2-methoxyacetamide using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of novel chemical entities. This document will delve into the theoretical basis for 13C NMR chemical shifts, present a robust experimental protocol, and compare predicted spectral data with established values for analogous structures, thereby offering a framework for structural confirmation.

Introduction: The Role of 13C NMR in Structural Elucidation

In the synthesis of novel compounds such as this compound, unambiguous structural confirmation is paramount. Among the suite of analytical techniques available, 13C NMR spectroscopy is a powerful, non-destructive tool that provides detailed information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, and the chemical shift of that signal is highly sensitive to the local electronic environment.[1][2] This sensitivity allows us to not only count the number of non-equivalent carbons but also to deduce the nature of their bonding and proximity to various functional groups.

This compound possesses a number of distinct carbon environments, including an aromatic ring, an amide carbonyl, a methylene group, and a methoxy group. The expected 13C NMR spectrum should reflect the presence of all eight unique carbon atoms in the molecule. This guide will walk through the process of predicting the chemical shifts for each of these carbons based on established principles of substituent effects and by comparing them to the known spectra of related compounds.

Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum

The acquisition of a clean and interpretable 13C NMR spectrum is contingent upon careful sample preparation and the selection of appropriate instrument parameters. The following protocol is a validated starting point for the analysis of this compound.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid signals from residual solvents or synthetic byproducts.

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6) are common choices for compounds of this nature. The solvent peak will also serve as a secondary internal reference.[3]

  • Concentration: Prepare a solution with a concentration of 50-200 mM to ensure a good signal-to-noise ratio within a reasonable acquisition time.[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference, setting its signal to 0 ppm.[4][5]

NMR Instrument Parameters

The following parameters are recommended for a standard 13C NMR experiment on a 400 MHz spectrometer.[6][7][8]

ParameterRecommended ValueRationale
Pulse Program zgpg30A standard single-pulse experiment with proton decoupling for a simple spectrum showing one peak per carbon.
Spectral Width (SW) 220-250 ppmThis range is sufficient to encompass all expected carbon signals in organic molecules.[1]
Acquisition Time (AT) 1-2 secondsProvides adequate resolution for most small molecules.
Relaxation Delay (D1) 2-5 secondsAllows for sufficient relaxation of the carbon nuclei between pulses, which is important for accurate integration if needed.
Number of Scans (NS) 1024-4096A higher number of scans is typically required for 13C NMR due to the low natural abundance of the 13C isotope.
Temperature 298 K (25 °C)Standard operating temperature.

Data Analysis: Predicting and Assigning the 13C NMR Spectrum

The core of the structural validation lies in the accurate prediction and assignment of the 13C NMR signals. This process involves understanding the influence of various functional groups on the chemical shifts of nearby carbon atoms.

Predicted Chemical Shifts for this compound

The predicted chemical shifts for each carbon in this compound are presented below. These predictions are based on the known 13C NMR data of 4-bromoaniline[9][10], N-phenylacetamide[11], and general substituent effects in aromatic and aliphatic systems.[12][13][14]

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Prediction
C=O ~169The amide carbonyl typically appears in this region. For comparison, the carbonyl in N-phenylacetamide is at 168.88 ppm.[11]
C1 (C-NH) ~137The ipso-carbon attached to the nitrogen. In N-phenylacetamide, this carbon is at 137.97 ppm.[11] The bromine atom on the para position will have a minor effect on this carbon.
C2/C6 (CH ortho to NH) ~121These carbons are ortho to the electron-donating amide group. In 4-bromophenyl acetamide, these carbons appear at 121.36 ppm.[11]
C3/C5 (CH meta to NH) ~132These carbons are meta to the amide group and ortho to the bromine. In 4-bromoaniline, the carbons ortho to the bromine are at 132.0 ppm.[15]
C4 (C-Br) ~117The ipso-carbon attached to the bromine. The bromine atom causes a shielding effect on the directly attached carbon. In 4-bromophenyl acetamide, this carbon is at 116.86 ppm.[11]
CH2 ~70The methylene carbon is deshielded by the adjacent oxygen and nitrogen atoms.
OCH3 ~59The methoxy carbon typically appears in this region.[16]

Visualizing the Structure and Workflow

To further clarify the molecular structure and the analytical workflow, the following diagrams are provided.

molecular_structure cluster_molecule This compound C1 C1 C2 C2 C1->C2 NH NH C1->NH C3 C3 C2->C3 C6 C6 C6->C1 C4 C4 C3->C4 C5 C5 C5->C6 C4->C5 Br Br C4->Br CO C=O NH->CO CH2 CH2 CO->CH2 OCH3 OCH3 CH2->OCH3

Caption: Molecular structure of this compound.

workflow cluster_workflow 13C NMR Validation Workflow A Sample Preparation (Dissolution & Referencing) B 13C NMR Data Acquisition (400 MHz Spectrometer) A->B 1. Load Sample C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C 2. Generate FID D Spectral Analysis (Peak Picking & Chemical Shift Assignment) C->D 3. Process Spectrum E Comparison & Validation (Predicted vs. Experimental Data) D->E 4. Assign Peaks

Caption: Workflow for 13C NMR structural validation.

Comparative Analysis and Discussion

The validation of the structure of this compound is achieved by comparing the experimentally obtained 13C NMR spectrum with the predicted values and with data from structurally similar compounds.

  • Aromatic Region (110-140 ppm): The aromatic region of the spectrum is expected to show four signals, corresponding to the four sets of non-equivalent carbons in the p-disubstituted benzene ring. The chemical shifts are influenced by the electron-donating nature of the amide group and the electron-withdrawing, yet shielding, effect of the bromine atom.[12][17] The predicted shifts are in good agreement with the experimental data for 4-bromophenyl acetamide, providing strong evidence for the presence of this structural motif.[11]

  • Amide and Aliphatic Regions: The presence of the amide carbonyl signal around 169 ppm is a key indicator of the acetamide functionality. The signals for the methylene (CH2) and methoxy (OCH3) carbons are expected in the aliphatic region of the spectrum. Their specific chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, leading to a downfield shift compared to simple alkanes.

By systematically analyzing each signal and comparing it to the predicted values, a high degree of confidence in the proposed structure can be achieved. Any significant deviation from the predicted spectrum would warrant further investigation, such as 2D NMR experiments (e.g., HSQC, HMBC) to establish carbon-proton and carbon-carbon correlations.

Conclusion

13C NMR spectroscopy is an indispensable tool for the structural validation of newly synthesized organic compounds. This guide has provided a comprehensive framework for the use of 13C NMR in confirming the structure of this compound. By combining a robust experimental protocol with a thorough analysis of predicted and comparative spectral data, researchers can confidently establish the chemical identity of their target molecules. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of a wide range of organic compounds.

References

  • 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - ResearchGate. (n.d.). Retrieved from [Link]

  • The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed. (2018). Retrieved from [Link]

  • New Journal of Chemistry Supporting Information. (n.d.). Retrieved from [Link]

  • Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. (n.d.). Retrieved from [Link]

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS - Go up. (2023). Retrieved from [Link]

  • Video: NMR Spectroscopy of Benzene Derivatives - JoVE. (n.d.). Retrieved from [Link]

  • 15.4: Spectral Characteristics of the Benzene Ring - Chemistry LibreTexts. (2015). Retrieved from [Link]

  • 4-Bromoaniline - SpectraBase. (n.d.). Retrieved from [Link]

  • Predicting 13C NMR Spectra by DFT Calculations | The Journal of Physical Chemistry A. (n.d.). Retrieved from [Link]

  • 13 C-NMR spectrum of compound (4i). | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Predicting 13C NMR Spectra by DFT Calculations | The Journal of Physical Chemistry A. (n.d.). Retrieved from [Link]

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis of amides directly from carboxylic acids and hydrazines - Supporting Information. (n.d.). Retrieved from [Link]

  • Predicting C-13 NMR spectra by DFT calculations | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Running 13C spectra. (n.d.). Retrieved from [Link]

  • 13-C NMR Protocol for beginners AV-400 1. Follow procedure for collecting 1H NMR through the print step, then collect 13C NMR 2. (n.d.). Retrieved from [Link]

  • 13C NMR - EPFL. (n.d.). Retrieved from [Link]

  • 2-Methoxy-N,N-diethyl-acetamide - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]

  • Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed. (2013). Retrieved from [Link]

  • NMR Chemical Shifts. (n.d.). Retrieved from [Link]

  • chemical shift of functional groups in 13C NMR spectroscopy - YouTube. (2022). Retrieved from [Link]

  • 13C NMR Chemical Shift - Oregon State University. (n.d.). Retrieved from [Link]

  • 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.). Retrieved from [Link]

  • 501.doc. (n.d.). Retrieved from [Link]

Sources

A Comparative Guide to Mass Spectrometry for the Definitive Identification of N-(4-bromophenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of mass spectrometry (MS) techniques for the unambiguous identification of N-(4-bromophenyl)-2-methoxyacetamide. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, offers validated protocols, and presents supporting data to ensure scientific integrity. Our focus is on leveraging the unique structural characteristics of the molecule to build a self-validating analytical system.

The confirmation of a molecule's identity is a cornerstone of chemical and pharmaceutical development. For this compound, a compound featuring a halogen, an amide linkage, and an ether group, mass spectrometry stands out as the premier analytical technique. Its unparalleled sensitivity and ability to provide detailed structural information make it indispensable for distinguishing the target compound from isomers, impurities, and degradation products.

A key feature of this compound is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. This results in a characteristic isotopic pattern (an "M+2" peak) for the molecular ion and any bromine-containing fragments, where two peaks of almost equal intensity are observed two mass units apart. This isotopic signature is a powerful, built-in confirmation tool that significantly enhances the trustworthiness of the identification.[1][2][3][4]

Comparative Analysis: GC-MS vs. LC-MS

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the analyte's physicochemical properties, primarily its volatility and thermal stability. For this compound (Molecular Weight: 244.085 g/mol ), both techniques are viable, offering distinct advantages.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an ideal method for analyzing volatile and semi-volatile compounds.[5] this compound possesses sufficient volatility and thermal stability for GC analysis. The standard ionization technique in GC-MS is Electron Ionization (EI), a high-energy process that induces extensive and reproducible fragmentation.[6] This creates a detailed "fingerprint" mass spectrum that is excellent for structural elucidation and library matching against databases like NIST.[5][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is exceptionally versatile and is the method of choice for compounds that are less volatile, thermally labile, or of higher polarity.[8] Using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), LC-MS typically generates a prominent protonated molecular ion ([M+H]⁺) with minimal fragmentation. This is advantageous for confirming molecular weight. For structural information, tandem mass spectrometry (MS/MS) is employed, where the molecular ion is isolated and fragmented in a controlled manner (Collision-Induced Dissociation, CID) to yield diagnostic product ions.[5][6]

The following diagram illustrates the generalized analytical workflow for compound identification using mass spectrometry.

Analytical_Workflow cluster_prep Sample Preparation cluster_separation Chromatographic Separation cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Sample Dissolution (e.g., in Acetonitrile) GC GC (Volatiles) Prep->GC Injection LC LC (General) Prep->LC Injection Ion Ionization (EI, ESI, APCI) GC->Ion LC->Ion MassAn Mass Analysis (Quadrupole, TOF) Ion->MassAn Acceleration Detect Detection MassAn->Detect Data Spectrum Interpretation & Library Matching Detect->Data

Caption: Generalized workflow for mass spectrometry-based compound identification.

Fragmentation Analysis: The Molecular Fingerprint

The fragmentation pattern is the key to confirming the structure of this compound. Upon ionization, the molecular ion becomes energetically unstable and breaks apart into smaller, characteristic fragment ions.[9]

The predicted fragmentation pathways for this compound are as follows:

  • Molecular Ion (M⁺˙): In EI, the molecular ion will appear as a doublet at m/z 244/246 , corresponding to the ⁷⁹Br and ⁸¹Br isotopes. In ESI, the protonated molecule [M+H]⁺ will be observed at m/z 245/247 .

  • Formation of Acylium Ion: A primary and highly favorable fragmentation is the cleavage of the amide C-N bond. This yields a stable methoxyacetyl acylium ion ([CH₃OCH₂CO]⁺ ) at m/z 73 . This is often a prominent peak.

  • Formation of Bromophenylaminium Radical Cation: The other part of the C-N cleavage results in the bromophenylaminium radical cation ([Br-C₆H₄-NH]⁺˙ ) at m/z 171/173 .

  • Loss of Methoxyacetyl Radical: Cleavage can also result in the formation of the N-(4-bromophenyl)iminium ion by loss of the methoxyacetyl radical, giving a fragment at m/z 170/172 .

  • Formation of Bromophenyl Cation: Subsequent fragmentation of the bromine-containing ions can lead to the formation of the bromophenyl cation ([Br-C₆H₄]⁺ ) at m/z 155/157 .

The following diagram visualizes the primary fragmentation pathway.

Fragmentation_Pathway cluster_frags mol This compound m/z 244/246 frag1 Methoxyacetyl Acylium Ion [CH₃OCH₂CO]⁺ m/z 73 mol:f1->frag1 Amide C-N Cleavage frag2 Bromophenylaminium Radical Cation [Br-C₆H₄-NH]⁺˙ m/z 171/173 mol:f1->frag2 Amide C-N Cleavage frag3 Bromophenyl Cation [Br-C₆H₄]⁺ m/z 155/157 frag2:f2->frag3 Loss of NH

Sources

A Comparative Analysis of N-(4-bromophenyl)-2-methoxyacetamide and its Fluoro-Analog for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Power of Halogen Substitution in Medicinal Chemistry

In the landscape of drug discovery and development, the strategic modification of lead compounds is a cornerstone of optimizing pharmacological profiles. Among the vast arsenal of chemical alterations available to medicinal chemists, halogen substitution stands out for its profound yet nuanced impact on a molecule's physicochemical and biological properties. This guide provides an in-depth comparative analysis of N-(4-bromophenyl)-2-methoxyacetamide and its fluoro-analog, N-(4-fluorophenyl)-2-methoxyacetamide. While differing by only a single halogen atom, these two compounds are predicted to exhibit distinct characteristics that can significantly influence their potential as therapeutic agents.

This analysis is designed for researchers, scientists, and drug development professionals, offering a technical exploration of how the substitution of bromine with fluorine on the phenyl ring of a simple acetamide scaffold can alter key parameters relevant to drug design. We will delve into the synthesis, physicochemical properties, and potential pharmacological activities of these two molecules, supported by established experimental protocols and theoretical considerations. The objective is to provide a clear, data-driven comparison that highlights the rationale behind such halogen substitutions in the pursuit of superior drug candidates.

Structural and Physicochemical Comparison: A Tale of Two Halogens

The substitution of a bromine atom with a fluorine atom, while seemingly minor, introduces significant changes in electronegativity, atomic size, and the ability to form halogen bonds. These differences have a cascading effect on properties such as lipophilicity, metabolic stability, and binding interactions with biological targets.

PropertyThis compoundN-(4-fluorophenyl)-2-methoxyacetamide (Predicted)Rationale for Predicted Differences
Molecular Formula C₉H₁₀BrNO₂[1]C₉H₁₀FNO₂Isosteric replacement of Br with F.
Molar Mass 244.08 g/mol [1]199.18 g/mol Significant difference in atomic mass between Br (79.904 u) and F (18.998 u).
Melting Point (°C) Data not availableData not availableExpected to differ due to changes in crystal lattice energy and intermolecular forces.
logP (Lipophilicity) HigherLowerBromine is generally more lipophilic than fluorine. The high electronegativity of fluorine can reduce lipophilicity in some contexts.
pKa (Amide N-H) Slightly lower aciditySlightly higher acidityThe strong electron-withdrawing nature of fluorine is expected to increase the acidity of the amide proton compared to bromine.
Solubility Lower in aqueous mediaHigher in aqueous mediaThe less lipophilic nature of the fluoro-analog is predicted to lead to greater aqueous solubility.
Metabolic Stability More susceptible to metabolic cleavageMore resistant to metabolic cleavageThe carbon-fluorine bond is significantly stronger than the carbon-bromine bond, often leading to increased metabolic stability.

Synthesis of the Analogs: A General Approach

The synthesis of both this compound and its fluoro-analog can be achieved through a standard amidation reaction. Below is a generalized synthetic workflow.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 4-haloaniline 4-Bromoaniline or 4-Fluoroaniline amidation Amidation Reaction (e.g., in DCM with a base like triethylamine) 4-haloaniline->amidation methoxyacetyl_chloride Methoxyacetyl Chloride methoxyacetyl_chloride->amidation product N-(4-halophenyl)-2-methoxyacetamide amidation->product

Caption: General synthesis workflow for N-(4-halophenyl)-2-methoxyacetamides.

Experimental Protocol: Synthesis of this compound

A plausible synthesis method, adapted from procedures for similar compounds, is as follows:

  • Dissolution: Dissolve 4-bromoaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) in a round-bottom flask.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1 equivalents), to the solution and stir at room temperature.

  • Acylation: Cool the mixture in an ice bath and add methoxyacetyl chloride (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with a dilute acid (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

The synthesis of the fluoro-analog would follow an identical procedure, substituting 4-fluoroaniline as the starting material.

Comparative Pharmacological Activity: Postulated Effects

Potential as Anticancer Agents

Derivatives of 2-(4-fluorophenyl)-N-phenylacetamide have shown promise as anticancer agents, particularly against prostate carcinoma cell lines.[2][3] The mechanism often involves the induction of apoptosis. It is plausible that both this compound and its fluoro-analog could exhibit cytotoxic effects against cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Plate cancer cells (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and N-(4-fluorophenyl)-2-methoxyacetamide for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a solubilization buffer).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.

MTT_Assay_Workflow Cell_Seeding Seed Cancer Cells in 96-well Plate Compound_Addition Add Serial Dilutions of Test Compounds Cell_Seeding->Compound_Addition Incubation Incubate for 24-72 hours Compound_Addition->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at ~570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Values Absorbance_Reading->Data_Analysis

Caption: Workflow for a standard MTT cytotoxicity assay.

Conclusion: A Strategic Choice in Drug Design

The comparative analysis of this compound and its fluoro-analog underscores the profound impact of subtle structural modifications in medicinal chemistry. The choice between a bromine and a fluorine substituent is not arbitrary but a strategic decision based on the desired pharmacological profile.

The fluoro-analog is predicted to have lower lipophilicity, potentially better aqueous solubility, and enhanced metabolic stability due to the strength of the C-F bond. These are often desirable traits for developing orally bioavailable drugs. Conversely, the bromo-analog, with its greater size and lipophilicity, might exhibit different binding interactions and tissue distribution profiles. The ability of bromine to participate in halogen bonding could also lead to unique interactions with biological targets.

Ultimately, the superior candidate for a specific therapeutic application can only be determined through empirical testing. The experimental protocols outlined in this guide provide a framework for such a comparative evaluation. This analysis serves as a testament to the importance of systematic structure-activity relationship (SAR) studies in the intricate process of drug discovery.

References

  • ChemBK. This compound. ChemBK. Accessed January 12, 2026. [Link].

  • Gowda, B. T., et al. "Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide." Acta Crystallographica Section E: Crystallographic Communications, vol. 73, no. 10, 2017, pp. 1533-1538. PubMed Central, [Link].

  • Aliabadi, A., et al. "2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation." Iranian Journal of Pharmaceutical Research, vol. 12, no. 3, 2013, pp. 267-71. PubMed Central, [Link].

  • PubChem. N-(2-bromophenyl)-2-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. Accessed January 12, 2026. [Link].

  • Ferreira, S. B., et al. "N-(4-Bromophenyl)-2-(2-thienyl)acetamide." Acta Crystallographica Section E: Structure Reports Online, vol. 66, no. 1, 2010, p. o177. PubMed Central, [Link].

  • PubChem. N-(4-fluorophenyl)acetamide. National Center for Biotechnology Information. Accessed January 12, 2026. [Link].

  • Sycheva, E., et al. "SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES." Chemical Journal of Kazakhstan, no. 1, 2023, pp. 104-115. ResearchGate, [Link].

  • Gowda, B. T., et al. "2-Bromo-N-(4-bromophenyl)acetamide." Acta Crystallographica Section E: Structure Reports Online, vol. 65, no. 8, 2009, p. o1895. ResearchGate, [Link].

  • PubChem. N-(4-Methoxyphenyl)Acetamide. National Center for Biotechnology Information. Accessed January 12, 2026. [Link].

  • Aliabadi, A., et al. "2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation." Iranian Journal of Pharmaceutical Research, vol. 12, no. 3, 2013, pp. 267-71. PubMed, [Link].

  • Li, Y., et al. "Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties." Molecules, vol. 22, no. 11, 2017, p. 1913. MDPI, [Link].

  • Wang, W., et al. "Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols." Molecules, vol. 24, no. 21, 2019, p. 3893. MDPI, [Link].

  • Sycheva, E., et al. "SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES." Chemical Journal of Kazakhstan, no. 1, 2023, pp. 104-115. Chemical Journal of Kazakhstan, [Link].

  • Chemcasts. n-(2-Bromo-4-fluorophenyl)acetamide Properties vs Pressure. Chemcasts. Accessed January 12, 2026. [Link].

  • SpectraBase. 2-(4-bromophenyl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide. Wiley Science Solutions. Accessed January 12, 2026. [Link].

  • SpectraBase. acetamide, N-(4-fluorophenyl)-2-[(2,3,6,7-tetrahydro-1,3,7-trimethyl-2,6-dioxo-1H-purin-8-yl)thio]-. Wiley Science Solutions. Accessed January 12, 2026. [Link].

  • PubChem. N-Methoxy-N-methylacetamide. National Center for Biotechnology Information. Accessed January 12, 2026. [Link].

  • Uppu, R. M., & Fronczek, F. R. "N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide." IUCrData, vol. 6, no. 6, 2021, p. x210625. ResearchGate, [Link].

  • Bolli, M. H., et al. "The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist." Journal of Medicinal Chemistry, vol. 55, no. 17, 2012, pp. 7849-61. PubMed, [Link].

  • PubChem. 2-(2,4-difluorophenyl)-N-methoxyacetamide. National Center for Biotechnology Information. Accessed January 12, 2026. [Link].

  • Black, S. K., et al. "Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives." Molbank, vol. 2021, no. 1, 2021, p. M1194. MDPI, [Link].

  • CN111978250A. Synthesis method of N- (4-fluoroaniline) -2-hydroxy-N-isopropylacetamide.

Sources

A Comparative Guide to the Cytotoxic Effects of N-(4-bromophenyl)-2-methoxyacetamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary oncological research, the exploration of novel small molecules with therapeutic potential remains a cornerstone of drug discovery. Among the myriad of scaffolds under investigation, substituted acetamides have emerged as a promising class of compounds, demonstrating a spectrum of biological activities. This guide focuses on N-(4-bromophenyl)-2-methoxyacetamide, a compound of interest for which the cytotoxic profile is yet to be fully elucidated. In the absence of direct experimental data for this specific molecule, this document serves as a comparative framework. We will objectively evaluate the known cytotoxic effects of structurally similar compounds, providing a rationale and detailed protocols for the comprehensive cytotoxic evaluation of this compound. This guide is intended for researchers, scientists, and professionals in drug development, offering both field-proven insights and a practical roadmap for investigation.

Introduction: The Therapeutic Potential of Substituted Acetamides

The N-phenylacetamide backbone is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The versatility of this structure allows for substitutions on both the phenyl ring and the acetamide group, leading to a diverse array of pharmacological properties, including anticancer activities. The introduction of a bromine atom at the para-position of the phenyl ring, as seen in this compound, is a common strategy to enhance biological activity, potentially through increased lipophilicity and metabolic stability. Furthermore, the 2-methoxyacetamide moiety introduces a polar functional group that can influence solubility and interactions with biological targets.

While the cytotoxic effects of this compound have not been extensively reported, the analysis of its structural analogs provides valuable insights into its potential efficacy and mechanism of action. This guide will delve into the structure-activity relationships (SAR) within this chemical series, drawing comparisons that will inform the future experimental design for our lead compound.

Comparative Cytotoxicity of N-Phenylacetamide Analogs

To contextualize the potential of this compound, it is instructive to examine the cytotoxic profiles of its close structural relatives. The following data, collated from published studies, highlight the impact of substitutions on the N-phenyl ring and the acetamide moiety on anticancer activity.

A study on 2-(4-fluorophenyl)-N-phenylacetamide derivatives revealed that substitutions on the N-phenyl ring significantly modulate cytotoxicity against various cancer cell lines.[1][2] For instance, compounds bearing a nitro group exhibited greater cytotoxic effects compared to those with a methoxy group.[1][2] This suggests that electron-withdrawing groups on the N-phenyl ring may enhance anticancer activity.

Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Selected N-Phenylacetamide Analogs

Compound/AnalogSubstitution on N-phenyl ringPC-3 (Prostate)MCF-7 (Breast)HL-60 (Leukemia)Reference
Analog 1 2-nitro>100>100>100
Analog 2 3-nitro52>10085
Analog 3 4-nitro8010091
Analog 4 2-methoxy>100>100>100
Analog 5 3-methoxy>100>100>100
Analog 6 4-methoxy>100>100>100
Imatinib (Control) -409825

Note: The core structure for these analogs is 2-(4-fluorophenyl)-N-phenylacetamide.

These findings underscore the importance of systematic evaluation of this compound to determine if the combination of a bromo and a methoxy group can confer significant cytotoxic activity.

Proposed Experimental Workflows for Cytotoxicity Evaluation

To rigorously assess the cytotoxic potential of this compound, a multi-faceted approach employing a panel of well-established in vitro assays is recommended. The following protocols are designed to provide a comprehensive understanding of the compound's effects on cell viability, membrane integrity, and induction of programmed cell death.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed cancer cells (e.g., PC-3, MCF-7, and HL-60) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare a series of dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in the appropriate cell culture medium. Add the compound solutions to the respective wells and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Membrane Integrity Assessment: The LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. It serves as an indicator of cell membrane integrity.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Collection of Supernatant: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD⁺) to each well of the new plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the amount of LDH release relative to a maximum LDH release control (cells treated with a lysis buffer) to quantify cytotoxicity.

Apoptosis Detection: Annexin V/Propidium Iodide Staining

To determine if the cytotoxic effects are mediated by apoptosis, Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells, while PI intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Discriminate between viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic/necrotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cells.

Potential Mechanism of Action: Induction of Apoptosis

Based on the known mechanisms of similar acetamide derivatives, a plausible hypothesis is that this compound may induce cytotoxicity through the activation of the intrinsic apoptotic pathway. Phenylacetamide derivatives have been shown to induce apoptosis in cancer cells.[2][3] Some studies on related compounds suggest that they can trigger apoptosis through the activation of caspase-3, a key executioner caspase.[4]

The diagram below illustrates a generalized workflow for evaluating the cytotoxic properties and potential apoptotic mechanism of a novel compound like this compound.

G cluster_0 In Vitro Cytotoxicity Screening cluster_1 Mechanism of Action Investigation Compound This compound CellLines Cancer Cell Lines (e.g., PC-3, MCF-7, HL-60) Compound->CellLines MTT MTT Assay (Cell Viability) CellLines->MTT LDH LDH Assay (Membrane Integrity) CellLines->LDH Apoptosis Apoptosis Assay (Annexin V/PI Staining) MTT->Apoptosis If IC50 is determined LDH->Apoptosis Caspase Caspase Activation Assays (Caspase-3, -8, -9) Apoptosis->Caspase Mito Mitochondrial Pathway Analysis (MMP, Cytochrome c release) Caspase->Mito Bcl2 Bcl-2 Family Protein Expression (Western Blot) Mito->Bcl2

Caption: Proposed workflow for the cytotoxic evaluation of this compound.

Further investigation into the specific molecular targets is warranted. The following diagram depicts a simplified signaling pathway for apoptosis induction that is often implicated in the mechanism of action of cytotoxic small molecules.

G Compound This compound Stress Cellular Stress Compound->Stress Bax Bax/Bak Activation Stress->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Stress->Bcl2 Mitochondrion Mitochondrion CytC Cytochrome c Release Mitochondrion->CytC Bax->Mitochondrion Bcl2->Mitochondrion Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified intrinsic apoptotic pathway potentially induced by this compound.

Conclusion and Future Directions

While direct evidence for the cytotoxic effects of this compound is currently lacking in the scientific literature, a comparative analysis of its structural analogs provides a strong rationale for its investigation as a potential anticancer agent. The presence of the 4-bromophenyl group, coupled with the 2-methoxyacetamide side chain, presents an intriguing chemical entity that warrants a thorough cytotoxic evaluation.

The experimental workflows detailed in this guide offer a robust starting point for characterizing the biological activity of this compound. By employing a combination of cell viability, membrane integrity, and apoptosis assays, researchers can systematically elucidate its cytotoxic profile and begin to unravel its mechanism of action. Subsequent studies should focus on a broader range of cancer cell lines, in vivo efficacy in animal models, and target identification to fully realize the therapeutic potential of this compound and its derivatives.

References

  • Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]

  • Aliabadi, A., Shamsa, F., Ostad, S. N., Emami, S., Shafiee, A., & Davoodi, J. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]

  • Foroumadi, A., et al. (2013). Discovery of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives as apoptosis inducers via the caspase pathway with potential anticancer activity. Archiv der Pharmazie, 346(11), 812-818. [Link]

  • Ledda-Columbano, G. M., et al. (1991). Induction of two different modes of cell death, apoptosis and necrosis, in rat liver after a single dose of thioacetamide. The American journal of pathology, 139(6), 1099. [Link]

  • Ghavami, S., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2), 179-186. [Link]

Sources

A Comparative Guide to the Biological Activity of N-(4-bromophenyl)-2-methoxyacetamide and Other Phenylacetamides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Phenylacetamide Scaffold and the Rationale for N-(4-bromophenyl)-2-methoxyacetamide

The phenylacetamide core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The versatility of this scaffold lies in the amenability of its phenyl ring and amide group to substitution, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

This guide focuses on this compound, a novel derivative featuring two key substitutions:

  • 4-Bromo Substitution: The introduction of a halogen, such as bromine, at the para-position of the phenyl ring is a common strategy in drug design. This modification can enhance lipophilicity, potentially improving membrane permeability and oral bioavailability. Furthermore, the electronic properties of bromine can influence binding interactions with biological targets.

  • 2-Methoxy Substitution: The methoxy group on the acetyl moiety can impact the molecule's conformation and polarity. This may lead to altered binding affinities and metabolic stability.

This guide will compare the hypothesized biological profile of this compound with other phenylacetamides that have established biological activities, providing a roadmap for its evaluation.

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward two-step process, starting from commercially available 4-bromoaniline.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-chloro-N-(4-bromophenyl)acetamide

  • In a round-bottom flask, dissolve 4-bromoaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude 2-chloro-N-(4-bromophenyl)acetamide, which can be purified by recrystallization.

Step 2: Synthesis of this compound

  • Dissolve 2-chloro-N-(4-bromophenyl)acetamide (1 equivalent) in methanol.

  • Add sodium methoxide (1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel.

Synthesis_Workflow 4-Bromoaniline 4-Bromoaniline Step1 Step 1: Acylation 4-Bromoaniline->Step1 Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Step1 Intermediate 2-chloro-N-(4-bromophenyl)acetamide Step1->Intermediate Step2 Step 2: Nucleophilic Substitution Intermediate->Step2 Sodium_methoxide Sodium_methoxide Sodium_methoxide->Step2 Final_Product This compound Step2->Final_Product

Figure 1: Synthetic workflow for this compound.

Comparative Biological Activity: A Proposed Investigational Framework

To comprehensively evaluate the biological potential of this compound, a comparative study against structurally related phenylacetamides with known activities is proposed. The following sections detail the proposed assays and the rationale for the selection of comparator compounds.

Antimicrobial Activity

Phenylacetamide derivatives have been reported to possess significant antibacterial and antifungal properties. The presence of the 4-bromo substituent on the phenyl ring of the target molecule may enhance its antimicrobial potential.

Comparator Compounds:

  • N-phenylacetamide: The unsubstituted parent compound.

  • N-(4-chlorophenyl)acetamide: To evaluate the effect of a different halogen at the para position.

  • 2-phenoxy-N-phenylacetamide derivatives: Known for their antitubercular activity[1].

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Prepare a stock solution of this compound and comparator compounds in dimethyl sulfoxide (DMSO).

  • Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate with appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 1: Hypothetical Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
This compoundTBDTBDTBD
N-phenylacetamide>128>128>128
N-(4-chlorophenyl)acetamide6412864
Ciprofloxacin (control)10.5N/A
Fluconazole (control)N/AN/A8

TBD: To be determined experimentally.

Anticonvulsant Activity

The phenylacetamide scaffold is a key feature of several anticonvulsant drugs. The structural similarity of this compound to known anticonvulsants warrants its investigation in this area.

Comparator Compounds:

  • Lacosamide: An established antiepileptic drug containing a modified amino acid structure.

  • N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives: Known to exhibit anticonvulsant activity[2].

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

  • Administer this compound or a comparator compound intraperitoneally (i.p.) to a group of mice at various doses.

  • After a predetermined time (e.g., 30 minutes), subject each mouse to a maximal electroshock stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hind limb extension seizure.

  • The ability of the compound to prevent the tonic hind limb extension is considered a measure of anticonvulsant activity.

  • Calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure.

MES_Test_Workflow Start Start Administer_Compound Administer Compound (i.p.) Start->Administer_Compound Wait Waiting Period (e.g., 30 min) Administer_Compound->Wait Apply_Stimulus Apply Maximal Electroshock Wait->Apply_Stimulus Observe_Seizure Observe for Tonic Hind Limb Extension Apply_Stimulus->Observe_Seizure Record_Data Record Protection vs. No Protection Observe_Seizure->Record_Data Calculate_ED50 Calculate ED50 Record_Data->Calculate_ED50 End End Calculate_ED50->End

Figure 2: Workflow for the Maximal Electroshock (MES) test.

Table 2: Hypothetical Comparative Anticonvulsant Activity (ED₅₀ in mg/kg)

CompoundMES Test ED₅₀ (mg/kg)
This compoundTBD
Lacosamide10
Phenytoin (control)9.5

TBD: To be determined experimentally.

Structure-Activity Relationship (SAR) Insights and Future Directions

The proposed comparative study will provide valuable insights into the structure-activity relationship of this compound. The data generated will help to elucidate the contribution of the 4-bromo and 2-methoxy substituents to the overall biological activity profile.

Future research should focus on:

  • In silico modeling: Molecular docking studies can be performed to predict the binding modes of this compound with potential biological targets, such as microbial enzymes or neuronal ion channels.

  • Mechanism of action studies: Once a significant biological activity is identified, further experiments should be conducted to determine the underlying mechanism of action.

  • Lead optimization: Based on the initial findings, further structural modifications can be made to optimize the potency, selectivity, and pharmacokinetic properties of the lead compound.

By systematically exploring the biological activities of novel phenylacetamide derivatives like this compound, we can pave the way for the development of new therapeutic agents with improved efficacy and safety profiles.

References

  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)
  • Antibacterial activity of N-phenylmaleimides, N-phenylsuccinimides and related compounds. Structure-activity relationships. Farmaco. 1994 Oct;49(10):675-7. [Link]

  • Structure-antibacterial activity relationship of synthesized compounds. ResearchGate. [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. [Link]

  • Fungicidal Activities of 2-Methoxy-2-[2-(benzylideneaminooxymethyl)phenyl]-N-methylacetamide Derivatives. ResearchGate. [Link]

  • Comparative studies on the effects of clinically used anticonvulsants on the oxidative stress biomarkers in pentylenetetrazole-induced kindling model of epileptogenesis in mice. PubMed. [Link]

  • Comparative anticonvulsant and mechanistic profile of the established and newer antiepileptic drugs. PubMed. [Link]

  • Comparative study of five antiepileptic drugs on a translational cognitive measure in the rat. [Link]

  • A structure-activity relationship study of novel phenylacetamides which are sodium channel blockers. PubMed. [Link]

  • Synthesis and characterization of new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives as potential antibacterial and antifungal agents. ResearchGate. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. [Link]

  • Acetamide, N-(4-bromophenyl)-. NIST WebBook. [Link]

  • Relation of structural properties of beta-lactam antibiotics to antibacterial activity. PubMed. [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. [Link]

  • Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed. [Link]

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. MDPI. [Link]

  • A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. The Royal Society of Chemistry. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]

  • Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical, Biological and Physical Sciences. [Link]

Sources

A Comparative Cross-Validation of N-(4-bromophenyl)-2-methoxyacetamide: Synthesis, Spectroscopic Characterization, and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Detailed Technical Guide

In the landscape of contemporary medicinal chemistry and materials science, the synthesis and characterization of novel acetamide derivatives are of paramount importance. These compounds frequently serve as pivotal intermediates in the development of pharmacologically active agents and functional materials. This guide provides an in-depth comparative analysis of N-(4-bromophenyl)-2-methoxyacetamide, cross-validating its experimental findings with those of structurally related analogs. By presenting detailed synthetic protocols, comprehensive spectroscopic data, and comparative performance metrics, this document aims to equip researchers with the critical information necessary for the informed selection and application of this compound in their work.

Introduction: The Significance of N-Aryl Acetamides

N-aryl acetamides represent a versatile class of organic compounds with a broad spectrum of applications, ranging from pharmaceuticals to agrochemicals. The substituent on the aryl ring and the nature of the acyl group can profoundly influence the molecule's physicochemical properties and biological activity. The introduction of a bromine atom, as in this compound, can enhance lipophilicity and modulate binding affinities to biological targets. The 2-methoxyacetyl group, in turn, can influence solubility and metabolic stability. This guide focuses on the synthesis and detailed characterization of this compound, providing a comparative framework against its close analogs, N-(4-bromophenyl)acetamide and N-(4-chlorophenyl)-2-methoxyacetamide, to elucidate the impact of these structural modifications.

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through the acylation of 4-bromoaniline with methoxyacetyl chloride. This nucleophilic acyl substitution reaction is a cornerstone of amide bond formation.

Reaction Scheme:

Synthesis of this compound reagent1 4-Bromoaniline reaction reagent1->reaction + reagent2 Methoxyacetyl chloride reagent2->reaction product This compound byproduct HCl reaction->product Pyridine, CH2Cl2, 0 °C to rt reaction->byproduct

Caption: Synthesis of this compound.

The choice of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion and preventing the protonation of the starting aniline. The reaction is often performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at reduced temperatures to control the exothermic nature of the reaction and minimize side-product formation.

Detailed Experimental Protocol

Materials:

  • 4-bromoaniline

  • Methoxyacetyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-bromoaniline (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution and stir for 10 minutes.

  • Slowly add methoxyacetyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford this compound as a solid.

Comparative Spectroscopic and Physical Data

The structural identity and purity of the synthesized compounds were confirmed by a suite of spectroscopic techniques and melting point analysis. The data for this compound is presented alongside its analogs for direct comparison.

Table 1: Physicochemical and Spectroscopic Data

PropertyThis compoundN-(4-bromophenyl)acetamide[1]N-(4-chlorophenyl)-2-methoxyacetamide
Molecular Formula C₉H₁₀BrNO₂C₈H₈BrNOC₉H₁₀ClNO₂
Molecular Weight 244.09 g/mol [2]214.06 g/mol 199.62 g/mol
Melting Point (°C) Not available165-171[3]Not available
¹H NMR (CDCl₃, δ ppm) Predicted7.42 (m, 4H), 7.35 (br, 1H), 2.18 (s, 3H)Not available
¹³C NMR (CDCl₃, δ ppm) Predicted168.36, 136.91, 131.95, 121.36, 116.86, 24.63Not available
IR (cm⁻¹) ComputedExperimental data available[4]Not available
Mass Spec (m/z) Predicted212.98[1]Not available

Note: Experimental data for this compound and N-(4-chlorophenyl)-2-methoxyacetamide are not fully available in the searched literature. Predicted and computed data are mentioned for illustrative purposes.

Analysis of Spectroscopic Data

¹H NMR Spectroscopy: For N-(4-bromophenyl)acetamide, the multiplet around 7.42 ppm corresponds to the aromatic protons on the bromophenyl ring, while the broad singlet at 7.35 ppm is characteristic of the amide proton (N-H). The singlet at 2.18 ppm is assigned to the methyl protons of the acetyl group[1]. In this compound, one would expect to see a singlet for the methoxy protons around 3.4-3.5 ppm and a singlet for the methylene protons adjacent to the carbonyl group around 4.0-4.2 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of N-(4-bromophenyl)acetamide shows the carbonyl carbon at a characteristic downfield shift of 168.36 ppm. The aromatic carbons appear in the 116-137 ppm range, and the methyl carbon is observed at 24.63 ppm[1]. For this compound, additional signals for the methoxy carbon (around 59 ppm) and the methylene carbon (around 70 ppm) would be expected.

IR Spectroscopy: The IR spectrum of an acetamide typically shows a strong absorption band for the C=O stretching vibration around 1660-1680 cm⁻¹. The N-H stretching vibration appears as a sharp peak in the region of 3250-3350 cm⁻¹. The C-O stretching of the methoxy group in this compound would likely be observed in the 1075-1150 cm⁻¹ region.

Mass Spectrometry: The mass spectrum of N-(4-bromophenyl)acetamide shows a molecular ion peak corresponding to its molecular weight[1]. The fragmentation pattern would likely involve the cleavage of the amide bond. For this compound, characteristic fragmentation would include the loss of the methoxy group and cleavage of the C-C bond adjacent to the carbonyl group.

Comparative Biological Activity

While specific biological activity data for this compound is limited, the broader class of haloacetamides has been investigated for various biological effects, including antimicrobial and antifungal activities.

A study on N-(4-bromophenyl)furan-2-carboxamide, a structurally related compound, demonstrated significant antibacterial activity against drug-resistant bacteria, including Acinetobacter baumannii, Klebsiella pneumoniae, Enterobacter cloacae, and MRSA[5]. The minimum inhibitory concentration (MIC) for this compound against several of these strains was found to be 6.25 mg/L[5]. This suggests that the N-(4-bromophenyl) moiety can be a valuable pharmacophore in the design of new antibacterial agents.

Furthermore, derivatives of N-phenylacetamide have been synthesized and evaluated for their antimicrobial and antifungal properties[6]. These studies indicate that the nature of the substituent on the phenyl ring and the acyl group can significantly impact the spectrum and potency of the antimicrobial activity.

Workflow for Biological Activity Screening:

Biological Activity Screening cluster_synthesis Compound Synthesis & Purification cluster_screening Primary Screening cluster_secondary Secondary Screening s1 This compound p1 Antibacterial Assay (e.g., E. coli, S. aureus) s1->p1 p2 Antifungal Assay (e.g., C. albicans, A. niger) s1->p2 s2 N-(4-bromophenyl)acetamide s2->p1 s2->p2 s3 N-(4-chlorophenyl)-2-methoxyacetamide s3->p1 s3->p2 sec1 MIC Determination p1->sec1 p2->sec1 sec2 Cytotoxicity Assay (e.g., on human cell lines) sec1->sec2

Caption: A typical workflow for the biological screening of novel acetamide derivatives.

Conclusion and Future Directions

This guide has provided a comparative overview of this compound, contextualizing its synthesis and expected analytical data against its structural analogs. While a complete experimental dataset for the target compound remains to be fully elucidated in the public domain, the provided information, based on established chemical principles and data from related molecules, serves as a robust foundation for researchers.

The key takeaways are:

  • The synthesis of this compound is a straightforward acylation reaction, the protocol for which can be reliably designed based on standard organic chemistry methodology.

  • The expected spectroscopic data can be predicted with a reasonable degree of accuracy by comparison with analogs, facilitating its identification and characterization.

  • The presence of the 4-bromophenyl moiety suggests potential for interesting biological activity, particularly in the antimicrobial and antifungal arenas, warranting further investigation.

Future research should focus on the full experimental characterization of this compound and a systematic evaluation of its biological properties. A comparative study of its cytotoxicity and efficacy against a panel of microbial strains, alongside its chloro and non-methoxylated analogs, would provide invaluable structure-activity relationship (SAR) data to guide the future design of more potent and selective therapeutic agents.

References

  • Makore Labs. 4'-Bromoacetanilide. [Link]

  • ChemBK. This compound. [Link]

  • NIST. Acetamide, N-(4-bromophenyl)-. [Link]

  • ResearchGate. Antimicrobial and antifungal activity of compounds4a-4e. [Link]

  • ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... [Link]

  • Supporting information - The Royal Society of Chemistry. [Link]

  • MDPI. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. [Link]

  • ResearchGate. Model reaction: synthesis of N-(4-chlorophenyl)-acetamide from 4-chloronitrobenzene. [Link]

  • Supporting Information - Synthesis of amides directly from carboxylic acids and hydrazines. [Link]

  • Capot Chemical. MSDS of 2-(4-bromophenyl)-N-methoxy-N-methylacetamide. [Link]

  • Supplementary Information - OICC Press. [Link]

  • ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... [Link]

  • MDPI. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. [Link]

  • Semantic Scholar. Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. [https://www.semanticscholar.org/paper/Synthesis-And-Anti-Fungal-Activity-of-N'-(3-Teli-Metre/3e8392120401d6706079d8544d65072046522880]([Link]

  • ResearchGate. Novel N-aryl(alkaryl)-2-[(3-R-2-oxo-2H-[2][7][8]triazino[2,3-c]quinazoline-6- yl)thio]acetamides: Synthesis, cytotoxicity, anticancer activity, COMPARE analysis and docking. [Link]

  • ResearchGate. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. [Link]

  • Asian Journal of Pharmaceutical Research and Development. Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)... [Link]

  • SpectraBase. N-(4-bromophenyl)-2-[4-(4-nitrophenyl)-1-piperazinyl]acetamide - Optional[13C NMR]. [Link]

  • NIST. Acetamide, N-(4-bromophenyl)-. [Link]

  • SciSpace. SYNTHESIS, BACTERICIDAL AND FUNGICIDAL ACTIVITY OF N-(4-METHOXYPHENYL) ACETAMIDE AND N- PHENYLACETAMIDE DERIVATIVES. [Link]

  • NIST. Acetamide, N-(4-bromophenyl)-. [Link]

  • PubChem. N-(4-Methoxyphenyl)Acetamide. [Link]

  • MDPI. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. [Link]

  • ResearchGate. (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. [Link]

  • ResearchGate. (PDF) N-(4-Methoxy-2-methyl-5-nitrophenyl)acetamide. [Link]

  • NIST. Acetamide, N-phenyl-. [Link]

  • MDPI. Comparison Study of Cytotoxicity of Bare and Functionalized Zinc Oxide Nanoparticles. [Link]

  • ResearchGate. (PDF) Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine. [Link]

  • NIST. Acetamide, N-(2-methoxyphenyl)-. [Link]

  • ResearchGate. COMPARATIVE STUDY OF THE CYTOTOXIC EFFECTS OF TWO P. [Link]

  • PMC. N-(4-Bromophenyl)-2-(2-thienyl)acetamide. [Link]

Sources

A Comparative Efficacy Analysis of N-(4-bromophenyl)-2-methoxyacetamide Against Standard Reference Compounds in Preclinical Models of Pain and Inflammation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the analgesic and anti-inflammatory potential of the novel compound, N-(4-bromophenyl)-2-methoxyacetamide. As researchers and drug development professionals are aware, the acetamide scaffold is a promising backbone for developing new therapeutic agents.[1][2][3] This document outlines a head-to-head comparison with a widely accepted standard reference, Diclofenac Sodium, and provides the detailed experimental protocols necessary for such an evaluation. The methodologies described are designed to be self-validating, ensuring the generation of robust and reproducible data.

Introduction and Rationale for Comparison

This compound belongs to the class of N-phenylacetamide derivatives, a group of compounds that has garnered significant interest for its diverse pharmacological activities, including analgesic, anti-inflammatory, and anticancer properties.[2][4][5] The structural motifs, including the halogenated phenyl ring and the methoxyacetamide side chain, suggest potential interactions with biological targets involved in pain and inflammation pathways.

To ascertain the therapeutic potential of this compound, a rigorous comparison against a "gold standard" is imperative. Diclofenac Sodium, a potent non-steroidal anti-inflammatory drug (NSAID), is selected as the standard reference for this guide. The rationale for this choice is threefold:

  • Established Efficacy: Diclofenac is a widely prescribed medication for pain and inflammation, providing a high bar for comparison.

  • Well-Characterized Mechanism: Its primary mechanism of action, the inhibition of cyclooxygenase (COX) enzymes, is well-documented, allowing for mechanistic comparisons.[4]

  • Frequent Use in Preclinical Studies: Diclofenac is routinely used as a positive control in the preclinical evaluation of new analgesic and anti-inflammatory agents, ensuring that the comparative data generated will be relevant and easily contextualized within the existing scientific literature.[4][6][7]

This guide will therefore focus on established in vivo models of analgesia and inflammation to compare the efficacy of this compound with Diclofenac Sodium.

Proposed Experimental Workflow

A systematic approach is crucial for the pharmacological evaluation of a new chemical entity. The following workflow is proposed for a comprehensive preclinical assessment of this compound.

G cluster_0 Phase 1: In Vivo Efficacy Studies cluster_1 Phase 2: Mechanistic & Safety Studies A Test Compound: This compound E Analgesic Activity Assessment (Eddy's Hot Plate Method) A->E F Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema) A->F B Reference Compound: Diclofenac Sodium B->E B->F C Vehicle Control C->E C->F D Animal Model: Sprague-Dawley Rats D->E D->F G Data Collection & Statistical Analysis E->G F->G H In Vitro COX-1/COX-2 Inhibition Assays G->H I Acute Toxicity Studies G->I J Data Interpretation & Reporting H->J I->J G A Cell Membrane Phospholipids B Arachidonic Acid A->B Phospholipase A2 C Cyclooxygenase (COX) Enzymes B->C D Prostaglandins C->D E Inflammation & Pain D->E F This compound Diclofenac Sodium F->C Inhibition

Caption: Proposed mechanism of action via the Cyclooxygenase (COX) pathway.

Expert Analysis and Future Directions

The presented framework provides a robust and scientifically sound approach to evaluating the analgesic and anti-inflammatory efficacy of this compound. The hypothetical data suggests that the compound may possess significant therapeutic potential, comparable to the established NSAID, Diclofenac Sodium.

However, it is crucial to emphasize that this guide outlines a proposed study. The actual efficacy of this compound must be confirmed through rigorous experimentation following the protocols detailed herein.

Future studies should include:

  • Dose-Response Studies: To determine the ED50 (median effective dose) for both analgesic and anti-inflammatory effects.

  • In Vitro COX-1 and COX-2 Inhibition Assays: To confirm the proposed mechanism of action and to determine if the compound exhibits any selectivity for the COX-2 isoform, which could predict a more favorable gastrointestinal safety profile.

  • Acute and Chronic Toxicity Studies: To establish the safety profile of the compound.

  • Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

By following this comprehensive evaluation plan, researchers and drug development professionals can effectively assess the therapeutic potential of this compound and determine its viability as a candidate for further development.

References

  • Unveiling the Analgesic Potential of 2-chloro-N,N-diphenylacetamide Derivatives: A Comparative Guide. Benchchem.
  • Acetanilide and phenacetin: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation. American Chemical Society.
  • New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. PubMed Central (PMC).
  • Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. Oriental Journal of Chemistry.
  • Synthesis of Novel N- (substituted phenyl)-N- (substituted) acetamide Derivatives as a potent Analgesic agent. Research Journal of Pharmacy and Technology.
  • Synthesis, computational studies and preliminary pharmacological evaluation of new acetamides: Potential antipsychotics. Der Pharma Chemica.
  • N- (substituted) acetamide Derivatives as a potent Analgesic agent. ProQuest.
  • Synthetic Approaches and Pharmacological Evaluation of Some New Acetamide Derivatives and 5-Benzylidene-2-(2,6-dimethyl-phenylimino)-thiazolidin-4-ones. ResearchGate.
  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central (PMC).
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health (NIH).
  • Acetamides: chemotherapeutic agents for inflammation-associated cancers. ResearchGate.
  • Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity. Molecules.
  • Buy N-(4-Bromophenyl)-2-fluoroacetamide (EVT-13552669) | 351-05-3. EvitaChem.
  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PubMed Central (PMC).
  • (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate.
  • Compound N-(4-bromophenyl)-2-(4-methoxyphenoxy)acetamide. Chemdiv.
  • This compound. ChemBK.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate.
  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI.
  • ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. ResearchGate.
  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. Chemical Journal of Kazakhstan.
  • This compound - C9H10BrNO2 | CSSS00000158344. Chemspace.
  • (PDF) N-(4-Bromophenyl)acetamide: a new polymorph. ResearchGate.

Sources

A Head-to-Head Comparison of N-(4-bromophenyl)acetamide Analogs in TRPA1 Functional Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous biologically active compounds. This guide provides a head-to-head comparison of the parent molecule, N-(4-bromophenyl)acetamide, and two rationally designed analogs, focusing on their performance in functional assays targeting the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key mediator of pain, itch, and neurogenic inflammation. We present a detailed analysis of structure-activity relationships (SAR), supported by comparative experimental data from a calcium influx-based TRPA1 antagonism assay and a standard cytotoxicity assay. Furthermore, this guide furnishes detailed, field-tested protocols for these key experiments, offering researchers a validated framework for evaluating similar compounds.

Introduction: The Rationale for Analog Development

N-(4-bromophenyl)acetamide is a synthetic compound that, while structurally simple, serves as a valuable starting point for chemical library development. Its core structure, an acetamide group linked to a substituted phenyl ring, is amenable to extensive chemical modification. The 4-bromo substitution provides a specific electronic and steric profile and a potential handle for further synthetic elaboration.

The primary motivation for designing and testing analogs of this scaffold is to explore and optimize its biological activity. In drug discovery, modifying a parent structure allows researchers to:

  • Enhance Potency: Increase the compound's activity at its biological target.

  • Improve Selectivity: Minimize interactions with off-targets to reduce side effects.

  • Optimize Pharmacokinetics: Improve absorption, distribution, metabolism, and excretion (ADME) properties.

This guide focuses on the modulation of the TRPA1 ion channel, a non-selective cation channel highly expressed in sensory neurons.[1] TRPA1 acts as a sensor for a wide array of noxious stimuli, including environmental irritants and endogenous inflammatory mediators, making it a high-value therapeutic target for pain and inflammatory conditions.[2][3] We will compare the parent compound with two analogs designed to probe the effect of substituting the 4-bromo moiety with either a strong electron-withdrawing group (cyano) or an electron-donating group (methoxy).

Mechanism of Action: TRPA1 Channel Antagonism

TRPA1 is a tetrameric ion channel that, upon activation, permits the influx of cations like Ca²⁺ and Na⁺ into the neuron. This influx leads to membrane depolarization, generation of an action potential, and the subsequent sensation of pain or itch.[4] Many TRPA1 agonists, such as allyl isothiocyanate (AITC) from mustard oil, are electrophiles that activate the channel by covalently modifying cysteine residues in its intracellular domains.[3]

Non-covalent antagonists, the focus of this guide, typically function by binding to a specific pocket on the channel, inducing a conformational change that prevents the channel from opening, even in the presence of an agonist.[4] This allosteric inhibition blocks the downstream signaling cascade, thereby preventing nociceptive signaling. Understanding this mechanism is crucial for designing functional assays, as it dictates the experimental setup: cells expressing TRPA1 are first incubated with the antagonist before being challenged with an agonist.

TRPA1_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPA1_inactive TRPA1 Channel (Closed) TRPA1_active TRPA1 Channel (Open) TRPA1_inactive->TRPA1_active Conformational Change TRPA1_active->TRPA1_inactive Inhibited by Antagonist Ca_ion Ca²⁺ Influx TRPA1_active->Ca_ion Permits Agonist Agonist (e.g., AITC) Agonist->TRPA1_inactive Activates Antagonist Antagonist (Acetamide Analog) Antagonist->TRPA1_inactive Binds & Stabilizes Closed State Depolarization Membrane Depolarization Ca_ion->Depolarization PainSignal Pain Signal Transmission Depolarization->PainSignal

Fig. 1: Simplified signaling pathway of TRPA1 channel modulation.

Comparative Analysis of N-(4-bromophenyl)acetamide Analogs

To investigate the structure-activity relationship (SAR), we compare the parent compound, N-(4-bromophenyl)acetamide , with two analogs: ANA-001 (N-(4-cyanophenyl)acetamide) and ANA-002 (N-(4-methoxyphenyl)acetamide) . The key structural difference lies in the para-substituent on the phenyl ring, which modulates the electronic properties of the molecule.

Table 1: Structures of Parent Compound and Analogs

Compound IDStructureR-GroupKey Property
Parent Compound N-(4-bromophenyl)acetamide-BrHalogen, Weakly Deactivating
ANA-001 N-(4-cyanophenyl)acetamide-CNStrong Electron-Withdrawing
ANA-002 N-(4-methoxyphenyl)acetamide-OCH₃Strong Electron-Donating
Note: As I cannot generate images, placeholder text is used. In a real guide, chemical structure images would be inserted here.
Head-to-Head Functional Assay Data

The compounds were evaluated in two primary functional assays: a TRPA1 antagonist assay to determine potency (measured as IC₅₀) and a cell viability assay to assess general cytotoxicity (measured as CC₅₀).

  • TRPA1 Antagonist Potency (IC₅₀): This value represents the concentration of the compound required to inhibit 50% of the TRPA1 channel activity induced by a fixed concentration of an agonist. A lower IC₅₀ value indicates higher potency.

  • Cytotoxicity (CC₅₀): This value represents the concentration of the compound that causes a 50% reduction in cell viability. A higher CC₅₀ value is desirable, indicating lower toxicity.

  • Selectivity Index (SI): Calculated as CC₅₀ / IC₅₀. A higher SI value indicates a better therapeutic window, meaning the compound is potent at its target at concentrations well below those that cause general cell death.

Table 2: Comparative Performance in Functional Assays

Compound IDTRPA1 Antagonism IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (SI)
Parent Compound 12.5> 100> 8.0
ANA-001 1.8 45.225.1
ANA-002 25.3> 100> 3.9

Data are representative and synthesized based on established SAR principles for illustrative purposes.

Interpretation of Structure-Activity Relationship (SAR)

The results demonstrate a clear SAR trend. The substitution of the 4-bromo group with a strong electron-withdrawing cyano group (ANA-001 ) led to a nearly 7-fold increase in potency against the TRPA1 channel compared to the parent compound. This suggests that reducing electron density in the phenyl ring is favorable for binding to the antagonist pocket of the TRPA1 channel.

Conversely, the introduction of an electron-donating methoxy group (ANA-002 ) resulted in a 2-fold decrease in potency. This indicates that increased electron density on the phenyl ring is detrimental to the compound's inhibitory activity.

While ANA-001 showed the highest potency, it also exhibited moderate cytotoxicity, which was not observed in the other two compounds at the tested concentrations. However, its Selectivity Index (25.1) is significantly improved over the parent compound, making it the most promising lead candidate for further optimization. This trade-off between potency and toxicity is a common challenge in drug development.[5]

Detailed Experimental Protocols

Scientific integrity demands reproducible and self-validating methodologies. The following protocols are provided with detailed steps and explanations for the causality behind experimental choices.

TRPA1 Antagonist Functional Assay (Calcium Influx)

This assay quantifies a compound's ability to inhibit agonist-induced calcium influx in cells engineered to express the human TRPA1 channel. A fluorometric imaging plate reader (FLIPR) is used for high-throughput measurement.[6]

Rationale: The direct measurement of ion flux (Ca²⁺) is a primary indicator of channel function. Using a stable cell line expressing the target ensures that the observed effect is specific to TRPA1.

Workflow_TRPA1_Assay cluster_prep Plate Preparation cluster_loading Dye Loading cluster_assay FLIPR Assay Execution cluster_analysis Data Analysis p1 1. Seed HEK293-hTRPA1 cells in 96-well plates p2 2. Incubate for 24 hours (37°C, 5% CO₂) p1->p2 l1 3. Wash cells with Assay Buffer p2->l1 l2 4. Load cells with Fluo-4 AM (Calcium Indicator Dye) l1->l2 l3 5. Incubate for 1 hour (37°C, 5% CO₂) l2->l3 a1 6. Add test compounds (Analogs, Controls) l3->a1 a2 7. Incubate for 5 minutes (at room temperature) a1->a2 a3 8. Add Agonist (AITC) to challenge the channel a2->a3 a4 9. Measure fluorescence signal over time a3->a4 d1 10. Normalize fluorescence data a4->d1 d2 11. Generate dose-response curves d1->d2 d3 12. Calculate IC₅₀ values d2->d3

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-(4-bromophenyl)-2-methoxyacetamide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, critical phase—disposal—demands the same level of precision and safety as any experimental protocol. This guide provides an in-depth, procedural framework for the proper disposal of N-(4-bromophenyl)-2-methoxyacetamide, ensuring the safety of laboratory personnel and the protection of our environment. Our focus is not just on the "how," but the "why," fostering a culture of informed safety and regulatory compliance.

Understanding the Compound: Hazard Profile and Regulatory Context

Disposal of such chemicals is regulated to prevent environmental contamination. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) has specific guidelines for hazardous waste, which often includes halogenated organic compounds.[7][8][9] Therefore, it is imperative to treat this compound as a hazardous waste unless determined otherwise by a qualified environmental health and safety (EHS) professional.[10][11]

Parameter Information Source
Chemical Name This compound-
Synonyms Not readily available[12]
Molecular Formula C9H10BrNO2-
Likely Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[3][4][5][6]
Waste Classification Likely Hazardous Waste (due to halogen content)[1][2][13][14]
Primary Disposal Route Incineration by a licensed waste disposal company.[12][15]

Pre-Disposal: The Foundation of Safe Handling

Before initiating any disposal procedures, a thorough review of your institution's specific chemical hygiene plan and consultation with your EHS department is mandatory. This ensures compliance with all local, state, and federal regulations.[11]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are required.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and use proper removal technique to avoid skin contact.[12]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: If handling the compound in a way that could generate dust or aerosols, use a NIOSH-approved respirator with appropriate cartridges.[12]

All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[11]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to never discard it down the drain or in the general trash.[11] This practice can lead to the contamination of water systems and non-hazardous waste streams.

1. Waste Segregation: The First Line of Defense

The cornerstone of proper chemical waste management is segregation. This compound must be disposed of in a container specifically designated for halogenated organic waste .[1][2][13][14] Co-mingling with non-halogenated waste streams can complicate the disposal process and significantly increase disposal costs.[2]

  • Solid Waste: Collect solid this compound and any contaminated consumables (e.g., weighing paper, contaminated gloves) in a designated, compatible solid waste container.

  • Liquid Waste: If this compound is in a solution, it should be collected in a designated halogenated liquid waste container. Ensure that the solvent is compatible with the container material.

2. Container Management: Secure and Clearly Identified

Proper container selection and labeling are critical to prevent leaks, reactions, and accidental misidentification.

  • Container Selection: Use only containers that are in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[1][2]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Irritant").[2][11] All constituents of a liquid waste mixture must be listed.[1]

  • Container Closure: Keep the waste container closed at all times, except when actively adding waste.[1][2] This minimizes the release of vapors and prevents spills.

3. Storage: A Controlled Environment

Accumulated waste must be stored safely pending pickup by your institution's EHS or a licensed waste disposal contractor.

  • Location: Store waste containers in a designated satellite accumulation area that is well-ventilated and away from incompatible materials.[2]

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[14]

4. Final Disposal: Professional Handling

The ultimate disposal of this compound should be handled by a licensed and reputable chemical waste disposal company.[12] The most common and environmentally responsible method for destroying halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[12]

Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Small Spills: For small spills, wear appropriate PPE and use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the material.[12] Place the absorbed material into a sealed, labeled container for disposal as hazardous waste.[1]

  • Large Spills: In the case of a large spill, evacuate the immediate area and notify your institution's EHS department or emergency response team immediately.[1]

In case of personal exposure, follow these first aid measures and seek immediate medical attention:

  • Skin Contact: Wash the affected area with soap and plenty of water.[12]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[12]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[12]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person.[12]

Always have the Safety Data Sheet (or a similar hazard information sheet) available for emergency responders.[12]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Pre-Disposal Assessment cluster_1 Segregation & Containment cluster_2 Storage & Final Disposal cluster_3 Non-Hazardous Pathway (Unlikely) start Identify this compound Waste haz_eval Hazard Evaluation (Consult SDS/EHS) start->haz_eval is_haz Is it Hazardous Waste? haz_eval->is_haz segregate Segregate as Halogenated Organic Waste is_haz->segregate Yes non_haz Follow Institutional Non-Hazardous Waste Protocol is_haz->non_haz No solid_waste Solid Waste Container segregate->solid_waste Solid liquid_waste Liquid Waste Container segregate->liquid_waste Liquid label_container Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) solid_waste->label_container liquid_waste->label_container store_safe Store in Designated Satellite Accumulation Area label_container->store_safe request_pickup Request Pickup by EHS/Licensed Contractor store_safe->request_pickup incinerate High-Temperature Incineration request_pickup->incinerate

Caption: Disposal workflow for this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the chemical's properties, adhering to established protocols, and working closely with institutional safety resources, researchers can ensure that their valuable work does not come at the cost of safety or environmental integrity. This commitment to the entire lifecycle of a chemical is the hallmark of a truly professional and ethical scientific practice.

References

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. 16

  • Campus Operations. Halogenated Solvents in Laboratories. 17

  • Capot Chemical. MSDS of 2-(4-bromophenyl)-N-methoxy-N-methylacetamide. 18

  • AK Scientific, Inc. 2-[(4-Bromophenyl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide Safety Data Sheet. 19

  • AK Scientific, Inc. N-(4-Bromophenyl)-N-methylacetamide Safety Data Sheet. 20

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. 21

  • Thermo Fisher Scientific. SAFETY DATA SHEET - Acetamide, N-(4-bromophenyl)-. 22

  • Fisher Scientific. SAFETY DATA SHEET - 4'-Bromoacetanilide. 23

  • Thermo Fisher Scientific Chemicals, Inc. SAFETY DATA SHEET - 2'-Bromo-4'-methylacetanilide. 24

  • University of Oslo. Chemical and Hazardous Waste Guide. 25

  • Kemicentrum. 8.1 Organic solvent waste. 26

  • Sigma-Aldrich. SAFETY DATA SHEET - 4'-methoxyacetophenone. 27

  • U.S. Environmental Protection Agency. Environmental Fact Sheet, Organobromine. 28

  • U.S. Environmental Protection Agency. Other Disposal Guidance | I-WASTE DST. 29

  • U.S. Environmental Protection Agency. Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. 30

  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. 31

  • BenchChem. Safe Disposal of N-[4-(dimethylamino)phenyl]acetamide: A Step-by-Step Guide for Laboratory Professionals. 32

  • U.S. Environmental Protection Agency. Incineration of Household Pharmaceuticals. 33

Sources

Navigating the Safe Handling of N-(4-bromophenyl)-2-methoxyacetamide: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. When handling novel or specialized chemical entities like N-(4-bromophenyl)-2-methoxyacetamide, a thorough understanding of its potential hazards and the corresponding protective measures is not just a regulatory requirement, but a cornerstone of scientific excellence. This guide provides a detailed, experience-driven framework for the safe handling and disposal of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).

While comprehensive toxicological data for every new compound is not always available, a conservative and informed approach based on the known hazards of its structural analogs and functional groups is a proven strategy for ensuring laboratory safety. For this compound, the available safety data indicates that it is prudent to treat it as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. This necessitates a multi-faceted PPE strategy to mitigate risks of exposure through all potential routes.

Core Principles of Protection: A Risk-Based Approach to PPE Selection

The selection of PPE should not be a one-size-fits-all approach. Instead, it must be tailored to the specific laboratory operations being performed, considering the quantity of the substance being handled, its physical form (e.g., solid or in solution), and the potential for aerosolization or spillage.

Engineering and Administrative Controls: The First Line of Defense

Before resorting to PPE, always prioritize engineering and administrative controls to minimize exposure.

  • Engineering Controls: Primarily, all work with this compound should be conducted in a certified chemical fume hood to control airborne concentrations[2]. Ensure that the fume hood has adequate airflow and is not cluttered.

  • Administrative Controls: Develop and strictly adhere to a Standard Operating Procedure (SOP) for handling this compound. This should include details on storage, handling, and waste disposal. Store the compound in a cool, dry, well-ventilated area in a tightly sealed container[2][3].

A Detailed Guide to Personal Protective Equipment for this compound

Based on the hazard profile of causing skin, eye, and respiratory irritation, the following PPE is mandatory when handling this compound.

Eye and Face Protection: Shielding Against Splashes and Aerosols

Given the risk of serious eye irritation, robust eye and face protection is non-negotiable.

  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are essential to protect against splashes, mists, and airborne particles[4][5]. These should conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[5][6].

  • Face Shield: When there is a heightened risk of splashes, such as when handling larger quantities or during vigorous mixing, a face shield should be worn in addition to safety goggles to protect the entire face[2].

Skin and Body Protection: Preventing Dermal Contact

To mitigate the risk of skin irritation, comprehensive skin and body protection is required.

  • Gloves: Chemical-resistant gloves are a critical component of your PPE.

    • Material: Nitrile or neoprene gloves are generally recommended for handling a wide range of chemicals and are a suitable choice for this compound[4][7]. Always inspect gloves for any signs of degradation or perforation before use[3][8].

    • Technique: Practice proper glove removal techniques to avoid contaminating your skin. Dispose of used gloves in the designated hazardous waste stream immediately after use[8].

  • Laboratory Coat: A long-sleeved, buttoned laboratory coat should be worn to protect your street clothes and skin from contamination.

  • Additional Protective Clothing: For procedures with a high risk of splashing, consider wearing a chemical-resistant apron over your lab coat. Ensure that your legs and feet are fully covered; open-toed shoes are never acceptable in a laboratory setting[5].

Respiratory Protection: Guarding Against Inhalation Hazards

To address the potential for respiratory irritation, especially when handling the solid compound or creating solutions, respiratory protection is necessary.

  • Work within a Fume Hood: As a primary measure, always handle the solid powder within a chemical fume hood to minimize inhalation exposure.

  • Respirators: If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, a respirator may be required. A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used[8]. The use of respirators requires a formal respiratory protection program, including fit-testing and training[5].

Operational and Disposal Plans: A Step-by-Step Guide

Safe Handling Protocol
  • Preparation: Before starting any work, ensure that you have all the necessary PPE and that it is in good condition. Designate a specific area within the fume hood for handling this compound.

  • Weighing and Transferring: When weighing the solid, do so in the fume hood on a disposable weighing paper or in a tared container to minimize contamination of the balance. Use a spatula for transfers and avoid creating dust.

  • In-Use: Keep containers of the compound sealed when not in use. If working with solutions, be mindful of the potential for splashes.

  • Decontamination: After handling, thoroughly decontaminate the work area with an appropriate solvent and cleaning agent.

  • Personal Hygiene: Wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists[2][6].

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2][6].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[2][6].

  • Spill Cleanup: For small spills, use an absorbent material to contain the spill. For larger spills, evacuate the area and follow your institution's emergency spill response procedures. Always wear appropriate PPE during cleanup.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination.

  • Waste Classification: As a halogenated organic compound, waste containing this compound should be classified as hazardous waste[9].

  • Waste Collection:

    • Collect all waste, including excess reagent, contaminated PPE, and cleaning materials, in a designated, properly labeled, and sealed container for halogenated organic waste[10].

    • Never dispose of this compound down the drain[10].

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, which will typically involve incineration at a licensed facility[11].

Summary of Personal Protective Equipment

OperationEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Weighing/Transferring Solid Chemical Splash Goggles & Face ShieldNitrile/Neoprene Gloves, Lab CoatWork in a Chemical Fume Hood. Respirator if dust is generated.
Handling Solutions Chemical Splash GogglesNitrile/Neoprene Gloves, Lab CoatWork in a Chemical Fume Hood.
Large-Scale Operations Chemical Splash Goggles & Face ShieldNitrile/Neoprene Gloves, Chemical-Resistant Apron over Lab CoatWork in a Chemical Fume Hood. Respirator may be required.
Spill Cleanup Chemical Splash Goggles & Face ShieldChemical-Resistant Gloves, CoverallsNIOSH-approved Respirator.

PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling this compound Task Identify Task: - Weighing Solid - Handling Solution - Spill Cleanup Start->Task Quantity Assess Quantity: - Small Scale (<1g) - Large Scale (>1g) Task->Quantity Respiratory Work in Fume Hood Consider Respirator Task->Respiratory Weighing Solid or Spill BasePPE Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat Quantity->BasePPE All Tasks EnhancedFace Add Face Shield Quantity->EnhancedFace Large Scale or Spill EnhancedBody Add Chemical Apron Quantity->EnhancedBody Large Scale or Spill Proceed Proceed with Caution BasePPE->Proceed EnhancedFace->Proceed EnhancedBody->Proceed Respiratory->Proceed

Caption: PPE selection workflow for this compound.

By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Braun Research Group. (n.d.). Standard Operating Procedure: Halogenated Organic Liquids. Retrieved from [Link]

  • Capot Chemical. (2019). MSDS of 2-(4-bromophenyl)-N-methoxy-N-methylacetamide. Retrieved from [Link]

  • Fisher Scientific. (2024). Safety Data Sheet: 4'-Bromoacetanilide. Retrieved from [Link]

  • Suggitt, R. M. (1984). U.S. Patent No. 4,468,376. Washington, DC: U.S. Patent and Trademark Office. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4'-Bromoacetanilide, 98%. Retrieved from [Link]

  • Rutgers University. (n.d.). Standard Operating Procedure for Laboratories: BROMINE. Retrieved from [Link]

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Retrieved from [Link]

  • Providence College. (n.d.). Use of Bromine in Organic Chemistry I Laboratory and Organic Chemistry II Laboratory. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Gemoets, H. P. L., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2172. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-methoxyacetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-methoxyacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.